Cinnamaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRLNWUNMBNBZ-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024834 | |
| Record name | (2E)-3-Phenylprop-2-enal | |
| Source | EPA DSSTox | |
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Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour | |
| Record name | 2-Propenal, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Cinnamic aldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | trans-Cinnamaldehyde | |
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| Record name | Cinnamaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |
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| Record name | Cinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg | |
| Record name | CINNAMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cinnamaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |
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Flash Point |
160 °F, 120 °C closed cup | |
| Record name | Cinnamic aldehyde | |
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| Record name | CINNAMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol) | |
| Record name | CINNAMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
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| Record name | Cinnamaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Cinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.048-1.052 at 25 °C/25 °C, 1.046-1.053 | |
| Record name | CINNAMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
VAPOR DENSITY: 4.6 (AIR= 1) | |
| Record name | CINNAMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.89X10-2 mm Hg at 25 °C | |
| Record name | CINNAMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish oily liquid, GREENISH-YELLOW LIQUID | |
CAS No. |
14371-10-9, 104-55-2 | |
| Record name | trans-Cinnamaldehyde | |
| Source | CAS Common Chemistry | |
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| Record name | Cinnamaldehyde [NF] | |
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| Record name | trans-Cinnamaldehyde | |
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| Record name | Cinnamaldehyde | |
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| Record name | cinnamaldehyde | |
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| Record name | cinnamaldehyde | |
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| Record name | 2-Propenal, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | (2E)-3-Phenylprop-2-enal | |
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| Record name | Cinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-Propenal, 3-phenyl-, (2E) | |
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| Record name | CINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | CINNAMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cinnamaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-7.5 °C | |
| Record name | CINNAMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cinnamaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cinnamaldehyde's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde (CA), the primary bioactive compound in cinnamon, has garnered significant attention for its potential as an anti-cancer agent.[1][2] Extensive research has demonstrated its ability to modulate various cellular processes involved in tumor growth and progression.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, with a focus on its impact on signaling pathways, apoptosis, and the cell cycle. The information presented herein is intended to support further research and drug development efforts in oncology.
Core Mechanisms of Action
This compound's anti-cancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][5] It has been shown to be effective against a range of cancers, including but not limited to, leukemia, colon, hepatocellular carcinoma, prostate, and breast cancer.[5]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[2] One of the primary mechanisms is through the generation of reactive oxygen species (ROS), which leads to mitochondrial permeability transition and the release of cytochrome c. This, in turn, activates the caspase cascade, leading to programmed cell death.
Key molecular events in this compound-induced apoptosis include:
-
Upregulation of pro-apoptotic proteins: this compound treatment has been shown to increase the expression of Bax.[5]
-
Downregulation of anti-apoptotic proteins: A corresponding decrease in the expression of Bcl-2 is often observed.[5]
-
Activation of caspases: The activation of caspase-3, -8, and -9 is a common feature of this compound-induced apoptosis.[2]
Cell Cycle Arrest
This compound can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, depending on the cell type and concentration.[5] For instance, in some cancer cell lines, this compound causes an accumulation of cells in the G2/M phase, while in others, it leads to a G0/G1 phase arrest.[5] This is often accompanied by the downregulation of key cell cycle regulatory proteins, such as cyclin A and cyclin B1.[5]
Modulation of Signaling Pathways
This compound's anti-cancer effects are mediated through its interaction with multiple signaling pathways that are crucial for cancer cell survival and proliferation.
The PI3K/Akt pathway is a critical regulator of cell growth and survival. This compound has been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets.[6] This inhibition contributes to the induction of apoptosis in cancer cells.[2]
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. This compound can inhibit the activation of NF-κB, which in turn suppresses the expression of genes involved in cell proliferation, survival, and angiogenesis.[5]
The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, although the specific effects can vary depending on the cancer cell type.[7]
Quantitative Data
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | 30.7 µg/ml | 24 | |
| LoVo | Colorectal Cancer | 9.48 µg/mL | Not Specified | [5] |
| HT-29 | Colorectal Cancer | 9.12 µg/mL | Not Specified | [5] |
| SW480 | Colorectal Cancer | 35.69 µg/ml | 24 | |
| MDA-MB-231 | Breast Cancer | 16.9 µg/mL | 24 | [5] |
| MDA-MB-231 | Breast Cancer | 12.23 µg/mL | 48 | [5] |
| MCF-7 | Breast Cancer | 58 µg/mL | 24 | [5] |
| MCF-7 | Breast Cancer | 140 µg/mL | 48 | [5] |
| Jurkat | Leukemia | 0.057 µM | Not Specified | [5] |
| U937 | Leukemia | 0.076 µM | Not Specified | [5] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Cancer Cells
| Cell Line | Cancer Type | Concentration | Effect | Percentage (%) | Reference |
| MDA-MB-231 | Breast Cancer | 10 µg/mL | Apoptosis Induction | 9.5 | [5] |
| MDA-MB-231 | Breast Cancer | 15 µg/mL | Apoptosis Induction | 10.5 | [5] |
| MDA-MB-231 | Breast Cancer | 20 µg/mL | Apoptosis Induction | 22.5 | [5] |
| K562 | Leukemia | 120 µmol/L | Apoptosis Induction | 18.63 | [5] |
| K562 | Leukemia | 180 µmol/L | Apoptosis Induction | 38.98 | [5] |
| HCT 116 | Colorectal Cancer | 40 µg/mL | Sub-G1 Phase Accumulation | 11.5 | |
| HT-29 | Colorectal Cancer | 40 µg/mL | Sub-G1 Phase Accumulation | 7.8 | |
| A375 | Melanoma | 20 µM | G1-phase Arrest | ~8 (apoptotic sub-G1) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induces apoptosis through ROS generation and modulation of Bcl-2 family proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. kumc.edu [kumc.edu]
- 5. This compound and Hyperthermia Co-Treatment Synergistically Induces ROS-Mediated Apoptosis in ACHN Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
The Multifaceted Biological Activities of Cinnamaldehyde Derivatives: A Technical Guide for Researchers
An in-depth exploration of the therapeutic potential of cinnamaldehyde and its analogues, detailing their mechanisms of action across anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.
This compound, the primary bioactive compound in cinnamon, and its synthetic and natural derivatives have garnered significant attention in the scientific community for their broad spectrum of pharmacological effects.[1][2] These compounds have demonstrated promising therapeutic potential in preclinical studies, positioning them as valuable lead structures in drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Biological Activities and Quantitative Data
The therapeutic efficacy of this compound derivatives stems from their diverse molecular interactions, leading to a range of biological responses. The primary activities investigated include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.
Anticancer Activity
This compound and its derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4][5] The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values)
| Compound | Cell Line | IC50 (µM) | Duration (h) | Reference |
| This compound | MCF-7 (Breast Cancer) | 58 | 24 | [3] |
| This compound | MCF-7 (Breast Cancer) | 140 | 48 | [3] |
| trans-Cinnamaldehyde | Jurkat (Leukemia) | 0.057 | - | [6] |
| trans-Cinnamaldehyde | U937 (Lymphoma) | 0.076 | - | [6] |
| 2-Hydroxythis compound | SW620 (Colon Cancer) | - | - | [7] |
| 2-Benzoyloxythis compound | - | - | - | [4] |
| Dimeric cinnamaldehydes | Human Colon Tumor Cells | 0.6 - 10 | - | [4] |
| This compound-based Chalcone (3e) | Caco-2 (Colon Cancer) | 32.19 ± 3.92 | - | [8] |
| CAD-14 | A375 (Melanoma) | 0.58 | - | [9] |
| CAD-14 | A875 (Melanoma) | 0.65 | - | [9] |
| CAD-14 | SK-MEL-1 (Melanoma) | 0.82 | - | [9] |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives are well-documented, with activity against a wide range of bacteria and fungi.[10][11][12] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | 780 - 3120 | [8] |
| This compound | Staphylococcus aureus | - | [10] |
| This compound-GA Schiff base | S. aureus | 46 (MBC) | [10] |
| This compound-GA Schiff base | E. coli | 375 (MBC) | [10] |
| 4-Bromophenyl-substituted this compound analog | Acinetobacter baumannii | 32 | |
| Di-chlorinated this compound analog | A. baumannii | 64 | |
| 4-Nitrothis compound | Uropathogenic E. coli | 100 | [13] |
| 4-Nitrothis compound | S. aureus | 100 | [13] |
Anti-inflammatory Activity
This compound and its derivatives exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[14][15]
Table 3: Anti-inflammatory Activity of this compound Derivatives (IC50 values)
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| E-Cinnamaldehyde | NO Inhibition | RAW 264.7 | 55 ± 9 | [14] |
| o-Methoxythis compound | NO Inhibition | RAW 264.7 | 35 ± 9 | [14] |
| E-Cinnamaldehyde | TNF-α Inhibition | RAW 264.7 | 63 ± 9 | [14] |
| o-Methoxythis compound | TNF-α Inhibition | RAW 264.7 | 78 ± 16 | [14] |
Antioxidant Activity
The antioxidant capacity of this compound derivatives is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[16]
Table 4: Antioxidant Activity of this compound Derivatives (DPPH Scavenging IC50 values)
| Compound | IC50 (µM) | Reference |
| This compound-based Chalcone (3e) | - | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of this compound derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[10][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound derivative.
-
MTT Addition: Following the desired incubation period with the compound, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][17][18]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[2][19]
-
Sample Collection: Collect cell culture supernatants from cells treated with this compound derivatives and/or an inflammatory stimulus (e.g., LPS).
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix equal volumes of the cell supernatant and the Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[3][4][11]
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Dilute the stock to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of the this compound derivative in the same solvent.
-
Reaction: Mix the sample solutions with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is critical for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[15][20][21][22] This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB subunits.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate the activity of key MAPK members like ERK, JNK, and p38, leading to anticancer and anti-inflammatory effects.[23][24][25]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway plays a crucial role in cell survival and proliferation. This compound has been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[6][26][27][28][29]
Apoptosis Pathway
This compound derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and the regulation of Bcl-2 family proteins.[24][30][31][32]
Conclusion
This compound and its derivatives represent a promising class of natural and synthetic compounds with a wide array of biological activities. Their multifaceted mechanisms of action, targeting key cellular pathways involved in cancer, microbial infections, inflammation, and oxidative stress, underscore their therapeutic potential. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development, facilitating further investigation and the rational design of novel this compound-based therapeutic agents. Continued research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical applications.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Nitric Oxide Griess Assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 6. Anticancer Potential and Molecular Mechanisms of this compound and Its Congeners Present in the Cinnamon Plant [mdpi.com]
- 7. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 8. New Insights into the Antimicrobial Action of this compound towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Antibiofilm Activities of this compound Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus [mdpi.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. The role and mechanism of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Protocol Griess Test [protocols.io]
- 20. researchgate.net [researchgate.net]
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- 24. This compound-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. This compound Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound attenuates kidney senescence and injury through PI3K/Akt pathway-mediated autophagy via downregulating miR-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jppres.com [jppres.com]
- 30. This compound induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. This compound causes apoptosis of myeloid-derived suppressor cells through the activation of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Technical Guide to the Sources and Extraction of Cinnamaldehyde for Scientific Applications
Cinnamaldehyde, the organic compound that imparts the characteristic flavor and aroma to cinnamon, is a subject of significant interest in the pharmaceutical, food, and cosmetic industries.[1] This pale yellow, viscous liquid, naturally occurring as trans-cinnamaldehyde, is a phenylpropanoid synthesized through the shikimate pathway.[1] Primarily found in the bark of trees from the Cinnamomum genus, its extraction and quantification are critical for research and development.[1][2] This guide provides an in-depth overview of the natural sources of this compound and the various methods employed for its extraction, tailored for researchers, scientists, and drug development professionals.
Natural Sources of this compound
This compound is predominantly sourced from the essential oils of various Cinnamomum species, with the highest concentrations typically found in the bark.[3][4] The leaves, twigs, and roots also contain this compound, but often in lesser quantities and with different chemical profiles.[3][4] The primary species cultivated for this compound extraction include Cinnamomum verum (Ceylon cinnamon), Cinnamomum cassia (Chinese cinnamon), Cinnamomum burmannii (Indonesian cinnamon), and Cinnamomum loureiroi (Saigon cinnamon).[5][6] The concentration of this compound can vary significantly between species and even based on the geographical origin and part of the plant used.[3][4]
| Cinnamomum Species | Common Name | Part Used | Typical this compound Content in Essential Oil (%) |
| Cinnamomum cassia | Chinese Cinnamon | Bark | 72.7% - 86.67% |
| Cinnamomum verum (zeylanicum) | Ceylon Cinnamon / True Cinnamon | Bark | ~90% |
| Cinnamomum burmannii | Indonesian Cinnamon | Bark | 11.8% - 13.4% (in methanolic extract) |
| Cinnamomum loureiroi | Saigon Cinnamon | Bark | 25% |
Note: The reported percentages can vary based on the specific study and extraction method used.[6][7][8][9]
Extraction Methodologies
A variety of extraction techniques are employed to isolate this compound from its natural sources. The choice of method depends on factors such as desired purity, yield, cost, and environmental considerations.[3][10]
Conventional Methods:
-
Steam Distillation: This is one of the most common and traditional methods for extracting volatile compounds like this compound.[11] It involves passing steam through the ground cinnamon bark, which vaporizes the essential oils. The steam and oil vapor mixture is then condensed and collected.[11][12] this compound, being largely insoluble in water, can then be separated from the aqueous distillate.[12] This method is favored for producing high-quality essential oils suitable for the food and fragrance industries.[8][11]
-
Soxhlet Extraction (Solvent Extraction): This method involves the continuous extraction of this compound from cinnamon powder using an organic solvent in a specialized apparatus called a Soxhlet extractor.[7][8] Common solvents include ethanol, methanol, hexane, and dichloromethane.[7][13] While effective, this method can be time-consuming and may result in the co-extraction of non-volatile compounds. The choice of solvent significantly impacts the yield and purity of the extracted this compound.[7]
Modern (Green) Extraction Techniques:
-
Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[14] Under supercritical conditions (high pressure and temperature), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through the plant material and dissolve the this compound.[14] SFE is known for producing high-purity extracts without the use of organic solvents, making it an environmentally friendly option. The extraction parameters, such as pressure, temperature, and the use of co-solvents like methanol, can be optimized to maximize the yield.[14]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, which accelerates the extraction process.[15][16] The rapid heating of the intracellular water leads to cell rupture and enhances the release of bioactive compounds into the solvent.[17] MAE offers several advantages over conventional methods, including significantly shorter extraction times, reduced solvent consumption, and higher extraction yields.
-
Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE uses high-frequency sound waves to create cavitation bubbles in the solvent.[18] The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, leading to cell disruption and improved mass transfer of this compound into the solvent.[10][18] UAE is considered an efficient and green extraction method, often resulting in higher yields in shorter times compared to traditional techniques.[9][18]
Comparison of Extraction Methods
The efficiency of different extraction methods can be compared based on the yield of essential oil and the percentage of this compound in the final extract.
| Extraction Method | Solvent | This compound Content (%) | Essential Oil Yield (%) | Reference |
| Steam Distillation | Water | ~90% | Not specified | [8] |
| Hydrodistillation | Water | 84.97% | Not specified | [7] |
| Soxhlet Extraction | Hexane | 86.67% | 3.84% | [7] |
| Soxhlet Extraction | Dichloromethane | 79.43% | 9.11% | [7] |
| Soxhlet Extraction | Petroleum Ether | 68.74% | 3.71% | [7] |
| Soxhlet Extraction | Ethanol | 62-73% | Not specified | [8] |
| Microwave-Assisted Extraction (MAE) | Ethanol (59%) | 244.45 mg/100 mL | 0.89% | [15] |
| MAE | Water | 89.32% (in oil) | 4.169% | |
| Ultrasound-Assisted Methanolic Extraction (from C. burmannii) | Methanol | 134.39 mg/g | Not specified | [9] |
| Supercritical CO2 Extraction | CO2 | 77.1% (in oil) | Not specified | [19][20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are generalized protocols for key extraction methods.
Protocol 1: Steam Distillation
-
Preparation of Plant Material: Grind cinnamon bark into a coarse powder. Weigh a specific amount (e.g., 10-20g) of the ground cinnamon.[12][21]
-
Apparatus Setup: Place the ground cinnamon into a round-bottom flask. Add distilled water to the flask, ensuring the material is fully submerged.[12] Set up the steam distillation apparatus, connecting the flask to a condenser and a collection flask.[11]
-
Distillation: Heat the flask to generate steam. The steam will pass through the cinnamon powder, carrying the volatile this compound with it.[11]
-
Collection: Collect the condensed distillate, which will appear as a milky emulsion of oil and water.[12] Continue the distillation until the collected distillate is clear, indicating that most of the essential oil has been extracted.[12]
-
Separation: Transfer the distillate to a separatory funnel. Extract the this compound using an organic solvent such as dichloromethane or diethyl ether.[12][22]
-
Drying and Solvent Removal: Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate).[12] Remove the solvent using a rotary evaporator to obtain the pure this compound oil.[12][22]
Protocol 2: Soxhlet Extraction
-
Preparation: Place a known quantity of finely ground cinnamon bark into a thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the chosen solvent (e.g., 95% ethanol).[7] Assemble the Soxhlet apparatus with the flask at the bottom and a condenser on top.
-
Extraction: Heat the solvent in the flask. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the cinnamon.[7] Once the solvent level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds will be siphoned back into the flask.
-
Duration: Allow this process to repeat for a set duration, typically several hours (e.g., 6 hours), to ensure complete extraction.[7]
-
Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator to yield the crude this compound extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Mix a weighed amount of cinnamon powder (e.g., 2.5g) with a specific volume of solvent (e.g., 50 mL of 59% ethanol) in a microwave-safe extraction vessel.[15]
-
Microwave Irradiation: Place the vessel in a modified microwave oven. Set the microwave power (e.g., 147.5 W) and extraction time (e.g., 3.4 minutes).[15][16]
-
Cooling and Filtration: After the extraction is complete, cool the vessel to room temperature.[15] Filter the extract to separate the solid plant residue from the liquid extract containing this compound.[15]
-
Solvent Removal: If a pure oil is desired, the solvent can be removed under vacuum.
Analytical Quantification
To determine the concentration of this compound in the extracts, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantification of this compound.[23][24][25] These methods allow for the separation and identification of this compound from other components in the essential oil.[24]
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: General experimental workflow for the extraction and analysis of this compound from cinnamon bark.
Biosynthesis Pathway of this compound
Caption: The biosynthetic pathway of trans-cinnamaldehyde starting from L-phenylalanine.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Sources, extraction and biological activities of this compound [tips.sums.ac.ir]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Identify Real Cinnamon [growables.org]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) : Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of green extraction methods for cinnamic acid and this compound from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. nveo.org [nveo.org]
- 18. hielscher.com [hielscher.com]
- 19. Supercritical CO2 extract of Cinnamomum zeylanicum: chemical characterization and antityrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. royalbioextraction.com [royalbioextraction.com]
- 23. informaticsjournals.co.in [informaticsjournals.co.in]
- 24. jmpas.com [jmpas.com]
- 25. Determination of this compound, thymol and eugenol in essential oils by LC–MS/MS and antibacterial activity of them against bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamaldehyde as a Potent Inhibitor of the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates inflammatory and immune responses. Its dysregulation is a hallmark of numerous chronic diseases, including inflammatory disorders and cancer. Cinnamaldehyde (CA), a primary bioactive compound isolated from cinnamon, has emerged as a significant modulator of the NF-κB signaling cascade.[1] This technical guide provides an in-depth analysis of the mechanisms by which this compound inhibits the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling events. This compound has been shown to exert its anti-inflammatory effects by targeting key components of the NF-κB pathway, thereby preventing the nuclear translocation of NF-κB subunits and the subsequent transcription of pro-inflammatory genes.[2][3]
Quantitative Data Summary
The inhibitory effects of this compound on the NF-κB pathway and its downstream targets have been quantified across various cell lines and experimental conditions. The following tables summarize key quantitative data from multiple studies.
Table 1: IC50 Values of this compound in NF-κB Inhibition and Cell Proliferation
| Cell Line | Assay Type | Parameter Measured | IC50 Value | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | NF-κB Transcriptional Activity | Inhibition of LPS-induced NF-κB | 43 µM | [4] |
| AGS (Stomach Cancer) | Cell Viability | Inhibition of cell viability | ~100 µM | [5] |
| Jurkat & U937 | Cell Viability | Inhibition of cell viability | 0.057 µM & 0.076 µM | [5] |
| MDA-MB-231 | Cell Proliferation | Inhibition of cell proliferation (24h) | 16.9 µg/mL | [5][6] |
| MDA-MB-231 | Cell Proliferation | Inhibition of cell proliferation (48h) | 12.23 µg/mL | [5][6] |
| MCF-7 | Cell Viability | Inhibition of cell viability (24h) | 58 µg/mL | [5] |
| MCF-7 | Cell Viability | Inhibition of cell viability (48h) | 140 µg/mL |[5] |
Table 2: Effects of this compound on Pro-inflammatory Mediators
| Cell Line/Model | Stimulus | Treatment | Effect | Quantitative Change | Reference |
|---|---|---|---|---|---|
| Human OA Chondrocytes | LPS | This compound (20 & 50 µM) | Inhibition of IL-1β, IL-6, TNF-α | Significantly decreased mRNA and protein levels | [7] |
| THP-1 Macrophages | LPS | This compound (2.5 & 15 µM) | Inhibition of TNF-α and IL-6 | Significant reduction in cytokine secretion | [8] |
| J774A.1 Macrophages | LPS | This compound | Suppression of IL-1β and Caspase-1 | Downregulated expression | [9] |
| Human PBMCs & THP-1 | SARS-CoV-2 | This compound | Inhibition of IL-1β and IL-6 | Reduced cytokine release | [10] |
| Rats with Ulcerative Colitis | TNBS-induced | this compound | Reduction of IL-6, NF-κB, TNF-α | Alleviated inflammatory injury |[1][11] |
Core Signaling Pathway Inhibition
This compound inhibits the NF-κB pathway at multiple points. The canonical NF-κB pathway is initiated by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. This releases the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[12]
Studies have shown that this compound can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3][7] Some evidence also points to this compound's ability to inhibit the oligomerization of Toll-like receptor 4 (TLR4), an upstream receptor in the LPS-induced NF-κB activation cascade.[13][14]
Experimental Protocols
Western Blot for NF-κB Pathway Proteins
This protocol is designed to assess the levels of total and phosphorylated NF-κB pathway proteins, such as p65, IκBα, and IKK.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate. After reaching 70-80% confluency, treat the cells with this compound at various concentrations for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, or other targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293 or HeLa) in a 24-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the cells with this compound for a specified duration, followed by stimulation with an NF-κB activator.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[15]
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.[15][16]
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Nuclear Translocation Assay
This method assesses the movement of NF-κB from the cytoplasm to the nucleus.
Methodology:
-
Cell Treatment: Treat cells with this compound and an NF-κB activator as described previously.
-
Nuclear and Cytoplasmic Fractionation: Separate the cytoplasmic and nuclear fractions using a commercial kit or standard biochemical procedures.[17]
-
Protein Analysis: Analyze the protein content of each fraction for the p65 subunit of NF-κB using Western blotting.
-
Data Interpretation: A decrease in the p65 signal in the nuclear fraction and a corresponding increase or stabilization in the cytoplasmic fraction upon this compound treatment indicates inhibition of nuclear translocation.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases and other conditions associated with aberrant NF-κB activation. Its multi-faceted inhibitory action on the NF-κB signaling pathway, supported by robust quantitative data, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic utility of this compound and related compounds.
References
- 1. Advances in pharmacological effects and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound and 2-methoxythis compound as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Targets and Mechanism Used by this compound, the Main Active Ingredient in Cinnamon, in the Treatment of Breast Cancer [frontiersin.org]
- 7. Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and tissue repair effect of this compound and nano this compound on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review [mdpi.com]
- 10. Italian Study Finds this compound Is An Effective Adjuvant Therapeutic Compound For Reducing Inflammation In COVID-19! - Thailand Medical News [thailandmedical.news]
- 11. Frontiers | Advances in pharmacological effects and mechanism of action of this compound [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound suppresses toll-like receptor 4 activation mediated through the inhibition of receptor oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
A Technical Guide to the In Vitro Anti-inflammatory Effects of Cinnamaldehyde
Executive Summary: Cinnamaldehyde, the primary bioactive compound in cinnamon, has demonstrated significant anti-inflammatory properties in a variety of in vitro models. This technical guide provides an in-depth analysis of its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. This compound exerts its effects by targeting key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. By inhibiting these pathways, it effectively reduces the production of critical pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and a range of cytokines like TNF-α, IL-1β, and IL-6. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential as a natural anti-inflammatory agent.
Core Mechanisms of Action
This compound's anti-inflammatory activity stems from its ability to modulate multiple, interconnected signaling pathways that are fundamental to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins.
This compound has been shown to potently inhibit this pathway. It blocks the degradation of IκBα, thereby preventing the nuclear translocation of the p65 and p50 subunits of NF-κB[1][2]. This suppression of NF-κB activation is a primary mechanism for its downstream inhibition of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines[1][2][3]. In LPS-activated BV2 microglia, this compound reduced the DNA binding activity of NF-κB by as much as 77.2%[3].
Modulation of the MAPK Signaling Pathway
The MAPK family—comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases—plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Activation of these kinases through phosphorylation leads to the activation of transcription factors like AP-1, which collaborate with NF-κB to regulate the expression of inflammatory genes.
Studies have demonstrated that this compound can suppress the LPS-induced phosphorylation of ERK1/2 and JNK1/2, indicating its ability to interfere with the MAPK cascade[4]. This modulation contributes to its overall anti-inflammatory effect by preventing the full activation of the cellular machinery required for a robust inflammatory response.
Attenuation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of the highly pro-inflammatory cytokines IL-1β and IL-18 through caspase-1 activation. Its dysregulation is linked to numerous inflammatory diseases. This compound has been identified as an inhibitor of the NLRP3 inflammasome[5][6][7].
In models of Shigella sonnei-infected macrophages, this compound was found to suppress caspase-1 activation and consequently reduce the expression of mature IL-1β and IL-18[5][7]. It also inhibits pyroptosis, a form of inflammatory cell death, by decreasing the activation of caspase-11 and Gasdermin D[5][7]. This suggests that this compound's therapeutic potential extends to inflammasome-driven pathologies.
Quantitative Assessment of Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in numerous studies, primarily using LPS-stimulated macrophage cell lines like RAW 264.7. The data consistently show a dose-dependent inhibition of key inflammatory markers.
Table 1: this compound Inhibition of Pro-inflammatory Mediators
| Cell Line | Mediator | Stimulant | IC₅₀ Value | % Inhibition (at specified conc.) | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | Nitric Oxide (NO) | LPS (100 ng/mL) | 45.56 ± 1.36 μM | - | [1] |
| BV2 Microglia | Nitric Oxide (NO) | LPS | - | 70.8% at 50 μM; 98% at 100 μM | [3] |
| RAW 264.7 | Prostaglandin E₂ (PGE₂) | LPS | - | 65% at 10 μg/mL |[3] |
Table 2: this compound Inhibition of Pro-inflammatory Cytokines
| Cell Line | Cytokine | Stimulant | IC₅₀ Value | % Inhibition (at specified conc.) | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | TNF-α | LPS (100 ng/mL) | 29.58 ± 0.34 μM | Significant decrease at 25 & 50 μM | [1] |
| BV2 Microglia | TNF-α, IL-1β, IL-6 | LPS | - | >50% at 100 μM |[3] |
Table 3: this compound-Induced Downregulation of Key Inflammatory Proteins
| Cell Line | Protein | Stimulant | % Downregulation (at specified conc.) | Reference |
|---|---|---|---|---|
| RAW 264.7 | iNOS | LPS (100 ng/mL) | 77.4% at 50 μM | [1] |
| RAW 264.7 | COX-2 | LPS (100 ng/mL) | 84.8% at 50 μM |[1] |
Key Experimental Protocols
Reproducible and standardized protocols are essential for evaluating the anti-inflammatory effects of compounds like this compound. Below are methodologies for key in vitro assays.
Cell Culture and Stimulation
-
Cell Line: Murine macrophage RAW 264.7 cells are commonly used.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein analysis). After reaching 70-80% confluency, the medium is replaced. Cells are pre-treated with various non-toxic concentrations of this compound (e.g., 12.5, 25, 50 μM) for 1 hour[1].
-
Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL) to the wells, followed by incubation for a specified period (typically 24 hours)[1].
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure: After treatment with this compound, MTT solution is added to each well and incubated for 4 hours.
-
Measurement: The resulting formazan crystals are dissolved in DMSO, and the absorbance is read using a microplate reader, typically at 570 nm. Cell viability is expressed as a percentage relative to the untreated control group[1].
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Sample Collection: After the incubation period, 100 µL of culture supernatant is collected from each well[8].
-
Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[8].
-
Measurement: After a short incubation at room temperature, the absorbance is measured at 540-570 nm. Nitrite concentration is determined using a sodium nitrite standard curve[8].
Western Blot Analysis for Protein Expression
This technique is used to quantify the expression levels of key inflammatory proteins.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., iNOS, COX-2, p-p65, IκBα, β-actin) overnight at 4°C[1].
-
Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an ECL detection system. Band intensity is quantified using densitometry software, with β-actin serving as a loading control[1][9].
Conclusion
The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to concurrently inhibit the NF-κB, MAPK, and NLRP3 inflammasome pathways underscores a multi-targeted mechanism of action that is highly desirable for therapeutic development. The compound effectively suppresses the production of a broad spectrum of inflammatory mediators and cytokines in a dose-dependent manner. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into this compound's potential as a lead compound for novel anti-inflammatory drugs. Its efficacy in well-established cellular models warrants further investigation in more complex preclinical systems.
References
- 1. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mm-encapsulation.com [mm-encapsulation.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. Inhibition of NLRP3 inflammasome: a new protective mechanism of this compound in endotoxin poisoning of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Antimicrobial Spectrum of Cinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde, the primary bioactive compound responsible for the characteristic aroma and flavor of cinnamon, has garnered significant scientific interest for its broad-spectrum antimicrobial properties.[1][2][3] This natural aromatic aldehyde, derived from the bark of Cinnamomum species, demonstrates potent activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses.[1][4] Its multifaceted mechanisms of action, which include disruption of microbial membranes, inhibition of key enzymes, and interference with biofilm formation, position it as a promising candidate for the development of novel antimicrobial agents, particularly in an era of rising antibiotic resistance.[1][3][5][6] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.
Antibacterial Activity
This compound exhibits significant inhibitory and bactericidal effects against both Gram-positive and Gram-negative bacteria.[4][7][8] Its lipophilic nature is thought to facilitate its interaction with and disruption of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[7][9][10]
Quantitative Antibacterial Data
The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound against various bacterial species as reported in the scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 780 | [11] |
| Escherichia coli | - | 62.5 | [12] |
| Escherichia coli | 042 | 780 | [11] |
| Staphylococcus aureus | - | 62.5 | [12] |
| Staphylococcus aureus (MRSA) | - | - | [5] |
| Pseudomonas aeruginosa | - | 125.0 | [12] |
| Bacillus cereus | - | 31.2 | [12] |
| Klebsiella pneumoniae | - | 62.5 | [12] |
| Proteus mirabilis | - | 125.0 | [12] |
| Streptococcus mutans | - | 1000 | [13] |
| Vibrio parahaemolyticus | - | 50 - >500 | [14] |
| Vibrio harveyi | - | 50 - >500 | [14] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacteria
| Bacterial Species | Strain | MBC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 1560 | [11] |
| Escherichia coli | - | 0.5 µL/mL | [9] |
| Staphylococcus aureus | - | 0.5 µL/mL | [7] |
| Streptococcus mutans | - | 2000 | [13] |
Antifungal Activity
This compound also demonstrates potent antifungal properties against a variety of yeasts and molds, including clinically relevant species such as Candida albicans.[15][16] Its mechanisms of antifungal action are believed to involve the disruption of the fungal cell wall and membrane, inhibition of essential enzymes like ATPases, and interference with ergosterol biosynthesis.[17]
Quantitative Antifungal Data
The following table summarizes the antifungal activity of this compound against various fungal species.
Table 3: Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Candida albicans | PTCC 5027 | 0.312 µL/mL | - | 70 (at 80 µL/mL) | [16] |
| Candida albicans | DAY185 | ≥ 200 | - | - | [15] |
| Candida albicans | Clinical Isolates | 16-256 (mean 60.61) | 16-256 (mean 81.94) | 61.26 (mean) | |
| Candida glabrata | Clinical Isolates | 16-256 | 16-256 | 54.77 (mean) | |
| Candida tropicalis | Clinical Isolates | 16-256 | 16-256 | 66.1 (mean) | |
| Candida krusei | Clinical Isolates | 16-256 | 16-256 | 56 (mean) |
Antiviral Activity
The antiviral properties of this compound are an emerging area of research. In vitro studies have shown its potential to inhibit the replication of certain viruses, including influenza virus and human coronavirus.[18][19][20] The proposed mechanisms of antiviral action include disruption of the viral envelope and inhibition of viral replication processes.[18]
Quantitative Antiviral Data
Table 4: Antiviral Activity of this compound
| Virus | Cell Line | Concentration for Inhibition | Mechanism of Action | Reference |
| Influenza A/PR/8 | Madin-Darby canine kidney (MDCK) | 20-200 µM | Inhibition of viral protein synthesis at the post-transcriptional level | [21] |
| Human Coronavirus 229E | - | 0.5% - 2.5% (in nanoemulsion) | - | [19] |
| Bacteriophage MS2 (Norovirus surrogate) | - | 0.5% - 3.5% | - | [19] |
Mechanisms of Antimicrobial Action
This compound exerts its antimicrobial effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.
Disruption of Cell Membrane Integrity
A primary mechanism of this compound's antimicrobial activity is the disruption of the cell membrane.[7][9][10] Its hydrophobic nature allows it to partition into the lipid bilayer, altering its structure and increasing its permeability.[9] This leads to the leakage of essential intracellular components such as ions, nucleic acids, and proteins, ultimately resulting in cell death.[7]
Inhibition of Enzymes
This compound has been shown to inhibit the activity of several crucial microbial enzymes. For instance, it can inhibit bacterial acetyl-CoA carboxylase, an enzyme essential for fatty acid biosynthesis.[22] In fungi, it has been reported to inhibit ATPases, which are vital for energy metabolism.[17]
Anti-Biofilm Activity
Bacterial and fungal biofilms are notoriously resistant to conventional antimicrobial agents. This compound has demonstrated significant activity in both inhibiting biofilm formation and eradicating established biofilms of various pathogens, including Streptococcus mutans, Pseudomonas aeruginosa, and Staphylococcus aureus.[4][13] It can interfere with quorum sensing, a cell-to-cell communication system crucial for biofilm development.[5]
Modulation of Gene Expression
Studies have shown that this compound can alter the expression of genes involved in virulence, stress response, and metabolic pathways in microorganisms. For example, in S. mutans, it down-regulates the expression of virulence genes associated with biofilm formation.[13]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental processes and molecular interactions involved in this compound's antimicrobial activity, the following diagrams are presented using the DOT language.
Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Proposed Mechanism of Action on Bacterial Cell Membrane
Caption: this compound's disruptive effect on the bacterial cell membrane.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microbial Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]
Disc Diffusion Assay for Antimicrobial Susceptibility Testing
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates (or another suitable agar for the test microorganism).
-
Inoculation: Evenly spread a standardized microbial inoculum (0.5 McFarland) over the entire surface of the agar plate using a sterile swab.
-
Disc Application: Aseptically place sterile filter paper discs (typically 6 mm in diameter) onto the surface of the inoculated agar.
-
Application of this compound: Pipette a known volume of a specific concentration of this compound onto each disc. A control disc with the solvent alone should also be included.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each disc where microbial growth has been prevented. The size of the zone is indicative of the antimicrobial activity.
Synergistic Effects with Conventional Antibiotics
An important area of investigation is the potential for this compound to act synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains or allowing for lower therapeutic doses.[23][24][25] Studies have shown that this compound can enhance the activity of antibiotics like ampicillin, chloramphenicol, and erythromycin against various bacteria.[23][24] This synergistic effect is a promising strategy to combat antimicrobial resistance. For instance, trans-cinnamaldehyde has been shown to increase the antibacterial activity of some antibiotics by 2 to 16-fold.[25]
Conclusion
This compound possesses a broad and potent antimicrobial spectrum, with demonstrated efficacy against a wide array of bacteria, fungi, and some viruses. Its multiple mechanisms of action, including membrane disruption, enzyme inhibition, and anti-biofilm activity, make it a compelling natural compound for further investigation and development as a novel antimicrobial agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this compound in the fight against infectious diseases. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic applications.
References
- 1. This compound in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits MRSA Biofilm Formation and Reduces Cell Viability | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Study of antimicrobial activity and mechanism of vapor-phase this compound for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibit Escherichia coli associated with membrane disruption and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Insights into the Antimicrobial Action of this compound towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Antimicrobial Activity of this compound on Streptococcus mutans Biofilms [frontiersin.org]
- 14. Inhibitory Effects of this compound Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Appraisal of this compound Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
- 16. cjmb.org [cjmb.org]
- 17. This compound in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caringsunshine.com [caringsunshine.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Inhibitory effect of this compound, derived from Cinnamomi cortex, on the growth of influenza A/PR/8 virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. iris.uniroma1.it [iris.uniroma1.it]
- 25. Trans-Cinnamaldehyde Exhibits Synergy with Conventional Antibiotic against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamaldehyde-Induced Apoptosis in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which cinnamaldehyde, a primary bioactive compound from cinnamon, induces apoptosis in leukemia cells. The document synthesizes findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of this compound-Induced Apoptosis
This compound has been demonstrated to be a potent inducer of apoptosis in various leukemia cell lines, primarily including human promyelocytic leukemia (HL-60) and myelogenous leukemia (K562) cells.[1][2][3] The pro-apoptotic effects are multifaceted, engaging several interconnected signaling cascades. The principal mechanisms identified are the generation of reactive oxygen species (ROS), modulation of the mitochondrial (intrinsic) and death receptor (extrinsic) pathways, regulation of the Bcl-2 family of proteins, and activation of the caspase cascade.[1][2][4]
ROS-Mediated Mitochondrial Pathway (Intrinsic Pathway)
A primary mechanism of this compound's action is the induction of intracellular ROS.[1][5] This increase in oxidative stress serves as a critical upstream signal that triggers the intrinsic apoptotic pathway.
-
Mitochondrial Permeability Transition (MPT): Elevated ROS levels lead to the opening of the mitochondrial permeability transition pore (MPTP), causing a disruption of the mitochondrial transmembrane potential (Δψm).[1][2]
-
Cytochrome c Release: The loss of mitochondrial integrity results in the release of cytochrome c from the intermembrane space into the cytosol.[1][4]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1][4][6]
Studies have shown that the antioxidant N-acetylcysteine (NAC) can block this compound-induced ROS production, mitochondrial dysfunction, and subsequent cell death, confirming the pivotal role of oxidative stress in this process.[1][5]
Death Receptor Pathway (Extrinsic Pathway)
In addition to the intrinsic pathway, this compound can also trigger apoptosis via the extrinsic, or death receptor-mediated, pathway, particularly in K562 leukemia cells.[2]
-
Fas/CD95 Upregulation: Treatment with trans-cinnamaldehyde has been shown to upregulate the expression of the Fas (CD95) death receptor on the surface of leukemia cells.[2]
-
DISC Formation and Caspase-8 Activation: Upon ligand binding (FasL), the Fas receptors trimerize, leading to the recruitment of the Fas-Associated Death Domain (FADD) adapter protein. This complex, along with pro-caspase-8, forms the Death-Inducing Signaling Complex (DISC). Proximity within the DISC facilitates the auto-activation of caspase-8.[2]
-
Crosstalk with Intrinsic Pathway: Activated caspase-8 can directly activate effector caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid.[7] tBid then translocates to the mitochondria to promote Bax/Bak activation, thus amplifying the apoptotic signal through the intrinsic pathway.[7]
Regulation of Bcl-2 Family Proteins and MAPK/PI3K-Akt Signaling
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate. This compound modulates this balance to favor apoptosis.
-
Bcl-2 Family Proteins: this compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, while simultaneously upregulating pro-apoptotic proteins such as Bax.[6][7] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.
-
MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, are activated in response to this compound-induced stress.[7] The activation of JNK and p38 signaling pathways, in particular, has been shown to be crucial for the induction of apoptosis.[7][8]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a key signaling cascade that promotes cell survival. Evidence from various cancer models suggests that this compound can inhibit the activation of this pathway, thereby reducing its pro-survival signals and making cells more susceptible to apoptosis.[3][9][10]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on leukemia cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Compound | Concentration | Treatment Time | % Viability / Effect | Reference |
| HL-60 | This compound | 40 µM | Not Specified | Potent inducer of apoptosis | [11] |
| K562 | Trans-cinnamaldehyde | 120 µmol/L | 9 hours | Increased specific lysis by CIK cells to 48.21% | [11] |
| K562 | Trans-cinnamaldehyde | 180 µmol/L | 9 hours | Increased specific lysis by CIK cells to 64.81% | [11] |
Table 2: Modulation of Apoptotic Proteins by this compound
| Cell Line | Protein | Effect of this compound | Pathway | Reference |
| PLC/PRF/5 | Bcl-2, Mcl-1 | Downregulation | Intrinsic Apoptosis | [7] |
| PLC/PRF/5 | Bax | Upregulation | Intrinsic Apoptosis | [7] |
| MDSCs | Bcl-2 | Inhibition | Intrinsic Apoptosis | [6] |
| MDSCs | Bax | Enhancement | Intrinsic Apoptosis | [6] |
| MDSCs | Caspase-9 | Activation | Intrinsic Apoptosis | [6] |
| MDSCs | Caspase-3 | Activation | Apoptosis Execution | [6] |
| PLC/PRF/5 | Caspase-8 | Activation | Extrinsic Apoptosis | [7] |
| PLC/PRF/5 | JNK, p38 | Phosphorylation/Activation | MAPK Signaling | [7] |
| *Note: Data from hepatocellular carcinoma cells, pathway is relevant to leukemia. | ||||
| **Note: Data from myeloid-derived suppressor cells, relevant to myeloid lineage. |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to investigate this compound-induced apoptosis, based on methodologies cited in the literature.[1][2][7]
Cell Culture and Treatment
-
Cell Lines: Human leukemia cell lines (e.g., HL-60, K562) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded at a specified density (e.g., 1 x 10⁵ cells/mL) and treated with various concentrations of this compound for the desired time periods. Control groups are treated with an equivalent volume of DMSO.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Harvest cells (approximately 1 x 10⁶) after treatment by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples immediately using a flow cytometer. The cell populations are quantified: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Measurement of Mitochondrial Membrane Potential (Δψm)
-
Harvest treated cells and wash with PBS.
-
Resuspend the cells in medium containing a fluorescent cationic dye, such as JC-1 (5 µg/mL).
-
Incubate at 37°C for 20 minutes in the dark.
-
Wash the cells to remove the excess dye.
-
Analyze immediately by flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low Δψm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-JNK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the study of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound effects.
Caption: this compound-induced intrinsic (mitochondrial) apoptosis pathway.
Caption: this compound-induced extrinsic (death receptor) apoptosis pathway.
References
- 1. This compound induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of trans-cinnamaldehyde on human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and mechanism of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound causes apoptosis of myeloid-derived suppressor cells through the activation of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxythis compound Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
Cinnamaldehyde as a Modulator of Insulin Sensitivity: A Technical Guide for Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin resistance is a primary pathological feature of type 2 diabetes mellitus and metabolic syndrome. The search for novel therapeutic agents that can improve insulin sensitivity is a major focus of biomedical research. Cinnamaldehyde (CA), the primary bioactive compound in cinnamon, has emerged as a promising natural product with significant potential for improving glucolipid metabolism. Accumulating evidence from in vitro, in vivo, and human studies demonstrates that this compound enhances insulin sensitivity through a multi-target mechanism. This technical guide provides an in-depth review of the core molecular pathways modulated by this compound, presents quantitative data from key studies, details common experimental protocols, and visualizes the complex signaling networks involved. The primary mechanisms of action include the potentiation of the canonical insulin signaling pathway (IRS/PI3K/Akt), inhibition of negative regulators like Protein Tyrosine Phosphatase 1B (PTP1B), and activation of key metabolic sensors such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs). This document serves as a comprehensive resource for researchers and drug development professionals exploring this compound and its derivatives as potential insulin-sensitizing agents.
Core Molecular Mechanisms of this compound
This compound improves insulin sensitivity not through a single mechanism, but by modulating multiple, interconnected signaling pathways.
Potentiation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is central to insulin's metabolic effects, culminating in the translocation of glucose transporter 4 (GLUT4) to the cell membrane for glucose uptake. This compound has been shown to positively modulate this cascade.[1] Studies in STZ-induced diabetic rats demonstrate that treatment with this compound leads to a significant elevation in the mRNA expression of key signaling components, including Insulin Receptor Substrate 1 (IRS1), the p85 subunit of PI3K, and Akt2.[2][3] This upregulation enhances the downstream signaling capacity, promoting increased glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.[4][5] Furthermore, this compound can prime the Akt2 protein for insulin-stimulated activation by increasing its phosphorylation at multiple sites, effectively lowering the threshold for its activation by insulin.[6]
Figure 1: this compound's modulation of the PI3K/Akt pathway.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a key negative regulator of the insulin signaling pathway, acting by dephosphorylating and thereby inactivating the insulin receptor and IRS proteins.[7] Overexpression or increased activity of PTP1B is linked to insulin resistance. This compound has been identified as a direct inhibitor of PTP1B.[8][9][10] By inhibiting PTP1B, this compound prevents the premature termination of the insulin signal, leading to sustained activation of the PI3K/Akt pathway and enhanced insulin sensitivity.[4][11]
Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways (like glucose uptake and fatty acid oxidation) and switches off anabolic pathways (like lipogenesis). This compound has been shown to activate AMPK in various tissues, including adipose tissue.[12] AMPK activation by this compound can promote GLUT4 translocation independently of the insulin/PI3K pathway, providing an alternative mechanism to increase glucose uptake.[13] This activation also contributes to reduced lipid accumulation and improved overall metabolic health.[12]
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play critical roles in lipid and glucose homeostasis. This compound has been shown to act as an agonist for both PPARγ and PPARδ.[14][15][16] Activation of PPARγ, the target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs, improves insulin sensitivity primarily in adipose tissue.[14] this compound-induced activation of PPARγ and its heterodimeric partner, the retinoid X receptor (RXR), leads to the expression of genes involved in insulin signaling and lipid metabolism, such as aP2 and CD36.[14][15]
Figure 2: Multi-target mechanisms of this compound action.
Quantitative Data Summary
The effects of this compound have been quantified across various experimental models. The tables below summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| PTP1B Inhibition | Recombinant PTP1B | ~25 µM (IC₅₀) | 50% inhibition of enzyme activity | [11] |
| PTP1B Inhibition | Recombinant PTP1B | ~1 mM (IC₅₀) | 50% inhibition of enzyme activity | [7][8] |
| Glucose Uptake | L929 fibroblasts | 2.0 mM | 3.5-fold increase in basal uptake | [17] |
| Adipocyte Differentiation | 3T3-L1 preadipocytes | 10-40 µM | Significant reduction in lipid accumulation | [12] |
| Akt2 Phosphorylation | Preadipocytes | Not specified | 3.5-fold increase in p-Akt2 (S474) with insulin | [6] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosage | Duration | Key Outcomes | Reference |
| STZ-induced diabetic rats | 20 mg/kg/day | 30 days | ↑ mRNA of IRS1, PI3K, Akt2; ↓ Blood glucose | [2] |
| STZ-induced diabetic rats | 20 mg/kg/day | 60 days | ↑ In vitro insulin release from isolated islets | [18] |
| High-fat diet obese mice | 40 mg/kg/day | Not specified | ↓ Weight gain (67.3%), Insulin resistance (55%), Plasma TG (39%) | [12] |
| db/db mice | 20 mg/kg/day | 4 weeks | ↓ Fasting blood glucose; ↓ Body weight gain | [19] |
| Insulin-resistant rats | 20 mg/kg/day | 5 days | Restoration of hepatic glycogen levels to normal | [20] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section outlines common methodologies used to evaluate the effects of this compound.
In Vitro Models
-
Cell Culture and Differentiation:
-
3T3-L1 Preadipocytes: Cells are cultured in DMEM with 10% FBS. Differentiation is induced using a cocktail of insulin, dexamethasone, and IBMX. This compound is typically added during or after differentiation to assess its effects on adipogenesis and insulin signaling.[12]
-
C2C12 Myoblasts: Cells are differentiated into myotubes in DMEM with 2% horse serum. These myotubes are used to study glucose uptake and signaling in a skeletal muscle model.[21]
-
-
Glucose Uptake Assay:
-
Differentiated cells (e.g., 3T3-L1 adipocytes or C2C12 myotubes) are serum-starved.
-
Cells are pre-treated with this compound for a specified time (e.g., 30-60 minutes).
-
Insulin is added to stimulate glucose uptake.
-
Uptake is measured by adding a solution containing radiolabeled 2-deoxy-D-[³H]glucose for a short period (e.g., 5-10 minutes).
-
The reaction is stopped, cells are lysed, and radioactivity is measured by scintillation counting.
-
-
Western Blotting:
-
Cells or homogenized tissues are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against total and phosphorylated proteins (e.g., p-Akt, Akt, p-AMPK, AMPK, GLUT4).
-
After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
PTP1B Inhibition Assay:
-
Recombinant human PTP1B is incubated with varying concentrations of this compound in a reaction buffer.
-
The reaction is initiated by adding a substrate, such as p-nitrophenyl phosphate (pNPP).
-
The formation of the product (p-nitrophenol) is measured spectrophotometrically at 405 nm.
-
IC₅₀ values are calculated from the dose-response curve.[8]
-
Figure 3: General experimental workflow for assessing this compound.
In Vivo Models
-
Induction of Diabetes/Insulin Resistance:
-
Type 1 Model (STZ): Diabetes is often induced in rodents (e.g., Wistar or Sprague-Dawley rats) by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β-cells.[2]
-
Type 2 Model (HFD/STZ): A more clinically relevant model of type 2 diabetes involves feeding animals a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance, followed by a low dose of STZ to impair insulin secretion.[2]
-
Genetic Models: db/db mice, which have a mutation in the leptin receptor gene and spontaneously develop obesity and diabetes, are also commonly used.[19]
-
-
Drug Administration:
-
Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, animals are given an oral glucose load. Blood glucose is measured at baseline and at various time points (e.g., 15, 30, 60, 120 minutes) post-gavage to assess glucose disposal.
-
Insulin Tolerance Test (ITT): After a short fast, animals are injected with insulin, and blood glucose is monitored to assess insulin sensitivity.[2]
-
Biochemical Analysis: At the end of the study, blood is collected to measure levels of insulin, triglycerides, cholesterol, and other relevant biomarkers. Tissues are harvested for subsequent molecular analysis (Western blotting, qRT-PCR, histology).
-
Conclusion and Implications for Drug Development
This compound robustly improves insulin sensitivity by engaging multiple, synergistic molecular targets. Its ability to potentiate the PI3K/Akt pathway, inhibit the negative regulator PTP1B, and activate the key energy sensors AMPK and PPARγ makes it a compelling candidate for further investigation. The data clearly indicate that this compound not only enhances the cellular response to insulin but also improves systemic glucose and lipid homeostasis.
For drug development professionals, this compound serves as an important lead compound. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To develop more potent and specific derivatives that optimize activity against key targets like PTP1B or AMPK.
-
Pharmacokinetic and Safety Profiling: To fully characterize the absorption, distribution, metabolism, excretion, and potential toxicity of this compound and its derivatives in preclinical models.
-
Combination Therapies: To explore the synergistic potential of this compound with existing antidiabetic drugs, which could allow for lower doses and reduced side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates STZ-induced rat diabetes through modulation of IRS1/PI3K/AKT2 pathway and AGEs/RAGE interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in diabetes: A review of pharmacology, pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulinotropic effect of this compound on transcriptional regulation of pyruvate kinase, phosphoenolpyruvate carboxykinase, and GLUT4 translocation in experimental diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Curcumin and this compound as PTP1B Inhibitors With Antidiabetic and Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin and this compound as PTP1B Inhibitors With Antidiabetic and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and Curcumin Prime Akt2 for Insulin-Stimulated Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents adipocyte differentiation and adipogenesis via regulation of peroxisome proliferator-activated receptor-γ (PPARγ) and AMP-activated protein kinase (AMPK) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. worldscientific.com [worldscientific.com]
- 15. This compound Contributes to Insulin Sensitivity by Activating PPARδ, PPARγ, and RXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound on the glucose transport activity of GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Mechanisms for Improving Hepatic Glucolipid Metabolism by Cinnamic Acid and Cinnamic Aldehyde: An Insight Provided by Multi-Omics [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Advances in pharmacological effects and mechanism of action of this compound [frontiersin.org]
A Technical Guide to the Neuroprotective Effects of Cinnamaldehyde in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to the neuroprotective properties of cinnamaldehyde (CA) and its stereoisomer, trans-cinnamaldehyde (TCA), in preclinical models of Alzheimer's disease (AD).
Executive Summary
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). This compound, the primary bioactive compound in cinnamon, has emerged as a promising neuroprotective agent. Accumulating evidence from in vitro and in vivo studies demonstrates its multifaceted effects against AD pathology. This compound has been shown to directly inhibit tau aggregation, suppress neuroinflammation, reduce oxidative stress, and modulate key enzymatic pathways involved in Aβ production.[1] This guide synthesizes the current understanding of these mechanisms, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to support further research and drug development efforts.
Impact on Core Alzheimer's Pathologies
This compound intervenes in the two central pathologies of Alzheimer's disease through distinct and complementary mechanisms.
Inhibition of Tau Protein Aggregation
The formation of NFTs from hyperphosphorylated tau protein is a hallmark of AD. This compound has been shown to directly prevent this process.[2] The primary mechanism involves the reversible interaction of this compound with the two cysteine residues present in the tau protein.[3][4] By binding to these vulnerable sites, this compound acts as a protective "cap," shielding the tau protein from oxidative stress that can trigger its misfolding and aggregation. This interaction is crucial as it has been demonstrated that a cysteine double mutant of tau negates the aggregation-inhibiting effects of this compound.[3][5] Importantly, this protective binding is reversible and does not impair tau's normal biological function of promoting microtubule assembly.[5]
Modulation of Amyloid-Beta (Aβ) Production
While some studies did not observe a direct anti-aggregation effect of this compound on Aβ peptides in vitro[6], it significantly reduces Aβ deposition in vivo through an indirect mechanism.[6] This effect is primarily achieved by downregulating the expression and activity of β-secretase (BACE1), the rate-limiting enzyme responsible for cleaving the amyloid precursor protein (APP) to initiate Aβ production.[6][7] The reduction in BACE1 levels is mediated by the activation of the SIRT1-PGC1α-PPARγ signaling pathway, which will be detailed in the following section.[6][7][8]
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by influencing several critical intracellular signaling cascades.
The SIRT1-PGC1α-PPARγ Pathway and Aβ Reduction
In animal models of AD, trans-cinnamaldehyde (TCA) has been shown to decrease BACE1 levels by activating a protective signaling cascade.[6][7][8] TCA treatment increases the expression of silent information regulator 1 (SIRT1), which in turn activates the peroxisome proliferator-activated receptor γ (PPARγ) coactivator 1α (PGC1α).[6][7] Activated PGC1α then upregulates PPARγ, a known negative regulator of BACE1 transcription.[6][8] By suppressing BACE1, this pathway effectively reduces the generation of Aβ peptides and subsequent plaque formation.[6][7]
GSK-3β Inhibition Pathway
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in tau hyperphosphorylation and Aβ-induced neurotoxicity.[9][10] Studies using the SH-SY5Y neuronal cell line show that Aβ exposure increases the protein levels of total GSK-3β.[9] this compound treatment effectively suppresses this Aβ-induced increase in GSK-3β, contributing to its neuroprotective effects.[9] The inhibition of GSK-3β is a critical node in preventing downstream pathological events, including tau hyperphosphorylation and neuronal cell death.[9][11]
Anti-Neuroinflammatory Pathways (NF-κB)
Neuroinflammation, driven by the activation of microglia, is a critical component of AD progression.[1][12] this compound demonstrates potent anti-inflammatory activity by inhibiting the activation of key signaling pathways, most notably the Toll-like receptor 4 (TLR4)/NF-κB pathway.[1][13] In microglial cell models, stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the production of pro-inflammatory mediators such as NO, iNOS, COX-2, and IL-1β.[12] this compound pretreatment significantly blocks the activation of NF-κB, thereby suppressing the expression and release of these inflammatory molecules and reducing neuronal damage.[1][12][14]
Quantitative Efficacy Data
The neuroprotective effects of this compound have been quantified in various Alzheimer's disease models. The following tables summarize key findings.
Table 1: Summary of In Vitro Quantitative Data
| Model System | Treatment | Endpoint Measured | Result | Reference(s) |
|---|---|---|---|---|
| SH-SY5Y Neuronal Cells | 20 µM Aβ₂₅₋₃₅ | Cell Viability (MTT) | Reduced cell survival by 57% | [9] |
| SH-SY5Y Neuronal Cells | 20 µM Aβ₂₅₋₃₅ + 15-25 µM this compound | Cell Viability (MTT) | Significantly reversed Aβ-induced toxicity | [9] |
| SH-SY5Y Neuronal Cells | Aβ + 15 µM & 23 µM this compound | Total GSK-3β Protein Level | Suppressed the Aβ-induced increase in GSK-3β |[9] |
Table 2: Summary of In Vivo Quantitative Data
| Model System | Treatment Protocol | Endpoint Measured | Result | Reference(s) |
|---|---|---|---|---|
| 5XFAD Transgenic Mice | 30 mg/kg trans-cinnamaldehyde (i.p.) daily for 8 weeks | Cognitive Function & Aβ Deposition | Improved cognitive impairment and reduced Aβ deposition | [6] |
| Drosophila (Tau Model) | 80 mM this compound in diet | Lifespan | Increased by 11.7% (males) and 20.7% (females) | [15] |
| Drosophila (Aβ₄₂ Model) | 80 mM this compound in diet | Lifespan | Increased by 5.3% (males only) | [15] |
| AlCl₃-induced AD Rat Model | Aqueous Cinnamon Extract (200 mg/kg) | Cognitive Function | Improved performance in T-maze test; reduced neurodegeneration | [16][17] |
| STZ-induced Sporadic AD Rat Model | 100 mg/kg this compound (i.p.) | Memory & Aβ Aggregation | Improved memory deficits and negated Aβ aggregation in the hippocampus |[11][18] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Cell Viability (MTT Assay)
This protocol is adapted from studies assessing this compound's protection against Aβ toxicity in neuronal cell lines.[9]
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 15, 20, 23, 25 µM) for a designated period (e.g., 1 hour).
-
Induction of Toxicity: Aβ₂₅₋₃₅ peptide (e.g., 20 µM) is added to the wells (excluding control groups) to induce neurotoxicity.
-
Incubation: Plates are incubated for 24 hours at 37°C.
-
MTT Addition: 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) reagent (5 mg/mL) is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: The medium is removed, and the formazan precipitate is dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
In Vivo 5XFAD Mouse Model Study
This protocol describes a typical workflow for evaluating the efficacy of trans-cinnamaldehyde (TCA) in a transgenic mouse model of AD.[6]
Western Blot Analysis for Protein Quantification
This general protocol is used to measure the levels of specific proteins like GSK-3β, BACE1, and SIRT1.[6][9]
-
Protein Extraction: Cells or brain tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-GSK-3β, anti-BACE1) diluted in blocking buffer.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for Alzheimer's disease by targeting multiple facets of its pathology. Its ability to inhibit tau aggregation, reduce Aβ production via the SIRT1-BACE1 axis, suppress GSK-3β activity, and curb neuroinflammation highlights its promise as a multi-target neuroprotective agent. The quantitative data from both in vitro and in vivo models provide a strong foundation for its continued investigation.
Future research should focus on:
-
Bioavailability and Blood-Brain Barrier Penetration: Optimizing formulations to enhance the delivery of this compound to the central nervous system.
-
Long-term Efficacy and Safety: Conducting extended studies in animal models to assess long-term therapeutic benefits and potential toxicity.
-
Clinical Trials: Translating these promising preclinical findings into well-designed human clinical trials to evaluate the efficacy of this compound or its derivatives in patients with mild cognitive impairment or early-stage Alzheimer's disease.
-
Synergistic Effects: Investigating the potential for combination therapies with other AD treatments to achieve enhanced neuroprotection.
References
- 1. Natural this compound and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Interaction of this compound and Epicatechin with Tau: Implications of Beneficial Effects in Modulating Alzheimer's Disease Pathogenesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of this compound and epicatechin with tau: implications of beneficial effects in modulating Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-Cinnamaldehyde Alleviates Amyloid-Beta Pathogenesis via the SIRT1-PGC1α-PPARγ Pathway in 5XFAD Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-Cinnamaldehyde Alleviates Amyloid-Beta Pathogenesis via the SIRT1-PGC1α-PPARγ Pathway in 5XFAD Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The neuroprotective mechanism of this compound against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 11. This compound Regulates Insulin and Caspase-3 Signaling Pathways in the Sporadic Alzheimer's Disease Model: Involvement of Hippocampal Function via IRS-1, Akt, and GSK-3β Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trans-Cinnamaldehyde Inhibits Microglial Activation and Improves Neuronal Survival against Neuroinflammation in BV2 Microglial Cells with Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural this compound and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trans-cinnamaldehyde improves neuroinflammation-mediated NMDA receptor dysfunction and memory deficits through blocking NF-κB pathway in presenilin1/2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Improves Lifespan and Healthspan in Drosophila melanogaster Models for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuro-amelioration of this compound in aluminum-induced Alzheimer’s disease rat model | PDF [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Toxicological Profile of Cinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde (trans-cinnamaldehyde) is an alpha,beta-unsaturated aldehyde that is the primary constituent of cinnamon oil, responsible for its characteristic flavor and aroma.[1] It is widely used as a flavoring agent in food and beverages, as a fragrance in cosmetics and perfumes, and has applications in agriculture as a fungicide.[2] Given its widespread human exposure, a thorough understanding of its toxicological and safety profile is essential for risk assessment and the development of new applications. This technical guide provides an in-depth review of the toxicology of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological pathways.
Acute Toxicity
This compound exhibits low to moderate acute toxicity, with the route of administration significantly influencing its effects. Oral exposure generally results in lower toxicity compared to intraperitoneal or dermal routes.
Table 1: Acute Toxicity of this compound in Animal Models
| Species | Route of Administration | LD50 (mg/kg bw) | Observed Toxic Effects | Reference(s) |
| Rat | Oral | 2220 | Somnolence, hypermotility, diarrhea | [1][3] |
| Rat | Oral | 3400 | - | [2] |
| Mouse | Oral | 2225 | Convulsions, ataxia | [1] |
| Guinea Pig | Oral | 1160 | Coma at higher doses | [1] |
| Mouse | Intraperitoneal | 200 | None noted | [1] |
| Rabbit | Dermal | 1260 | - | [4] |
Experimental Protocols: Acute Toxicity Studies
-
Oral LD50 (Rat): The acute oral toxicity is typically determined following OECD Guideline 401 or similar protocols. Fasted adult rats are administered a single dose of this compound via gavage. The animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, respiration, and gastrointestinal effects), and body weight changes over a 14-day period. A gross necropsy is performed on all animals at the end of the study. The LD50 is calculated using appropriate statistical methods.[1][3]
-
Dermal LD50 (Rabbit): The acute dermal toxicity is assessed according to protocols such as OECD Guideline 402. A single dose of this compound is applied to the clipped, intact skin of rabbits under a semi-occlusive dressing for 24 hours. Observations for mortality, signs of systemic toxicity, and local skin reactions are recorded for 14 days. Body weights are monitored, and a gross necropsy is conducted.[4][5]
Irritation and Sensitization
Skin and Eye Irritation
This compound is a recognized skin and eye irritant, with the severity of the reaction being concentration-dependent.
Table 2: Skin and Eye Irritation Potential of this compound
| Test Type | Species | Concentration | Results | Reference(s) |
| Skin Irritation | Human | 8% in petrolatum | Severe irritation | [1] |
| Skin Irritation | Human | 3% in petrolatum | No irritation (48h closed-patch) | [1] |
| Skin Irritation | Rabbit | Undiluted (100%) | Severe erythema and edema | [6] |
| Skin Irritation | Rabbit | 1% | Non-irritating | [6] |
| Eye Irritation | Rabbit | 1.25% | Intense irritation | [6] |
| Eye Irritation | Rabbit | 0.125% | Irritation | [6] |
Experimental Protocols: Irritation Studies
-
Draize Test (Rabbit): For skin irritation, the test substance is applied to a small area of clipped skin on the back of rabbits and covered with a gauze patch. For eye irritation, a small amount of the substance is instilled into one eye of the rabbit, with the other eye serving as a control. The sites are examined for erythema, edema, and other signs of irritation at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to the Draize scale.[7]
Skin Sensitization
This compound is a well-established moderate to strong skin sensitizer in both animal models and humans.
Table 3: Skin Sensitization Potential of this compound
| Test Type | Species | Induction Concentration | Challenge Concentration | Results | EC3 Value | Reference(s) |
| Local Lymph Node Assay (LLNA) | Mouse | 1%, 2.5% | N/A | Positive | 2.1% | [8] |
| Guinea Pig Maximization Test (GPMT) | Guinea Pig | Various | Various | Potent sensitizer | N/A | [9][10] |
| Human Patch Test | Human | 2% | N/A | Positive reactions in a percentage of individuals | N/A | [11] |
Experimental Protocols: Sensitization Studies
-
Local Lymph Node Assay (LLNA): This assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance to the dorsum of the ear. A substance is classified as a sensitizer if it induces a concentration-dependent increase in lymphocyte proliferation that reaches a stimulation index (SI) of 3 or greater. The EC3 value, the estimated concentration required to produce an SI of 3, is a measure of sensitizing potency.[8]
-
Guinea Pig Maximization Test (GPMT): This method involves an induction phase with both intradermal injection (with Freund's Complete Adjuvant) and topical application of the test substance, followed by a topical challenge phase after a rest period. The skin reactions at the challenge site are scored for erythema and edema to determine the sensitization response.[10][12]
Genotoxicity
The genotoxicity of this compound has been a subject of considerable investigation, with conflicting results reported. While some in vitro assays have shown positive results, in vivo studies have generally been negative.
Table 4: Genotoxicity of this compound
| Assay Type | Test System | Metabolic Activation (S9) | Results | Reference(s) |
| Ames Test | Salmonella typhimurium TA100 | With and without | Weakly positive/equivocal | [13][14][15] |
| Ames Test | S. typhimurium TA98, TA1535, TA1537 | With and without | Negative | [13] |
| Ames Test | Escherichia coli WP2uvrA | With and without | Negative | [13] |
| In vivo Micronucleus Test | Rat bone marrow | N/A | Negative | [16] |
| In vivo Micronucleus Test | Rat liver | N/A | Positive | [16] |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | [16][17] |
Experimental Protocols: Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro assay uses various strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). A positive result is a concentration-related increase in the number of revertant colonies, indicating that the substance has caused a reverse mutation.[13][18] The weak positive results for this compound in the TA100 strain suggest a potential for inducing base-pair substitution mutations.[13][14][15]
-
In Vivo Micronucleus Test: This assay assesses chromosomal damage in vivo. Rodents are treated with the test substance, and after an appropriate time, bone marrow or peripheral blood is collected. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. An increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[16][19] The positive result in the rat liver, a site of metabolism, suggests that reactive metabolites might be responsible for the observed clastogenicity in that organ.[16]
Carcinogenicity
There are no long-term animal studies specifically designed to evaluate the carcinogenicity of this compound.[11] Based on the predominantly negative results from in vivo genotoxicity studies, this compound is not considered to be a significant carcinogenic risk to humans.[11]
Reproductive and Developmental Toxicity
The available data suggest that this compound does not pose a significant risk for reproductive or developmental toxicity at current exposure levels.
A study in Sprague-Dawley rats, following a protocol similar to OECD Guideline 414, administered this compound by gavage on days 7-17 of pregnancy at doses of 5, 25, or 250 mg/kg/day.[6] At the two higher doses, a significant reduction in maternal weight gain was observed. While there was no significant dose-related increase in major abnormalities, increased incidences of poor cranial ossification were noted in all treated groups, and reduced ossification of the tympanic bulla was seen at the 25 and 250 mg/kg/day doses.[6] The study suggested that the fetus might be slightly more sensitive than the dam to the effects of this compound.[6]
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)
This study design involves the administration of the test substance to pregnant female animals (typically rats or rabbits) during the period of organogenesis.[5][12][20] The dams are monitored for clinical signs of toxicity, body weight, and food consumption. Near term, the females are euthanized, and the uterine contents are examined. Endpoints evaluated in the fetuses include viability, body weight, and the presence of external, visceral, and skeletal malformations and variations.[5][12][20]
Metabolism and Pharmacokinetics
This compound is rapidly absorbed and extensively metabolized in the body. The primary metabolic pathway involves oxidation to cinnamic acid, which is then further metabolized.
The major metabolic pathways are:
-
Oxidation: this compound is rapidly oxidized to cinnamic acid.[21]
-
Reduction: this compound can be reduced to cinnamyl alcohol.[22]
-
Conjugation: Cinnamic acid can be conjugated with glycine to form hippuric acid or with glucuronic acid to form benzoyl glucuronide.[23]
-
Beta-oxidation: The side chain of cinnamic acid can undergo beta-oxidation, similar to fatty acids.[23]
The primary route of excretion of this compound metabolites is through the urine.[23]
Signaling Pathways
Skin Sensitization: The Keap1-Nrf2 Pathway
This compound is an electrophilic compound that can react with nucleophilic residues in proteins. This reactivity is central to its ability to act as a skin sensitizer. One of the key signaling pathways activated by this compound in keratinocytes is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which targets it for ubiquitination and proteasomal degradation.[2][24] Electrophilic compounds like this compound can covalently modify cysteine residues on Keap1.[24] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2][24] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.[2][24][25] This activation is considered a key event in the adverse outcome pathway for skin sensitization.[10][26][27]
Respiratory Irritation: TRPA1 Activation
This compound is a known respiratory irritant. This effect is primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a sensory nerve receptor.[8][9][28]
TRPA1 is an ion channel expressed on sensory neurons in the airways.[8] As an electrophile, this compound can covalently modify cysteine residues within the TRPA1 channel protein.[8] This modification leads to the opening of the channel, causing an influx of calcium ions and depolarization of the neuron.[28] This neuronal activation is perceived as irritation and triggers protective reflexes such as coughing.[8]
Metabolic Pathway
The metabolism of this compound is a critical detoxification process. The following diagram illustrates the primary metabolic route from this compound to its major urinary metabolite, hippuric acid.
Regulatory Status
This compound is listed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][29][30] Previously, a temporary Acceptable Daily Intake (ADI) of 0.7 mg/kg body weight was established by the WHO.
Conclusion
References
- 1. JECFA Evaluations-CINNAMALDEHYDE- [inchem.org]
- 2. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Pre-natal (segment II) toxicity study of cinnamic aldehyde in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AOP-Wiki [aopwiki.org]
- 10. tandfonline.com [tandfonline.com]
- 11. fsc.go.jp [fsc.go.jp]
- 12. oecd.org [oecd.org]
- 13. In vivo and in vitro mutagenicity of perillaldehyde and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound-induced micronuclei in rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicological Parameters of a Formulation Containing this compound for Use in Treatment of Oral Fungal Infections: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. criver.com [criver.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cinnamic compound metabolism in human skin and the role metabolism may play in determining relative sensitisation potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Studies on trans-cinnamaldehyde. 1. The influence of dose size and sex on its disposition in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nrf2.com [nrf2.com]
- 25. researchgate.net [researchgate.net]
- 26. The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. AOP-Wiki [aopwiki.org]
- 28. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. femaflavor.org [femaflavor.org]
- 30. WHO | JECFA [apps.who.int]
Cinnamaldehyde Structure-Activity Relationship: A Technical Guide for Drug Development
An in-depth exploration of the structure-activity relationships of cinnamaldehyde and its derivatives, detailing their therapeutic potential across antimicrobial, anti-inflammatory, and anticancer applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and key signaling pathways.
This compound, the primary bioactive compound in cinnamon, has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1][2][3] Its versatile chemical structure, featuring a phenyl ring, a conjugated double bond, and an aldehyde group, serves as a scaffold for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of this compound is pivotal for optimizing its efficacy and selectivity for various biological targets. This technical guide synthesizes key findings from numerous studies to provide a detailed overview of this compound's SAR in antimicrobial, anti-inflammatory, and anticancer contexts.
Antimicrobial Activity: Targeting Microbial Proliferation and Virulence
This compound and its analogs have demonstrated potent activity against a wide range of microorganisms, including bacteria and fungi.[1][4] The antimicrobial efficacy is intrinsically linked to specific structural features.
The α,β-unsaturated aldehyde moiety is a critical pharmacophore for the antimicrobial activity of this compound. This electrophilic center can readily react with nucleophilic groups in microbial proteins and enzymes, such as cysteine residues, leading to their inactivation.[5] Furthermore, the aldehyde group can form Schiff bases with primary amines present in microbial cell components, contributing to its antimicrobial effects.[6]
Key Structural Modifications and Their Impact on Antimicrobial Activity:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence antimicrobial potency. For instance, the introduction of a 4-bromo-phenyl group in a this compound analog resulted in potent activity against Acinetobacter baumannii, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL.[7][8]
-
Modification of the Aldehyde Group: Appending a methylbenzimidazolyl moiety to the aldehyde group of this compound led to new compounds with enhanced antibacterial efficacy compared to the parent molecule.[7][8]
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and its derivatives against various microorganisms.
| Compound | Microorganism | MIC (μg/mL) | Reference |
| This compound | Escherichia coli | 1000 | [7][8] |
| This compound | Pseudomonas aeruginosa | 1000 | [9] |
| This compound | Enterococcus faecalis | 1000 | [9] |
| This compound | Streptococcus mutans | 250-4000 | [10] |
| 4-bromophenyl-substituted this compound analog | Acinetobacter baumannii | 32 | [7][8] |
| This compound-methylbenzimidazolyl derivative | Escherichia coli ATCC 25922 | 128 | [7] |
| This compound-methylbenzimidazolyl derivative | Pseudomonas aeruginosa ATCC 27853 | 128 | [7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Microbroth Dilution Method): [7][10]
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller Hinton Broth).
-
A standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways.[11]
The α,β-unsaturated carbonyl group is crucial for the anti-inflammatory activity, likely through its ability to covalently modify cysteine residues in key inflammatory proteins.[5] The aldehyde group also plays an essential role in the inhibition of nitric oxide (NO) generation.[5]
Key Structural Modifications and Their Impact on Anti-inflammatory Activity:
-
Hydroxylation of the Phenyl Ring: 2'-hydroxythis compound has been shown to possess more potent anti-inflammatory activity than this compound itself.[5]
-
Substitution on the Phenyl Ring: The presence of an o-methoxy group on the phenyl ring enhances the anti-inflammatory activity.[12]
Quantitative Anti-inflammatory Data
The following table presents the half-maximal inhibitory concentrations (IC50) of this compound and its derivatives for the inhibition of inflammatory markers.
| Compound | Inflammatory Marker | Cell Line | IC50 (µM) | Reference |
| E-cinnamaldehyde | Nitric Oxide (NO) | RAW 264.7 | 55 ± 9 | [12] |
| o-methoxythis compound | Nitric Oxide (NO) | RAW 264.7 | 35 ± 9 | [12] |
| E-cinnamaldehyde | TNF-α | RAW 264.7 | 63 ± 9 | [12] |
| o-methoxythis compound | TNF-α | J774A.1 | 78 ± 16 | [12] |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay (Griess Assay):
-
Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After 24 hours of incubation, the supernatant is collected.
-
The amount of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.
-
The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.
Signaling Pathways in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways, most notably the NF-κB pathway.[13][14][15] It can inhibit the activation of NF-κB, a transcription factor that regulates the expression of numerous pro-inflammatory genes.[13][16]
Caption: this compound inhibits the NF-κB signaling pathway.
Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation
This compound and its derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[17][18] The anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[13][17]
The core structure of this compound, particularly the α,β-unsaturated aldehyde, is vital for its anticancer properties. This reactive group can induce oxidative stress by generating reactive oxygen species (ROS), which in turn can trigger apoptotic pathways.[17]
Key Structural Modifications and Their Impact on Anticancer Activity:
-
Chalcone Derivatives: this compound-based chalcone derivatives have been synthesized and evaluated for their anticancer potential. Compound 3e, a specific chalcone derivative, showed potent inhibitory activity against human Caco-2 colon cancer cells with an IC50 of 32.19 ± 3.92 µM.[19]
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 58 µg/mL (24h) | [17] |
| This compound | MCF-7 (Breast Cancer) | 140 µg/mL (48h) | [17] |
| This compound | HL-60 (Leukemia) | - | [17] |
| This compound-rich cinnamon extract | HCT 116 (Colon Cancer) | 13.5 µg/mL | [20] |
| This compound-rich cinnamon extract | HT-29 (Colon Cancer) | 16.3 µg/mL | [20] |
| Chalcone Derivative (3e) | Caco-2 (Colon Cancer) | 32.19 ± 3.92 | [19] |
Experimental Protocols
MTT Cell Viability Assay: [17][21]
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways in Anticancer Action
This compound's anticancer activity is associated with the modulation of multiple signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[13][17] this compound has been shown to inhibit the PI3K/Akt signaling cascade, leading to the induction of apoptosis in cancer cells.[17]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Conclusion
The structure-activity relationship of this compound is a rich field of study with significant implications for drug discovery and development. The core chemical features of this compound, particularly the α,β-unsaturated aldehyde, are fundamental to its broad biological activities. Strategic modifications to the phenyl ring and the aldehyde group have been shown to enhance its potency and selectivity. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to design and synthesize novel this compound-based therapeutics with improved efficacy against microbial infections, inflammatory diseases, and cancer. Further investigation into the complex interplay between this compound's structure and its interaction with various biological targets will undoubtedly pave the way for the development of next-generation drugs.
References
- 1. Quantitative Structure Activity Relationship of this compound Compounds against Wood-Decaying Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Structure Activity Relationship of this compound Compounds against Wood-Decaying Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 9. Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach [mdpi.com]
- 10. Frontiers | Antimicrobial Activity of this compound on Streptococcus mutans Biofilms [frontiersin.org]
- 11. Advances in pharmacological effects and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy this compound as the most potent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Advances in pharmacological effects and mechanism of action of this compound [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Advances in pharmacological effects and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. The role and mechanism of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some this compound-Based Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. New Insights into the Antimicrobial Action of this compound towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Bioactivity of Cinnamaldehyde and Its Natural Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde, the primary bioactive compound responsible for the characteristic flavor and aroma of cinnamon, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Beyond its traditional use as a flavoring agent, this compound and its natural analogues have demonstrated a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of the bioactivity of natural this compound analogues, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The structural foundation of these molecules, characterized by an α,β-unsaturated carbonyl group, is believed to be crucial for their biological actions, acting as a Michael acceptor that can interact with various biological macromolecules.[1][5]
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity of this compound and its natural analogues against various targets. This data is crucial for comparing the potency of different analogues and for structure-activity relationship (SAR) studies.
Table 1: Antimicrobial Activity of this compound and its Analogues (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| trans-Cinnamaldehyde | Escherichia coli | 1000 | [6] |
| trans-Cinnamaldehyde | Acinetobacter baumannii ATCC 19606 | >256 | [6] |
| 4-Bromophenyl-substituted this compound analogue | Acinetobacter baumannii ATCC 19606 | 32 | [6] |
| This compound-methylbenzimidazolyl analogue | Escherichia coli ATCC 25922 | 128 | [6] |
| This compound-methylbenzimidazolyl analogue | Pseudomonas aeruginosa ATCC 27853 | 128 | [6] |
| 4-Nitrothis compound | Uropathogenic Escherichia coli (UPEC) | 100 | [1] |
| 4-Nitrothis compound | Staphylococcus aureus | 100 | [1] |
| 4-Chlorothis compound | Uropathogenic Escherichia coli (UPEC) | 200 | [1] |
| 4-Fluorothis compound | Uropathogenic Escherichia coli (UPEC) | 200 | [1] |
| α-Methyl this compound | Candida albicans | ≥ 200 | [3] |
| trans-4-Methyl this compound | Candida albicans | ≥ 200 | [3] |
Table 2: Anticancer Activity of this compound and its Analogues (IC50)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| trans-Cinnamaldehyde | Jurkat (Human T lymphocyte) | 0.057 | [4] |
| trans-Cinnamaldehyde | U937 (Human histiocytic lymphoma) | 0.076 | [4] |
| This compound | MCF-7 (Human breast adenocarcinoma) | 58 (24h), 140 (48h) | [4] |
| 4-Methoxythis compound | C-33A (Human cervical cancer) | 110 | [4] |
| Bromoethane chalcone this compound analogue (5n) | DU145 (Human prostate carcinoma) | 8.719 ± 1.8 | [7] |
| Bromoethane chalcone this compound analogue (5n) | SKBR-3 (Human breast adenocarcinoma) | 7.689 | [7] |
| Bromoethane chalcone this compound analogue (5n) | HEPG2 (Human liver carcinoma) | 9.380 ± 1.6 | [7] |
| para-Methyl benzyl chalcone this compound analogue (5j) | SKBR-3 (Human breast adenocarcinoma) | 7.871 | [7] |
| 2,3-Dichloro benzyl chalcone this compound analogue (5b) | HEPG2 (Human liver carcinoma) | 9.190 | [7] |
| This compound-based chalcone derivative (3e) | Caco-2 (Human colorectal adenocarcinoma) | 32.19 ± 3.92 | [5] |
Key Signaling Pathways in this compound Bioactivity
This compound and its analogues exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is critical for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
Caption: PI3K/Akt signaling pathway and points of inhibition by this compound analogues.
Caption: MAPK/ERK signaling pathway and points of modulation by this compound analogues.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. This section provides methodologies for key assays used to evaluate the bioactivity of this compound and its analogues.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound analogue stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
2. Procedure:
-
Prepare a twofold serial dilution of the this compound analogue in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Seal the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: Assessment of Anticancer Activity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
1. Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogue stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
The next day, remove the medium and add fresh medium containing various concentrations of the this compound analogue. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins
Western blotting is a widely used technique to detect specific proteins in a sample.
1. Materials:
-
Cells treated with this compound analogues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and its natural analogues represent a promising class of bioactive compounds with therapeutic potential across a range of diseases. Their diverse biological activities, including potent antimicrobial and anticancer effects, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative bioactivity data, detailed experimental protocols for in vitro evaluation, and a visual representation of the molecular mechanisms at play. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Hyperthermia Co-Treatment Synergistically Induces ROS-Mediated Apoptosis in ACHN Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates kidney senescence and injury through PI3K/Akt pathway-mediated autophagy via downregulating miR-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Cinnamaldehyde in Cinnamomum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamaldehyde, the primary bioactive compound responsible for the characteristic aroma and flavor of cinnamon, is a molecule of significant interest in the pharmaceutical and nutraceutical industries. Derived from the bark of various Cinnamomum species, its biosynthesis is a meticulously orchestrated process involving the phenylpropanoid pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Cinnamomum, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative enzymatic data, and visual representations of the metabolic route to facilitate further research and biotechnological applications.
Introduction
Cinnamomum, a genus of evergreen aromatic trees and shrubs, is the principal natural source of this compound. This α,β-unsaturated aldehyde is a major constituent of cinnamon essential oil and exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anti-diabetic activities. Understanding the biosynthetic pathway of this compound is crucial for optimizing its production, both in planta and through metabolic engineering approaches in microbial systems. This guide delineates the core enzymatic reactions that constitute this pathway, providing a foundational understanding for its study and manipulation.
The Core Biosynthesis Pathway
The biosynthesis of this compound in Cinnamomum species originates from the aromatic amino acid L-phenylalanine and proceeds through the central phenylpropanoid pathway. The pathway can be summarized in three key enzymatic steps:
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[1] This is a committed step, directing the flow of carbon from primary metabolism into the phenylpropanoid pathway.[1]
-
Activation of trans-Cinnamic Acid: The subsequent step involves the activation of trans-cinnamic acid by 4-Coumarate:CoA Ligase (4CL) . This enzyme catalyzes the ATP-dependent formation of a high-energy thioester bond between trans-cinnamic acid and Coenzyme A (CoA), yielding cinnamoyl-CoA.[2]
-
Reduction of Cinnamoyl-CoA: The final step in the formation of this compound is the NADPH-dependent reduction of cinnamoyl-CoA, catalyzed by Cinnamoyl-CoA Reductase (CCR) . This reaction produces this compound, NADP+, and free Coenzyme A.
This linear pathway is the primary route for this compound biosynthesis in plants.
Signaling Pathway Diagram
Quantitative Data
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for the enzymes involved in this compound biosynthesis.
Table 1: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) from Cinnamomum cassia
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |
| CcCCR1 | Cinnamoyl-CoA | 15.8 ± 1.2 | 2.5 ± 0.1 | 0.158 | (Ye et al., 2023) |
| AtCCR1 | Cinnamoyl-CoA | 21.3 ± 2.5 | 0.23 ± 0.02 | 0.011 | (Ye et al., 2023) |
| Note: Data for AtCCR1 from Arabidopsis thaliana is provided for comparison. |
Table 2: Representative Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)
| Source Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |
| Musa cavendishii | L-Phenylalanine | 1.45 | 0.15 | (Hesham et al., 2017) |
| Annona cherimola | L-Phenylalanine | 0.57 ± 0.2 | - | (Moyano et al., 2007) |
| Note: Data from other plant species are provided as representative values due to the lack of specific kinetic data for Cinnamomum PAL in the reviewed literature. |
Table 3: Representative Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL)
| Source Organism | Substrate | K_m_ (µM) | V_max_ (nkat/mg) | Reference |
| Morus notabilis | 4-Coumaric Acid | 10.49 | 4.4 | (He et al., 2016) |
| Populus tremuloides (Pt4CL1) | Caffeic Acid | 1.9 ± 0.2 | 20 ± 1 | (Harding et al., 2002) |
| Populus tremuloides (Pt4CL2) | p-Coumaric Acid | 2.5 ± 0.4 | 14 ± 1 | (Harding et al., 2002) |
| Note: Data from other plant species are provided as representative values due to the lack of specific kinetic data for Cinnamomum 4CL in the reviewed literature. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Enzyme Activity Assays
This protocol is adapted from a general method for plant PAL activity.
Principle: The activity of PAL is determined by spectrophotometrically measuring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.
Materials:
-
Extraction Buffer: 0.1 M Sodium borate buffer (pH 8.8), containing 2 mM β-mercaptoethanol and 1 mM EDTA.
-
Substrate Solution: 50 mM L-phenylalanine in extraction buffer.
-
Stopping Reagent: 5 M HCl.
-
Plant tissue (e.g., Cinnamomum bark).
-
Liquid nitrogen, mortar, and pestle.
-
Spectrophotometer.
Procedure:
-
Grind 1 g of plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Homogenize the powder in 5 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
Set up the reaction mixture in a quartz cuvette: 800 µL of extraction buffer, 100 µL of enzyme extract.
-
Initiate the reaction by adding 100 µL of the substrate solution.
-
Incubate the reaction mixture at 37°C and monitor the increase in absorbance at 290 nm for 30 minutes.
-
A blank reaction should be prepared without the substrate.
-
Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (10,000 M⁻¹cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.
This protocol is a generalized method for plant 4CL activity.
Principle: The activity of 4CL is determined by measuring the formation of the cinnamoyl-CoA thioester, which has a characteristic absorbance maximum around 333 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP.
-
Substrate Solution: 10 mM trans-cinnamic acid in 50% ethanol.
-
Coenzyme A Solution: 10 mM Coenzyme A lithium salt in water.
-
Crude or purified enzyme extract.
-
Spectrophotometer.
Procedure:
-
Prepare the enzyme extract as described for the PAL assay.
-
In a quartz cuvette, mix 850 µL of assay buffer, 50 µL of enzyme extract, and 50 µL of the substrate solution.
-
Incubate at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the Coenzyme A solution.
-
Immediately monitor the increase in absorbance at 333 nm for 10-15 minutes.
-
A blank reaction should be run without Coenzyme A.
-
Calculate the enzyme activity using the molar extinction coefficient of cinnamoyl-CoA (approximately 21,000 M⁻¹cm⁻¹).
Principle: CCR activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM DTT.
-
Substrate Solution: 1 mM Cinnamoyl-CoA in water.
-
NADPH Solution: 10 mM NADPH in water.
-
Crude or purified enzyme extract.
-
Spectrophotometer.
Procedure:
-
Prepare the enzyme extract as described for the PAL assay.
-
In a quartz cuvette, combine 800 µL of assay buffer, 50 µL of enzyme extract, and 50 µL of the NADPH solution.
-
Incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the cinnamoyl-CoA substrate solution.
-
Monitor the decrease in absorbance at 340 nm for 10 minutes.
-
A blank reaction should be run without the cinnamoyl-CoA substrate.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹).
HPLC Analysis of this compound and its Precursors
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify this compound, trans-cinnamic acid, and other related phenylpropanoids in plant extracts.
Materials:
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standards: this compound, trans-cinnamic acid.
-
Plant extract (prepared by methanol or ethanol extraction).
-
Syringe filters (0.45 µm).
Procedure:
-
Prepare a plant extract by homogenizing 1 g of plant tissue in 10 mL of methanol, followed by sonication and centrifugation.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution program, for example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to monitor at 280 nm for this compound and 274 nm for trans-cinnamic acid.
-
Inject 10-20 µL of the filtered plant extract.
-
Prepare a standard curve for each compound of interest by injecting known concentrations.
-
Identify and quantify the compounds in the sample by comparing their retention times and peak areas to the standards.
Experimental Workflow Diagram
Conclusion and Future Directions
The biosynthesis of this compound in Cinnamomum species is a well-defined pathway central to the production of this valuable bioactive compound. This guide has provided a detailed overview of the core enzymatic steps, available quantitative data, and essential experimental protocols for its investigation. While the primary pathway is understood, further research is needed to elucidate the regulatory networks that control the expression of the biosynthetic genes and the flux through the pathway. Understanding these regulatory mechanisms, including the role of transcription factors and the influence of environmental cues, will be critical for developing strategies to enhance this compound production. Furthermore, the application of synthetic biology and metabolic engineering techniques, guided by the foundational knowledge presented here, holds immense promise for the sustainable and high-yield production of this compound in heterologous systems, thereby meeting the growing demands of the pharmaceutical and flavor industries.
References
Methodological & Application
Application Note and Protocol for the HPLC Analysis of Cinnamaldehyde
This document provides a detailed protocol for the quantitative analysis of cinnamaldehyde using High-Performance Liquid Chromatography (HPLC). The method is applicable for the determination of this compound in various samples, including plant extracts and pharmaceutical formulations.
Introduction
This compound is the primary bioactive compound found in the bark of cinnamon trees (Cinnamomum species), contributing to its characteristic flavor and aroma.[1][2] It is widely used as a flavoring agent and has been investigated for various pharmacological activities.[1][3][4] Accurate and reliable quantification of this compound is crucial for the quality control of raw materials and finished products.[3][4] High-Performance Liquid Chromatography (HPLC) is a sensitive and selective method for this purpose.[3] This protocol outlines a validated HPLC method for the determination of this compound.
Experimental Protocols
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions based on established methods.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 200 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile and 0.04% acetic acid solution (60:40 v/v)[3][4] or Methanol: Acetonitrile: 2% glacial acetic acid (20:50:30, v/v/v)[6] |
| Flow Rate | 1.0 mL/min[3][4] |
| Injection Volume | 20 µL[3][4] |
| Column Temperature | 29°C[3][4] |
| Detection Wavelength | 280 nm, 285 nm, or 292 nm[3][5][6] |
| Run Time | Approximately 10 minutes |
2.2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.[7]
2.3. Sample Preparation (for Cinnamon Bark Extract)
-
Extraction: Accurately weigh 1.0 g of powdered cinnamon bark and place it in a flask. Add 50 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a suitable concentration within the calibration range.
2.4. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[5][6] |
| Accuracy (% Recovery) | 98.74% - 101.95%[3][4] |
| Precision (% RSD) | < 2%[1][2] |
| Limit of Detection (LOD) | 0.062 - 0.069 µg/mL[1][2][3][4] |
| Limit of Quantification (LOQ) | 0.19 - 0.23 µg/mL[1][2][3][4] |
Data Presentation
The following table summarizes the quantitative data from various validated HPLC methods for this compound analysis.
| Parameter | Method 1[3][4] | Method 2[6] | Method 3[5] |
| Stationary Phase | Octadecylsilane (C18) | C18 | Kromasil C18 (4.6 mm x 200 mm) |
| Mobile Phase | Acetonitrile: 0.04% Acetic Acid (60:40) | Methanol: Acetonitrile: 2% Glacial Acetic Acid (20:50:30) | Acetonitrile: 0.1% Phosphoric Acid (48:52) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified |
| Detection Wavelength | 280 nm | 292 nm | 285 nm |
| Retention Time | Not Specified | 7.1 min | Not Specified |
| Linearity Range | Not Specified | 0.001 - 1 µg/mL | 0.004 - 0.02 µL/mL |
| Correlation Coefficient (r²) | 0.9941 | 0.9993 | 0.9996 |
| LOD | 0.069 ppm | 1.0 ng/mL | Not Specified |
| LOQ | 0.23 ppm | 1.0 ng/mL | Not Specified |
| Recovery | 98.74% - 101.95% | 95.31% - 118.8% | 100.7% |
| Precision (%RSD) | 0.92% - 2.68% | Not Specified | 0.3% |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. jmpas.com [jmpas.com]
- 4. Analytical method validation of this compound content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a bioanalytical HPLC method for simultaneous estimation of this compound and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
Application Note: Quantification of Cinnamaldehyde in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the quantitative analysis of cinnamaldehyde in essential oils, particularly from Cinnamomum species, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a major bioactive compound responsible for the characteristic aroma and therapeutic properties of cinnamon oil.[1][2][3] Accurate quantification is crucial for quality control, standardization, and research into its pharmacological applications. This application note details sample preparation, instrument parameters, and data analysis methodologies.
Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds in complex mixtures like essential oils.[4]
-
Gas Chromatography (GC): The essential oil sample, diluted in a solvent, is injected into the GC system. The volatile components are vaporized and carried by an inert gas (e.g., Helium) through a capillary column. Separation is achieved based on the compounds' different boiling points and affinities for the column's stationary phase. Compounds with lower boiling points and less affinity travel faster, resulting in different retention times.
-
Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which fragments the molecule into a unique pattern of charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint" for identification, often by comparison to a spectral library like NIST.[5] Quantification is achieved by integrating the area of the specific ion peak corresponding to the target analyte.
Experimental Protocols
This section outlines the necessary materials, reagents, and detailed procedures for sample preparation and GC-MS analysis.
Materials and Reagents
-
Essential Oil Sample: e.g., Cinnamon (Cinnamomum cassia or Cinnamomum verum) bark essential oil.
-
Standard: trans-Cinnamaldehyde (purity ≥98%).
-
Internal Standard (IS): Ethyl benzoate or Methyl benzoate.[6][7]
-
Solvent: Hexane or Ethyl Acetate (HPLC or GC grade).
-
Apparatus: GC-MS system with autosampler, analytical balance, volumetric flasks, micropipettes, autosampler vials with caps, anhydrous sodium sulfate.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of trans-cinnamaldehyde standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the internal standard (e.g., ethyl benzoate) and dissolve it in 10 mL of the solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution to achieve a concentration range (e.g., 0.1-100 µg/mL). Spike each calibration standard with a constant concentration of the internal standard stock solution. This creates the calibration curve for quantification.[8]
Sample Preparation
-
Extraction of Essential Oil: The essential oil is typically extracted from the plant material (e.g., cinnamon bark) using methods like hydrodistillation or steam distillation.[1] For commercially available oils, this step is not required.
-
Drying: Add a small amount of anhydrous sodium sulfate to the essential oil to remove any residual moisture and centrifuge or filter.[1]
-
Dilution: Accurately weigh approximately 10 mg of the essential oil sample and dissolve it in a solvent (e.g., 10 mL of hexane) in a volumetric flask. This initial dilution may need to be adjusted depending on the expected this compound concentration.
-
Internal Standard Addition: Add a known amount of the internal standard stock solution to the diluted sample solution.
-
Injection: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis. An aliquot (e.g., 1 µL) is injected into the GC-MS system.[7]
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| System | Agilent 7890A GC or similar |
| Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[5] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[5][9] |
| Injector Temperature | 250 °C[1] |
| Injection Volume | 0.2 - 1.0 µL[5][9] |
| Split Ratio | 30:1 or 20:1[1][5] |
| Oven Program | Initial temp 40-60°C, hold for 5 min, ramp at 3°C/min to 260°C, hold for 10 min.[5][9] |
| Mass Spectrometer (MS) | |
| System | Agilent 5975C MS or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Ion Source Temperature | 230 °C[5] |
| Quadrupole Temperature | 150 °C[5] |
| Mass Scan Range | 50 - 550 amu[5] |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
Data Analysis and Quantification
-
Identification: The this compound peak in the sample's total ion chromatogram (TIC) is identified by matching its retention time and mass spectrum with that of the pure standard.
-
Quantification: An internal standard method is used. A calibration curve is generated by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of this compound in the sample is then calculated from its peak area ratio using the linear regression equation derived from the calibration curve.
Quantitative Data Summary
The concentration of this compound can vary significantly based on the cinnamon species, geographical origin, plant part used, and the extraction method.[1]
| Extraction Method | Source Material | This compound Content (% of total oil) |
| Steam Distillation (SD) | Cinnamomum cassia | 85.104% (total aldehydes) |
| Ultrasound-Assisted Steam Distillation (UASD) | Cinnamomum cassia | 86.713% (total aldehydes), with 85.633% being cinnamic aldehyde[5][9][10][11] |
| Microwave-Assisted Steam Distillation (MASD) | Cinnamomum cassia | 84.447% (total aldehydes) |
| Hydrodistillation | Cinnamomum verum (from Karnataka hill zone) | 29.40% |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound in essential oils by GC-MS.
Caption: Workflow for this compound Quantification by GC-MS.
Conclusion
The described GC-MS method provides a reliable, sensitive, and accurate approach for the quantification of this compound in essential oils. Adherence to this protocol, including proper sample preparation and the use of an internal standard, ensures high-quality data suitable for research, quality control in the pharmaceutical and food industries, and drug development applications. Method validation according to ICH guidelines for parameters such as linearity, accuracy, and precision is recommended to ensure the method's suitability for its intended purpose.[4][8]
References
- 1. agronomyjournals.com [agronomyjournals.com]
- 2. This compound content in foods determined by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound content in foods determined by gas chromatography-mass spectrometry [agris.fao.org]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
Cinnamaldehyde: A Natural Solution for Food Preservation
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Cinnamaldehyde, the primary bioactive compound in cinnamon, is gaining significant attention as a potent natural antimicrobial and antioxidant agent for food preservation. Its broad-spectrum efficacy against a wide range of foodborne pathogens and spoilage microorganisms, coupled with its generally recognized as safe (GRAS) status, makes it a compelling alternative to synthetic preservatives. These application notes provide a comprehensive overview of the use of this compound in food preservation, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its antimicrobial effects through a multi-target mechanism, primarily by disrupting the structural and functional integrity of microbial cells.[1] Its lipophilic nature allows it to partition into the cell membrane, leading to increased permeability, leakage of intracellular components, and dissipation of the proton motive force.[2][3] Furthermore, this compound can inhibit essential enzymes, interfere with energy metabolism, and disrupt cell division processes.[4] In fungi, it has been shown to inhibit cell wall biosynthesis and induce apoptosis-like cell death.[1][5]
Signaling Pathways Affected by this compound
Recent research has begun to elucidate the specific signaling pathways modulated by this compound in microbial and mammalian cells. In bacteria, it can interfere with signal transduction pathways involved in virulence and biofilm formation. In eukaryotic cells, this compound has been shown to modulate inflammatory and apoptotic pathways, such as the NF-κB and PI3K/Akt signaling pathways, which may contribute to its overall preservative and health-promoting effects.[6][7]
Quantitative Data
The efficacy of this compound as a food preservative is demonstrated by its potent antimicrobial and antioxidant activities.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial potency of a compound. The following table summarizes the MIC values of this compound against a range of common foodborne pathogens and spoilage microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference(s) |
| Bacillus cereus | Gram-positive Bacteria | 31.2 | [3][8] |
| Staphylococcus aureus | Gram-positive Bacteria | 62.5 | [3][8] |
| Listeria monocytogenes | Gram-positive Bacteria | 2500 (0.25%) | [1] |
| Escherichia coli | Gram-negative Bacteria | 62.5 - 2500 (0.25%) | [1][3][8] |
| Salmonella enterica | Gram-negative Bacteria | 125 - 2500 (0.25%) | [1][9] |
| Klebsiella pneumoniae | Gram-negative Bacteria | 62.5 | [3][8] |
| Proteus mirabilis | Gram-negative Bacteria | 125.0 | [3][8] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 125.0 | [3][8] |
| Aspergillus flavus | Fungus | 65 | [5] |
| Vibrio parahaemolyticus | Gram-negative Bacteria | 200 | [10] |
| Vibrio harveyi | Gram-negative Bacteria | >500 | [10] |
Note: MIC values can vary depending on the specific strain, methodology, and experimental conditions.
Antioxidant Activity
This compound exhibits significant antioxidant activity, which contributes to its preservative effects by preventing lipid oxidation and maintaining food quality. The half-maximal inhibitory concentration (IC50) is a measure of the antioxidant capacity of a substance.
| Antioxidant Assay | IC50 (µg/mL) | Reference(s) |
| DPPH Radical Scavenging | 95.38 | [11][12] |
| DPPH Radical Scavenging (Cinnamon Bark Essential Oil) | 11.79 | [13] |
Note: The antioxidant activity can be influenced by the purity of the this compound and the specific assay used.
Shelf-Life Extension
The application of this compound has been shown to extend the shelf-life of various food products.
| Food Product | This compound Application | Shelf-Life Extension | Reference(s) |
| Pork and Fish | Active food packaging film | 8 - 14 days | [14] |
| Bananas | Impregnated nanocomposite films | Slowed ripening and spoilage | [15] |
| Strawberry | Chitosan/corn starch/cinnamaldehyde films | Inhibited freshness decline | [16] |
| Papaya Pulp | 200 ppm in combination with heat and acid | Stable for 8 weeks at ambient temperature | [17] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a food preservative.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound against a specific microorganism using the broth microdilution method.
Materials and Apparatus:
-
This compound stock solution (e.g., in 10% DMSO)
-
Sterile 96-well microtiter plates
-
Nutrient broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Microbial culture (24-hour culture adjusted to 0.5 McFarland standard)
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for absorbance measurement)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10% DMSO) to a known concentration.
-
In a sterile 96-well microtiter plate, add 95 µL of the appropriate sterile nutrient broth to each well.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.[3]
-
Prepare the microbial inoculum by adjusting a 24-hour culture to a turbidity equivalent to the 0.5 McFarland standard. Further dilute the inoculum as required by the specific standard method (e.g., CLSI guidelines).
-
Add 5 µL of the prepared microbial inoculum to each well containing the this compound dilutions and the positive control well.[3]
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only, no inoculum) in separate wells.
-
Seal the plate and incubate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually observing the lowest concentration of this compound that completely inhibits visible growth. Alternatively, the MIC can be determined by measuring the absorbance at 600 nm using a microplate reader, with the MIC being the lowest concentration that shows no significant increase in absorbance compared to the negative control.[1] The addition of a viability indicator like resazurin can also aid in the visual determination of the MIC.[18]
Protocol 2: Assessment of Antioxidant Activity using the DPPH Radical Scavenging Assay
This protocol describes how to measure the antioxidant capacity of this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials and Apparatus:
-
This compound solutions of various concentrations in a suitable solvent (e.g., ethanol or methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in ethanol)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
Cuvettes or 96-well plates
-
Micropipettes and sterile tips
-
Vortex mixer
-
Timer
Procedure:
-
Prepare a series of this compound solutions of different concentrations in a suitable solvent like ethanol.
-
Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM). The absorbance of the DPPH solution at 517 nm should be approximately 1.0.
-
In a test tube or a well of a microplate, add a specific volume of the this compound solution (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 100 µL).[12]
-
Prepare a control sample containing the solvent instead of the this compound solution.
-
Mix the solutions thoroughly and incubate them in the dark at room temperature for a set period (e.g., 30 minutes).[17]
-
After incubation, measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the this compound solution.[17]
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Protocol 3: Evaluation of this compound in Food Preservation (Example: Strawberries)
This protocol provides a general framework for assessing the effectiveness of a this compound-based preservative coating on extending the shelf-life of a perishable food item like strawberries.
Materials and Apparatus:
-
Fresh, high-quality strawberries
-
This compound-based coating solution (e.g., incorporated into a chitosan or starch-based film-forming solution)
-
Control coating solution (without this compound)
-
Sterile containers for storage
-
Refrigerator or controlled environment chamber
-
Camera for visual documentation
-
Equipment for quality analysis (e.g., colorimeter, texture analyzer, refractometer for soluble solids content)
-
Microbiological media for microbial enumeration
Procedure:
-
Preparation of Coating Solutions: Prepare the this compound-containing coating solution and a control solution without this compound. The concentration of this compound should be based on previously determined effective concentrations (e.g., from MIC studies).
-
Sample Preparation: Select fresh strawberries of uniform size and maturity, free from any visible defects. Randomly divide the strawberries into treatment groups (this compound-coated, control-coated, and uncoated).
-
Coating Application: Dip the strawberries in their respective coating solutions for a specific duration (e.g., 1-2 minutes). Allow the coated strawberries to air-dry on a sterile surface.
-
Storage: Place the treated and control strawberries in sterile containers and store them under controlled conditions (e.g., refrigerated at 4°C).
-
Shelf-Life Evaluation: Monitor the strawberries at regular intervals (e.g., every 2 days) for various quality parameters:
-
Visual Quality: Assess changes in color, appearance of mold growth, and overall freshness. Document with photographs.
-
Weight Loss: Measure the weight of the strawberries at each time point to determine moisture loss.
-
Firmness: Use a texture analyzer to measure changes in firmness.
-
Physicochemical Analysis: Measure total soluble solids (TSS) using a refractometer and titratable acidity (TA).
-
Microbiological Analysis: At each time point, take a subset of strawberries from each group and perform total viable count (TVC), and yeast and mold counts to assess the microbial load.
-
-
Data Analysis: Compare the changes in the quality parameters of the this compound-treated group with the control groups over the storage period to determine the effectiveness of the treatment in extending the shelf-life.
Conclusion
This compound presents a promising, natural alternative for food preservation. Its well-documented antimicrobial and antioxidant properties, coupled with a multi-faceted mechanism of action, make it an effective agent for inhibiting the growth of spoilage and pathogenic microorganisms and maintaining the quality of various food products. The provided protocols offer a standardized approach for researchers and industry professionals to evaluate and implement this compound as a natural food preservative. Further research can focus on optimizing application methods, such as encapsulation and active packaging, to enhance its stability and efficacy in different food matrices.[14]
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Promising Natural Preservative Against Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pharmacological effects and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of antimicrobial activity and mechanism of vapor-phase this compound for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ukm.my [ukm.my]
- 13. scitepress.org [scitepress.org]
- 14. News - Antibacterial application of this compound in food packaging [sprchemical.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Beneficial Antioxidative and Antiperoxidative Effect of this compound Protect Streptozotocin-Induced Pancreatic β-Cells Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. forskning.ruc.dk [forskning.ruc.dk]
Application Notes: Evaluating the Cytotoxicity of Cinnamaldehyde using the MTT Cell Viability Assay
Introduction
Cinnamaldehyde, the primary bioactive compound isolated from cinnamon bark, has garnered significant attention in biomedical research for its diverse pharmacological properties, including anti-inflammatory, anti-bacterial, and anti-cancer activities[1]. In oncology, this compound has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis)[2]. A fundamental technique to quantify these cytotoxic effects in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a robust and high-throughput method to assess cell viability and metabolic activity, making it an essential tool for screening potential therapeutic agents like this compound[3][4].
The MTT assay is predicated on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals[3][5]. The quantity of these formazan crystals, which are subsequently solubilized for measurement, is directly proportional to the number of viable cells[6]. This document provides a detailed protocol for performing the MTT assay to evaluate the effects of this compound on cell viability, summarizes quantitative data from various studies, and illustrates the key signaling pathways modulated by this compound.
Experimental Data: Cytotoxicity of this compound in Various Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the cell line and the duration of exposure. The data below is a summary from multiple in vitro studies.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| MCF-7 | Breast Cancer | 58 µg/mL | 24 h | [7] |
| 140 µg/mL | 48 h | [7] | ||
| MDA-MB-231 | Breast Cancer | 16.9 µg/mL | 24 h | [7] |
| 12.23 µg/mL | 48 h | [7] | ||
| HCT 116 | Colorectal Cancer | 13.5 µg/mL | 24 h | [8] |
| 18.9 µg/mL | 48 h | [8] | ||
| HT-29 | Colorectal Cancer | 9.12 µg/mL | N/A | [7] |
| 16.3 µg/mL | 24 h | [8] | ||
| 9.3 µg/mL | 48 h | [8] | ||
| LoVo | Colorectal Cancer | 9.48 µg/mL | N/A | [7] |
| PC3 | Prostate Cancer | ~73 µg/mL | 24 h | [9] |
| HepG2 | Hepatocellular Carcinoma | 16.36 µM | 24 h | [10] |
| 12.57 µM | 48 h | [10] | ||
| 11.12 µM | 72 h | [10] | ||
| U87MG | Glioblastoma | 11.6 µg/mL | N/A | [7] |
| 5637 | Bladder Cancer | 10 mg/mL | 24 h | [11] |
Signaling Pathways Modulated by this compound
Research indicates that this compound exerts its anti-cancer effects by modulating several key cellular signaling pathways. These pathways are critical regulators of cell survival, proliferation, and apoptosis. This compound has been shown to inhibit pro-survival pathways such as PI3K/AKT and NF-κB, while promoting apoptotic signals through the generation of reactive oxygen species (ROS) and modulation of Bcl-2 family proteins[1][2][12][13]. Its ability to suppress Toll-like receptor 4 (TLR4) signaling also contributes to its anti-inflammatory effects[14].
Caption: this compound's impact on key cellular signaling pathways.
Detailed Protocol: this compound MTT Cell Viability Assay
This protocol provides a step-by-step guide for assessing cell viability following treatment with this compound. Optimization of cell density and incubation times may be required for specific cell lines.
1. Reagent and Material Preparation
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (CA) Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Mix thoroughly by vortexing and filter-sterilize. Protect from light and store at 4°C for up to one month[5].
-
Solubilization Solution: 100% cell culture-grade DMSO is commonly used to dissolve the formazan crystals[15][16].
-
Equipment: 96-well flat-bottom sterile plates, multichannel pipette, inverted microscope, humidified incubator (37°C, 5% CO2), microplate reader.
2. Experimental Procedure
-
Step 1: Cell Seeding
-
Harvest cells and perform a cell count to determine cell concentration.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically between 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
-
-
Step 2: this compound Treatment
-
Prepare serial dilutions of this compound from the stock solution in fresh culture medium to achieve the desired final concentrations.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound dose to account for any solvent effects. Also, include an "untreated control" group with only fresh medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound dilutions (or control medium).
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours)[11].
-
-
Step 3: MTT Incubation
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well, resulting in a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals. Visually confirm the formation of the precipitate using a microscope.
-
-
Step 4: Formazan Solubilization
-
Step 5: Data Acquisition and Analysis
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard)[3]. A reference wavelength of >650 nm can be used to reduce background noise[5].
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100
-
Plot the cell viability percentage against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Caption: Standard workflow for the MTT cell viability assay.
References
- 1. Frontiers | Advances in pharmacological effects and mechanism of action of this compound [frontiersin.org]
- 2. This compound impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29 [mdpi.com]
- 9. This compound potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor Activities of Aqueous Cinnamon Extract on 5637 Cell Line of Bladder Cancer through Glycolytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Natural this compound and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cinnamaldehyde Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of cinnamaldehyde, a major bioactive compound found in cinnamon oil. The following sections outline standardized methods for assessing its efficacy against a broad spectrum of microorganisms.
Quantitative Antimicrobial Susceptibility Data
The antimicrobial activity of this compound is commonly quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of reported MIC and MBC values for this compound against various microorganisms.
| Microorganism | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | Broth Microdilution | 780 - 3120 | 780 - 3120 | [1] |
| Escherichia coli | Broth Microdilution | 62.5 | - | [2][3] |
| Escherichia coli | Vapor Phase Fumigation | 0.25 (µL/mL) | 0.5 (µL/mL) | [4][5] |
| Staphylococcus aureus | Broth Microdilution | 62.5 | - | [2][3] |
| Staphylococcus aureus | Vapor Phase Fumigation | 0.25 (µL/mL) | 0.5 (µL/mL) | [4][5] |
| Pseudomonas aeruginosa | Broth Microdilution | 125.0 | - | [2][3] |
| Pseudomonas aeruginosa | Vapor Phase Fumigation | 0.25 (µL/mL) | >1 (µL/mL) | [4][5] |
| Bacillus cereus | Broth Microdilution | 31.2 | - | [2][3] |
| Klebsiella pneumoniae | Broth Microdilution | 62.5 | - | [2][3] |
| Proteus mirabilis | Broth Microdilution | 125.0 | - | [2][3] |
| Salmonella spp. | Vapor Phase Fumigation | 0.125 (µL/mL) | 0.25 (µL/mL) | [4][5] |
| Streptococcus mutans | Broth Microdilution | 1000 | 2000 | [6] |
| Candida albicans | Microdilution | 0.312 (µL/mL) | - | [7] |
Experimental Protocols
Accurate determination of this compound's antimicrobial properties requires meticulous adherence to established protocols. Due to its volatility and hydrophobicity, some modifications to standard methods may be necessary.
Broth Microdilution Method for MIC and MBC Determination
This method is used to determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound (trans-cinnamaldehyde, 99% purity)
-
Dimethyl sulfoxide (DMSO) or ethanol for solubilizing this compound
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Bacterial or fungal inoculum
-
Resazurin solution (0.015%) or 2,3,5-triphenyltetrazolium chloride (TTC)
-
Plate reader (optional)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Serial Dilutions: Perform twofold serial dilutions of the this compound stock solution in the 96-well plates containing 100 µL of MHB in each well to achieve a range of concentrations (e.g., 195 µg/mL to 6240 µg/mL)[1].
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the prepared inoculum to each well. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. The MIC is the lowest concentration of this compound that does not produce a color change (indicating inhibition of metabolic activity).
-
MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto a suitable agar medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.[8]
Broth Microdilution Workflow for MIC/MBC.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum
-
Sterile swabs
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland).
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 10 µL of a specific dilution)[8].
-
Disk Placement: Place the impregnated disks on the surface of the inoculated agar.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.
Agar Disk Diffusion Workflow.
Vapor Phase Antimicrobial Susceptibility Testing
This method is particularly relevant for this compound due to its volatility and is used to assess its antimicrobial activity in the vapor phase.
Materials:
-
This compound
-
Petri dishes
-
Nutrient Agar (NA) or other suitable agar
-
Bacterial or fungal inoculum
Protocol:
-
Plate Preparation: Prepare NA plates and spread a standardized microbial inoculum (e.g., 40 µL) evenly on the surface.[4]
-
This compound Application: Add a specific volume of this compound (e.g., 0.40 mL of various dilutions) to the lid of the Petri dish, ensuring it does not come into direct contact with the agar surface.[4]
-
Sealing and Incubation: Seal the Petri dishes with sterile adhesive tape, invert them, and incubate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible bacterial growth on the agar.[4]
-
MBC Determination: To determine the MBC, an agar block from a plate with no growth can be transferred to a fresh NA plate and incubated for another 24 hours. The absence of growth indicates bactericidal activity.[4]
Mechanism of Antimicrobial Action
This compound exerts its antimicrobial effects through a multi-targeted approach, primarily by disrupting the bacterial cell membrane and inhibiting essential cellular processes.[9][10]
Key Mechanisms:
-
Cell Membrane Disruption: this compound increases the permeability of the cell membrane, leading to the leakage of intracellular components such as ions, ATP, nucleic acids, and proteins.[10][11] This is attributed to its interaction with membrane proteins and lipids.
-
Inhibition of Macromolecular Synthesis: Studies have shown that this compound can interfere with the synthesis of DNA, RNA, proteins, and cell wall components.[1]
-
Enzyme Inhibition: this compound can inhibit the activity of essential enzymes, such as ATPases, which are crucial for cellular energy production.[12]
-
Inhibition of Biofilm Formation: this compound has been shown to inhibit biofilm formation by down-regulating the expression of genes involved in this process.[9]
Mechanism of this compound Antimicrobial Action.
References
- 1. New Insights into the Antimicrobial Action of this compound towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Study of antimicrobial activity and mechanism of vapor-phase this compound for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Study of antimicrobial activity and mechanism of vapor-phase this compound for killing Escherichia coli based on fumigation method [frontiersin.org]
- 6. Frontiers | Antimicrobial Activity of this compound on Streptococcus mutans Biofilms [frontiersin.org]
- 7. cjmb.org [cjmb.org]
- 8. Antibacterial effectiveness of trans-cinnamaldehyde against foodborne Enterobacteriaceae and its adjuvant effect with gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pharmacological effects and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cinnamaldehyde Delivery Systems for Improved Water Solubility
For Researchers, Scientists, and Drug Development Professionals
Cinnamaldehyde (CA), the primary active compound in cinnamon essential oil, is a potent antimicrobial, antioxidant, and anti-inflammatory agent.[1][2] However, its practical application in pharmaceuticals and functional foods is significantly hampered by its poor water solubility (approx. 1.1 g/L), high volatility, and sensitivity to light and oxygen.[1][3][4] Encapsulation into advanced delivery systems is a key strategy to overcome these limitations, enhancing its solubility, stability, and bioavailability.[2][3]
This document provides detailed application notes and experimental protocols for the development and characterization of various this compound delivery systems, including solid lipid nanoparticles (SLNs), nanoemulsions, liposomes, and cyclodextrin inclusion complexes.
Solid Lipid Nanoparticles (SLNs)
Application Note: Solid Lipid Nanoparticles are colloidal carriers composed of a solid lipid core stabilized by surfactants. They are highly effective for encapsulating lipophilic compounds like this compound. SLNs protect the active compound from degradation, allow for sustained release, and have been shown to significantly improve the oral bioavailability of this compound by facilitating its absorption.[5][6][7][8] For instance, studies have demonstrated that encapsulating this compound in SLNs can increase its oral bioavailability by more than 1.69-fold compared to a simple dispersion.[5][6]
Data Summary: this compound-Loaded SLNs
| Formulation Code | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings & Reference |
| CA-SLN-1 | 44.57 ± 0.27 | -27.66 ± 1.9 | 83.63 ± 2.16 | Increased oral bioavailability 1.69-fold in rats.[5][6] |
| SLN-CA-2 | 74 ± 5 | -44.36 ± 2.2 | 89.49 | Showed good stability and sustained release, retaining 52.36% of CA after 15 days.[4][9][10] |
Protocol: Preparation of this compound SLNs by High-Pressure Homogenization
This protocol is based on the methodology for preparing SLNs via high-pressure homogenization, a robust and scalable technique.[5][8][9]
Materials:
-
This compound (CA)
-
Solid Lipid (e.g., Monostearin, Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., Lecithin)
-
Ultrapure Water
Equipment:
-
Magnetic stirrer with heating
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
-
Water bath
Procedure:
-
Oil Phase Preparation: Melt the solid lipid (e.g., 1.5% w/v Monostearin) and surfactant (e.g., 1.5% w/v Tween-80) at a temperature approximately 5-10°C above the lipid's melting point (e.g., 65°C).[8] Add the specified amount of this compound (e.g., 4% v/v) to the melted lipid phase and stir until a clear, uniform solution is formed.[8]
-
Aqueous Phase Preparation: In a separate beaker, dissolve the hydrophilic surfactant (e.g., 1.5% w/v Poloxamer 188) and co-surfactant (e.g., 1.5% w/v Lecithin) in ultrapure water at the same temperature as the oil phase.[8][9]
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot oil phase dropwise under continuous stirring. Subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the mixture at high pressure (e.g., 10,000-20,000 psi) for several cycles (e.g., 3-5 cycles).[9]
-
Cooling and Nanoparticle Formation: Rapidly cool the resulting hot nanoemulsion in an ice bath or by transferring it to a beaker placed on ice. This rapid cooling causes the lipid to solidify and precipitate as nanoparticles, entrapping the this compound.
-
Storage: Store the final SLN dispersion at 4°C for further characterization.
Nanoemulsions
Application Note: Oil-in-water (O/W) nanoemulsions are kinetically stable colloidal dispersions of oil droplets in an aqueous phase, stabilized by an emulsifier.[11] For this compound, which acts as the oil phase, this system dramatically improves its dispersibility in aqueous media.[11][12] These formulations are valued for their ease of preparation and potential to enhance the bioavailability and antimicrobial activity of encapsulated essential oils.[11][13][14]
Data Summary: this compound Nanoemulsions
| Formulation Details (CA : Surfactant) | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Findings & Reference |
| 5% CA : 5% Tween 80 | 50.48 | 0.06 | -4.11 to -6.98 | Smallest droplet size achieved in the study.[11] |
| 5% CA : 7.11% Tween 80 | 56.56 | 0.08 | -4.32 | Optimized formulation with good stability predicted by RSM.[15] |
| 2.5% CA Submicron Emulsion | 257.23 ± 3.74 | - | - | Increased bioavailability 2.3-fold compared to CA solution.[16] |
| Microemulsion | - | - | - | Relative bioavailability enhanced 2.5-fold over CA solution.[17] |
Protocol: Preparation of this compound Nanoemulsion by High-Energy Methods
This protocol describes a general high-energy method applicable to both high-pressure homogenization and ultrasonication.
Materials:
-
This compound (Oil Phase)
-
Emulsifier (e.g., Tween 80)
-
Deionized Water (Aqueous Phase)
Equipment:
-
High-shear homogenizer
-
High-pressure homogenizer OR Probe sonicator
Procedure:
-
Preparation of Phases: In a beaker, blend the this compound (e.g., 5% v/v) and Tween 80 (e.g., 5-7% v/v).[11][15]
-
Coarse Emulsion Formation: Slowly add the deionized water to the oil/surfactant mixture under continuous high-shear homogenization (e.g., 12,000 rpm for 5 minutes) to form a coarse emulsion.[11][15]
-
Droplet Size Reduction (Choose one):
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a set pressure (e.g., 900 bar) for a defined number of passes (e.g., 2-3 passes).[11][15]
-
Ultrasonication: Place the beaker containing the coarse emulsion in an ice bath to prevent overheating. Insert a probe sonicator into the emulsion and process at high power for a specified time until the emulsion becomes translucent.
-
-
Storage: Store the resulting nanoemulsion in a sealed container at 4°C.
Liposomes
Application Note: Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds. For this compound, it is entrapped within the hydrophobic lipid bilayer. Liposomes are biocompatible, biodegradable, and can improve the stability and control the release of the encapsulated agent.[18]
Data Summary: this compound-Loaded Liposomes
| Preparation Method | Phospholipid Conc. (mg/mL) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ethanol Injection | 2.69 | 113.89 | -29.07 | 82.37 | [19] |
| Thin-Film Hydration (Inulin-modified) | - | 72.52 ± 0.71 | - | 70.71 ± 0.53 | [18] |
Protocol: Preparation of this compound Liposomes by Ethanol Injection
This method is simple, rapid, and avoids the use of high temperatures or harsh solvents.[19]
Materials:
-
This compound
-
Soybean Lecithin (Phospholipid)
-
Cholesterol
-
Ethanol
-
Phosphate Buffered Saline (PBS)
Equipment:
-
Magnetic stirrer
-
Syringe with a fine gauge needle
Procedure:
-
Lipid Phase Preparation: Dissolve soybean lecithin, cholesterol, and this compound in ethanol. An optimized ratio might be a phospholipid to this compound ratio of ~6.7 and a phospholipid to cholesterol ratio of ~5.8.[19]
-
Injection: Vigorously stir the aqueous phase (PBS, pH 7.4) on a magnetic stirrer.
-
Formation of Liposomes: Using a syringe, slowly inject the ethanolic lipid solution into the center of the vortexing aqueous phase. The rapid dilution of ethanol causes the phospholipids to self-assemble into bilayers, forming liposomes and encapsulating the this compound.
-
Solvent Removal: Continue stirring for an additional 30-60 minutes to allow for the evaporation of residual ethanol and the stabilization of the liposomes.
-
Storage: Store the liposome suspension at 4°C.
β-Cyclodextrin (β-CD) Inclusion Complexes
Application Note: β-Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate "guest" molecules like this compound, forming a host-guest inclusion complex.[20][21] This complexation effectively masks the hydrophobic nature of this compound, significantly increasing its aqueous solubility and stability against oxidation and light.[21][22][23] This method is particularly useful for creating powdered formulations that are easily dissolved in water.
Data Summary: this compound-β-CD Complexes
| Molar Ratio (β-CD:CA) | Encapsulation Efficiency (%) | Key Findings & Reference |
| 1:1 | >90% | Complexation enhanced antioxidant activity.[24] |
| Not Specified | - | Showed a sustained-release profile and increased bioavailability in rats.[22] |
Protocol: Preparation of CA-β-CD Complex by Saturated Solution Method
This protocol is a common and effective way to form inclusion complexes.[22]
Materials:
-
trans-Cinnamaldehyde
-
β-Cyclodextrin
-
Distilled Water
-
Ethanol
Equipment:
-
Magnetic stirrer with heating
-
Shaking incubator
-
Filtration apparatus (e.g., Büchner funnel)
-
Oven or freeze-dryer
Procedure:
-
Prepare Saturated β-CD Solution: Heat distilled water to 55°C. Add β-cyclodextrin while stirring until a saturated solution is achieved (no more β-CD dissolves).
-
Prepare this compound Solution: Dissolve a molar equivalent of trans-cinnamaldehyde in a minimal amount of ethanol.
-
Complex Formation: Slowly add the this compound solution dropwise to the saturated β-CD solution under constant, vigorous stirring.
-
Incubation: Seal the container and place it in a shaking incubator. Allow the mixture to react at 55°C for 4-6 hours, followed by slow cooling to room temperature and further incubation at 4°C overnight to encourage precipitation of the complex.
-
Isolation of Complex: Collect the resulting white precipitate by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of cold distilled water and then with ethanol to remove any uncomplexed this compound from the surface.
-
Drying: Dry the final white powder in an oven at 40-50°C or by freeze-drying to obtain the final CA-β-CD inclusion complex powder.
Standard Characterization Protocols
Protocol: Particle Size and Zeta Potential Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) of nanoparticles in suspension. The same instrument often measures Zeta Potential, which indicates the surface charge and provides an insight into the physical stability of the colloidal dispersion.
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension (SLNs, nanoemulsion, or liposomes) with ultrapure water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions, typically at 25°C.
-
For Zeta Potential, a specific electrode-containing cuvette is used. The analysis is based on the electrophoretic mobility of the particles under an applied electric field.
-
Record the average particle size (Z-average), polydispersity index (PDI), and Zeta Potential.
Protocol: Determination of Encapsulation Efficiency (EE%)
Principle: EE% is determined by separating the free, unencapsulated this compound from the nanoparticles and then quantifying the amount of this compound remaining within the particles.
Procedure:
-
Separation of Free Drug: Take a known volume of the nanoparticle dispersion (e.g., 1.5 mL).[4] Place it in an ultrafiltration tube (with a molecular weight cut-off that retains the nanoparticles, e.g., 10 kDa). Centrifuge the tube to separate the aqueous phase containing free this compound (filtrate) from the nanoparticle pellet.
-
Quantification of Free Drug (C_free): Measure the concentration of this compound in the filtrate using UV-Vis spectrophotometry at its λmax (approx. 285 nm).[4]
-
Quantification of Total Drug (C_total): Take the same initial volume of the nanoparticle dispersion and disrupt the nanoparticles to release the encapsulated drug. This is typically done by diluting the sample in a solvent that dissolves all components, such as ethanol or methanol. Measure the total this compound concentration in this disrupted sample using UV-Vis spectrophotometry.
-
Calculation: Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(C_total - C_free) / C_total] x 100
Protocol: In Vitro Drug Release Study
Principle: The dialysis bag method simulates the release of a drug from its carrier into a surrounding medium over time, often mimicking physiological conditions.[25]
Procedure:
-
Preparation: Take a known volume of the this compound-loaded formulation and place it inside a dialysis bag with an appropriate molecular weight cut-off (e.g., 1000-12,000 Da).[22]
-
Release Medium: Suspend the sealed dialysis bag in a larger vessel containing a known volume of a release medium (e.g., PBS pH 7.4, or simulated gastric fluid pH 1.2). A small percentage of a surfactant like Tween 80 may be added to the release medium to ensure sink conditions for the poorly soluble this compound.
-
Incubation: Place the entire setup in a shaking water bath maintained at 37°C with constant, gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analysis: Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Solid Lipid Nanoparticles of this compound and Determination of Sustained Release Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved uptake and bioavailability of this compound via solid lipid nanoparticles for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of Solid Lipid Nanoparticles of this compound and Determination of Sustained Release Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
- 12. researchgate.net [researchgate.net]
- 13. preparation-characterization-and-antimicrobial-activity-of-cinnamon-essential-oil-and-cinnamaldehyde-nanoemulsions - Ask this paper | Bohrium [bohrium.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Formulation, production, in vitro release and in vivo pharmacokinetics of this compound sub-micron emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo evaluation of this compound Microemulsion-Mucus interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. "Preparation and response surface optimization of this compound liposo" by CHANG Da-wei, YAN Jin et al. [ifoodmm.cn]
- 20. This compound microcapsules enhance bioavailability and regulate intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound–cucurbituril complex: investigation of loading efficiency and its role in enhancing this compound in vitro anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. zbweyes.com [zbweyes.com]
- 24. Antioxidant activity of β-cyclodextrin inclusion complexes containing trans-cinnamaldehyde by DPPH, ABTS and FRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes: Cinnamaldehyde as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide range of antibiotics. Its pathogenicity is largely orchestrated by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[1][2] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the collective production of virulence factors and the formation of resilient biofilms.[3] In P. aeruginosa, the QS network is a complex hierarchy composed of at least three interconnected systems: las, rhl, and the Pseudomonas quinolone signal (pqs).[1][4] These systems work in concert to regulate the expression of numerous virulence factors, including elastase, proteases, pyocyanin, and rhamnolipids, which are crucial for host tissue damage and immune evasion.[3][5]
Targeting the QS system, a strategy known as quorum quenching (QQ) or anti-virulence therapy, presents a promising alternative to traditional antibiotics.[1][4] By disrupting bacterial communication without exerting direct bactericidal pressure, QS inhibitors can mitigate virulence and potentially reduce the emergence of resistance.[1][6] Cinnamaldehyde (CAD), the primary active component of cinnamon oil, has emerged as a potent natural QS inhibitor.[1][5] At sub-inhibitory concentrations (sub-MICs), this compound effectively downregulates the las, rhl, and pqs systems, leading to a significant reduction in virulence factor production and biofilm formation in P. aeruginosa.[1][5][7][8] Furthermore, studies have shown that this compound can act synergistically with conventional antibiotics, enhancing their efficacy against both planktonic cells and biofilms.[1][7]
These notes provide an overview of the application of this compound as a QS inhibitor and detail the experimental protocols required to assess its activity against P. aeruginosa.
Mechanism of Action
This compound disrupts the P. aeruginosa QS cascade at multiple levels. It has been shown to repress the expression of key regulatory genes including lasB (elastase), rhlA (rhamnolipid biosynthesis), and pqsA (PQS biosynthesis).[1][8] This leads to a dose-dependent reduction in the production of their corresponding signal molecules and virulence factors. The principal mechanism involves the suppression of both the las and rhl systems by potentially inhibiting the activity of the regulatory proteins LasR and RhlR.[5] Additionally, this compound has been found to modulate intracellular signaling by decreasing the levels of the secondary messenger bis-(3′-5′)-cyclic dimeric guanosine monophosphate (c-di-GMP), a key regulator of biofilm formation and motility.[9]
Caption: this compound's inhibitory action on the P. aeruginosa QS cascade.
Quantitative Data
The efficacy of this compound (CAD) as a QS inhibitor is demonstrated by its ability to reduce virulence factor production and biofilm formation at sub-lethal concentrations.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa
| Strain | MIC Value | Reference |
|---|---|---|
| P. aeruginosa (unspecified) | 0.8 mg/mL | [10] |
| P. aeruginosa ATCC 27853 | 1.0 mg/mL | [11] |
| P. aeruginosa PA14 | 11.8 mM | [9] |
| P. aeruginosa PA14 | 700 µg/mL | [2][12] |
| Clinical MDR Strains | 0.031% ± 0.07% (v/v) |[13] |
Table 2: Effect of Sub-MIC this compound on P. aeruginosa Virulence
| Virulence Factor / Phenotype | CAD Concentration | % Inhibition / Effect | Reference |
|---|---|---|---|
| Biofilm Formation | 0.05 - 0.2 mg/mL | Concentration-dependent reduction | [10] |
| Biofilm Formation | 3 mM (0.25 MIC) | 31.3% reduction | [1] |
| Pre-formed Biofilm Dispersal | 5.9 mM (0.5 MIC) | 75.6% disruption | [9] |
| Pre-formed Biofilm Dispersal | 3 mM | 95% dispersal | [1] |
| GFP Expression (lasB reporter) | 3 mM | ~70% reduction | [1][7][8] |
| GFP Expression (rhlA reporter) | 3 mM | ~70% reduction | [1][7][8] |
| GFP Expression (pqsA reporter) | 3 mM | ~70% reduction | [1][7][8] |
| Swarming Motility | Sub-MIC | Concentration-dependent reduction |[9][10] |
Table 3: Synergistic Effects of this compound with Antibiotics against P. aeruginosa PAO1
| Combination | Effect on Planktonic Cells (FICI*) | % Biofilm Inhibition | % Pre-formed Biofilm Dispersion | Reference |
|---|---|---|---|---|
| CAD + Colistin (COL) | 0.5 (Synergistic) | 83.9% | ~90% | [1][7] |
| CAD + Tobramycin (TOB) | 0.75 (Indifferent) | 75.2% | ~90% | [1][7] |
*Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 indicates synergy.
Table 4: Effect of this compound on QS-Related Gene Expression in P. aeruginosa PAO1
| Gene | Function | Fold Downregulation (by CAD alone) | Fold Downregulation (by CAD + Gentamicin) | Reference |
|---|---|---|---|---|
| lasI | 3-oxo-C12-HSL synthase | 3.4 | 3.8 | [14] |
| lasR | Transcriptional regulator | 3.9 | 4.2 | [14] |
| rhlI | C4-HSL synthase | 4.4 | 5.2 | [14] |
| rhlR | Transcriptional regulator | 5.2 | 7.2 |[14] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the anti-QS potential of this compound.
Caption: General experimental workflow for assessing this compound's anti-QS activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that visually inhibits the growth of P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1, ATCC 27853)
-
Mueller-Hinton Broth (MHB)
-
This compound (CAD) stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Culture P. aeruginosa overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to test a range of concentrations (e.g., 2.0 mg/mL down to 0.015 mg/mL). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria in MHB without CAD) and a negative control (MHB only). If using a solvent like DMSO, include a solvent control well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours with shaking (180 rpm).[1]
-
Determine MIC: The MIC is the lowest concentration of this compound where no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of sub-MICs of this compound to inhibit biofilm formation.
Materials:
-
Materials from Protocol 1
-
0.1% (w/v) Crystal Violet (CV) solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Preparation: In a 96-well plate, add 100 µL of MHB containing the desired sub-MIC concentrations of this compound (e.g., MIC/2, MIC/4, MIC/8).
-
Inoculation: Add 100 µL of a diluted overnight culture of P. aeruginosa (adjusted to OD₆₀₀ of 0.1) to each well.[1] Include a positive control (no CAD).
-
Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours to allow biofilm formation.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% CV solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the CV solution and wash the wells again three times with PBS. Air dry the plate completely.
-
Quantification: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound CV stain. Incubate for 15-20 minutes.
-
Measurement: Transfer 150 µL of the solubilized stain to a new flat-bottomed plate and measure the absorbance at 570-595 nm. The percentage of inhibition is calculated relative to the control.
Note on Biofilm Dispersal: To test the dispersal of pre-formed biofilms, first grow the biofilms for 6-24 hours as in steps 2-3, then expose them to this compound for a defined period (e.g., 3 hours) before proceeding with the washing and staining steps.[1]
Protocol 3: Quantification of Pyocyanin Production
This protocol measures the production of the QS-regulated virulence factor pyocyanin.
Materials:
-
Supernatant from P. aeruginosa cultures grown with/without sub-MIC this compound
-
Chloroform
-
0.2 N Hydrochloric acid (HCl)
Procedure:
-
Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., LB or King's A broth) with and without sub-MICs of this compound for 24 hours at 37°C with shaking.
-
Centrifugation: Centrifuge the cultures (e.g., 10,000 x g for 10 min) to pellet the cells.
-
Extraction: Transfer 3 mL of the cell-free supernatant to a new tube. Add 1.5 mL of chloroform and vortex vigorously for 1 minute. Centrifuge to separate the phases. The pyocyanin will move to the lower (blue) chloroform layer.[15][16]
-
Acidification: Carefully transfer 1 mL of the blue chloroform layer to a new tube. Add 0.5 mL of 0.2 N HCl and vortex. The pyocyanin will move to the upper (pink/red) acidic aqueous layer.[16]
-
Quantification: Measure the absorbance of the pink/red upper layer at 520 nm (OD₅₂₀). The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD₅₂₀ by 17.072.
Protocol 4: Protease Activity Assay (Azo-Casein Method)
This protocol quantifies total extracellular protease activity.
Materials:
-
Supernatant from P. aeruginosa cultures grown with/without sub-MIC this compound
-
Azo-casein solution (e.g., 2% in Tris buffer)
-
Tris buffer (e.g., 50 mM, pH 7.5)
-
Trichloroacetic acid (TCA), 10% (w/v)
Procedure:
-
Obtain Supernatant: Prepare cell-free supernatant from cultures as described in Protocol 3, step 2.
-
Reaction: In a microcentrifuge tube, mix 100 µL of the supernatant with 100 µL of the azo-casein solution.
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Stop Reaction: Stop the reaction by adding 500 µL of 10% TCA. This will precipitate the undigested azo-casein. Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 x g for 5 min) to pellet the precipitate.
-
Quantification: Carefully transfer 500 µL of the supernatant (containing the soluble, colored fragments) to a new tube. Add 500 µL of 1 M NaOH to develop the color. Measure the absorbance at 440 nm. A decrease in absorbance in treated samples compared to the control indicates protease inhibition.
Protocol 5: Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
This protocol measures the effect of this compound on the transcript levels of key QS regulatory and virulence genes.
Materials:
-
P. aeruginosa cells cultured with/without sub-MIC this compound
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
DNase I
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green qPCR Master Mix
-
Primers for target genes (lasR, rhlI, etc.) and a housekeeping gene (rpoD, gyrB)
-
qPCR instrument
Procedure:
-
Cell Harvest: Grow P. aeruginosa cultures to mid-log or early-stationary phase in the presence or absence of sub-MIC this compound. Harvest the cells by centrifugation at 4°C.[14]
-
RNA Extraction: Isolate total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
-
qPCR: Set up the qPCR reaction using SYBR Green Master Mix, cDNA template, and specific forward and reverse primers for each target gene.
-
Data Analysis: Run the qPCR reaction. Calculate the relative expression levels of the target genes in the this compound-treated samples compared to the untreated control using the ΔΔCt method. The expression levels should be normalized to the expression of a stable housekeeping gene.[17] A significant decrease in the relative expression of QS genes indicates inhibitory activity.
References
- 1. Activity of this compound on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Activity of this compound on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 8. Activity of this compound on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Effects of Trans-Cinnamaldehyde Against Pseudomonas aeruginosa Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exposure of Pseudomonas aeruginosa to this compound Selects Multidrug Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Clinical Multidrug-Resistant Pseudomonas aeruginosa Biofilms by this compound and Eugenol From Essential Oils: In Vitro and In Silico Analysis [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Gentamicin Augments the Quorum Quenching Potential of this compound In Vitro and Protects Caenorhabditis elegans From Pseudomonas aeruginosa Infection [frontiersin.org]
- 15. ijfmr.com [ijfmr.com]
- 16. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 17. Inhibition of Quorum Sensing and Virulence Factors of Pseudomonas aeruginosa by Biologically Synthesized Gold and Selenium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cinnamaldehyde in Nanoparticle Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde, the primary bioactive compound in cinnamon, has emerged as a versatile and eco-friendly resource in the green synthesis of various metallic nanoparticles. Its inherent reducing and capping properties allow for the formation of stable and functionalized nanoparticles with a wide range of applications, particularly in the biomedical field. This document provides detailed application notes and protocols for the synthesis of gold (Au), silver (Ag), iron oxide (Fe₃O₄), and zinc oxide (ZnO) nanoparticles utilizing this compound. The protocols are designed to be reproducible and are accompanied by quantitative data and mechanistic insights to aid in research and development.
Core Principles of this compound-Mediated Nanoparticle Synthesis
This compound's utility in nanoparticle synthesis stems from its chemical structure. The aldehyde group can be oxidized, providing the reducing power to convert metal ions into their neutral atom state, which then nucleate and grow into nanoparticles. The aromatic ring and the conjugated system contribute to the stabilization of the newly formed nanoparticles, preventing their aggregation. This dual role as both a reducing and capping agent makes this compound an attractive alternative to harsh chemical reagents.
Data Presentation: Physicochemical Properties of this compound-Synthesized Nanoparticles
The following tables summarize the typical physicochemical characteristics of nanoparticles synthesized using this compound-based methods. These values can vary depending on the specific reaction conditions.
Table 1: Gold Nanoparticles (AuNPs) Synthesized with this compound [1][2][3]
| Parameter | Typical Value | Method of Determination |
| Average Size (core) | 13 ± 5 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Size | ~155 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -17.65 ± 1.50 mV | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | ~0.3 | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (SPR) | ~540 nm | UV-Vis Spectroscopy |
Table 2: Silver Nanoparticles (AgNPs) Synthesized with this compound [4][5][6]
| Parameter | Typical Value | Method of Determination |
| Average Size | 2.5 - 50 nm | Dynamic Light Scattering (DLS), TEM |
| Zeta Potential | -30 to -45 mV | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.3 - 0.6 | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (SPR) | ~420 nm | UV-Vis Spectroscopy |
Table 3: this compound-Loaded Solid Lipid Nanoparticles (SLN-CA) [7]
| Parameter | Typical Value | Method of Determination |
| Particle Size | 74 ± 5 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -44.36 ± 2.2 mV | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.153 ± 0.032 | Dynamic Light Scattering (DLS) |
Experimental Protocols
Protocol 1: Green Synthesis of Gold Nanoparticles (AuNPs) using this compound
This protocol describes a simple, one-pot green synthesis method for producing stable gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
trans-Cinnamaldehyde
-
Deionized (DI) water
-
Starch (optional, as an additional stabilizer)
-
Magnetic stirrer with heating plate
-
Glassware (beakers, flasks)
Procedure:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
Prepare a 5 mM ethanolic solution of trans-cinnamaldehyde.
-
In a clean beaker, take 50 mL of the 1 mM HAuCl₄ solution and heat it to 70-80°C while stirring.
-
To the heated gold chloride solution, add 1 mL of the trans-cinnamaldehyde solution dropwise under vigorous stirring.
-
A color change from pale yellow to purple-red should be observed within 20-30 minutes, indicating the formation of AuNPs.[1]
-
Continue stirring the solution for an additional 30 minutes to ensure the completion of the reaction.
-
For long-term stability, 1 mL of a 1% (w/v) starch solution can be added after the formation of nanoparticles.
-
The synthesized AuNPs can be purified by centrifugation at 10,000 rpm for 30 minutes, followed by redispersion in DI water.
Characterization:
-
UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the characteristic Surface Plasmon Resonance (SPR) peak around 540 nm.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic size, polydispersity index (PDI), and zeta potential.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and determine the core size of the nanoparticles.
Protocol 2: Green Synthesis of Silver Nanoparticles (AgNPs) using this compound
This protocol outlines a green chemistry approach for the synthesis of silver nanoparticles where trans-cinnamaldehyde acts as both a reducing and stabilizing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
trans-Cinnamaldehyde
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Magnetic stirrer with heating plate
-
Glassware (beakers, flasks)
Procedure:
-
Adjust the pH of 100 mL of DI water to 12 using a freshly prepared NaOH solution.
-
Heat the pH-adjusted water to 90°C under constant stirring.
-
Add trans-cinnamaldehyde to the heated solution to a final concentration of 0.5 mM.
-
Prepare a 0.1 M aqueous solution of AgNO₃.
-
Carefully add 500 µL of the 0.1 M AgNO₃ solution dropwise to the reaction mixture while stirring.
-
Continue stirring for 5 minutes. A color change to yellowish-brown indicates the formation of AgNPs.
-
Allow the solution to cool down and stabilize overnight at room temperature in the dark.
-
Purify the AgNPs by centrifugation at 12,000 rpm for 20 minutes and redisperse in DI water.
Characterization:
-
UV-Vis Spectroscopy: To monitor the formation of AgNPs with a characteristic SPR peak around 420 nm.
-
DLS: To measure the hydrodynamic diameter, PDI, and zeta potential.
-
TEM: To analyze the size, shape, and morphology of the synthesized AgNPs.
-
X-ray Diffraction (XRD): To confirm the crystalline nature of the silver nanoparticles.
Protocol 3: Synthesis of this compound-Functionalized Iron Oxide Nanoparticles (Fe₃O₄ NPs) via Co-Precipitation
This protocol describes the synthesis of magnetic iron oxide nanoparticles and their functionalization with this compound.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 25%)
-
trans-Cinnamaldehyde
-
Deionized (DI) water
-
Nitrogen gas
-
Magnetic stirrer with heating plate
-
Glassware (three-neck flask, beakers)
Procedure:
-
Prepare a solution by dissolving FeCl₃·6H₂O (2 mmol) and FeCl₂·4H₂O (1 mmol) in 40 mL of DI water in a three-neck flask.
-
Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.
-
Heat the solution to 80°C under a nitrogen atmosphere with vigorous stirring.
-
Rapidly add 5 mL of 25% NH₄OH to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring for 1 hour at 80°C under nitrogen.
-
Cool the mixture to room temperature.
-
Prepare a 10 mM ethanolic solution of trans-cinnamaldehyde.
-
Add 10 mL of the this compound solution to the Fe₃O₄ nanoparticle suspension and stir for 12 hours at room temperature for functionalization.
-
Collect the this compound-functionalized Fe₃O₄ NPs using a strong magnet and wash them several times with DI water and ethanol to remove unreacted reagents.
-
Dry the nanoparticles in a vacuum oven at 60°C.
Characterization:
-
XRD: To confirm the crystal structure of magnetite (Fe₃O₄).
-
TEM/SEM: To observe the morphology and size of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the functionalization of Fe₃O₄ NPs with this compound by identifying characteristic vibrational bands.
-
Vibrating Sample Magnetometer (VSM): To measure the magnetic properties of the nanoparticles.
Protocol 4: Green Synthesis of Zinc Oxide Nanoparticles (ZnO NPs) using Cinnamon Extract
This protocol utilizes an extract of cinnamon bark, rich in this compound, for the green synthesis of ZnO nanoparticles.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Cinnamon bark powder
-
Deionized (DI) water
-
Magnetic stirrer with heating plate
-
Muffle furnace
-
Glassware (beakers, silica crucible)
Procedure:
-
Prepare a cinnamon bark extract by boiling 10 g of cinnamon bark powder in 100 mL of DI water for 30 minutes.
-
Cool the extract to room temperature and filter it through Whatman No. 1 filter paper.
-
In a beaker, dissolve 2 g of zinc nitrate hexahydrate in 20 mL of the prepared cinnamon bark extract.[8]
-
Heat the mixture on a magnetic stirrer at 60°C until a paste is formed.[8]
-
Transfer the resulting paste to a silica crucible.
-
Calcinate the paste in a muffle furnace at 400°C for 2 hours.[8] The color of the powder will change to a pale white, indicating the formation of ZnO NPs.
-
Allow the ZnO NPs to cool down to room temperature and collect the powder.
Characterization:
-
UV-Vis Spectroscopy: To determine the band gap of the synthesized ZnO NPs by observing the absorption edge.
-
XRD: To analyze the crystalline structure of the ZnO nanoparticles.
-
SEM/TEM: To study the morphology and size of the nanoparticles.
-
FTIR: To identify the functional groups from the cinnamon extract present on the surface of the ZnO NPs.
Signaling Pathways and Experimental Workflows
Anticancer Mechanism of this compound-Functionalized Nanoparticles
This compound-functionalized nanoparticles have demonstrated significant anticancer activity through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation and metastasis.
This compound and its nanoparticle formulations have been shown to inhibit the PI3K/Akt signaling pathway, which is often overactivated in cancer cells, promoting their survival and proliferation.[9][10][11][12][13]
This compound is a known activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[14][15][16][17][18] Activation of Nrf2 by this compound-nanoparticles can protect normal cells from oxidative stress and can also be cytotoxic to cancer cells under certain conditions.
This compound-functionalized nanoparticles can induce apoptosis in cancer cells through the activation of the caspase cascade, a family of proteases that execute programmed cell death.[19][20]
Experimental Workflow for Nanoparticle Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound-mediated nanoparticles.
Conclusion and Future Perspectives
The use of this compound in nanoparticle synthesis offers a promising, environmentally friendly, and cost-effective approach to producing functional nanomaterials with significant potential in various fields, especially in nanomedicine. The protocols and data presented here provide a solid foundation for researchers to explore and expand upon the applications of these novel nanoparticles. Future research should focus on optimizing synthesis parameters to achieve greater control over nanoparticle size and morphology, conducting in-depth in vivo studies to validate the therapeutic efficacy and biocompatibility of these nanoparticles, and exploring the synergistic effects of this compound-functionalized nanoparticles with other therapeutic agents.
References
- 1. mospace.umsystem.edu [mospace.umsystem.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. powertechjournal.com [powertechjournal.com]
- 6. Green synthesized silver nanoparticles: Optimization, characterization, antimicrobial activity, and cytotoxicity study by hemolysis assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Solid Lipid Nanoparticles of this compound and Determination of Sustained Release Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamomum verum Bark Extract Mediated Green Synthesis of ZnO Nanoparticles and Their Antibacterial Potentiality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates kidney senescence and injury through PI3K/Akt pathway-mediated autophagy via downregulating miR-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jppres.com [jppres.com]
- 12. frontiersin.org [frontiersin.org]
- 13. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting Cancer Cell Fate: Apoptosis, Autophagy, and Gold Nanoparticles in Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cinnamaldehyde as a Natural Crosslinking Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde (CA), the primary bioactive compound in cinnamon essential oil, is gaining significant attention as a natural, non-toxic crosslinking agent for biopolymers.[1] Traditionally, synthetic crosslinkers like glutaraldehyde and formaldehyde have been used to improve the mechanical and thermal properties of polymers, but their potential toxicity limits their biomedical applications.[1][2] this compound offers a safer, "green" alternative, not only enhancing the structural integrity of polymer matrices but also imparting its inherent biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This dual functionality makes it a highly promising agent in the development of advanced materials for drug delivery, tissue engineering, and active food packaging.[5][6][7]
The crosslinking action of this compound is primarily attributed to its reactive α,β-unsaturated aldehyde group.[3] This group readily reacts with primary amine groups present in biopolymers like chitosan and gelatin to form Schiff bases (imine linkages).[8][9] These linkages can be dynamic and stimuli-responsive, particularly to changes in pH, making them ideal for controlled drug release applications.[3][7]
Principle of Crosslinking: The Schiff Base Reaction
The most common mechanism for this compound crosslinking involves the formation of an imine bond (–C=N–) through a Schiff base reaction. This occurs between the aldehyde group of this compound and the primary amine groups (-NH₂) of polymers such as chitosan or the lysine residues in gelatin.[3][10] This reaction is advantageous because it can proceed under mild conditions and does not require toxic catalysts.[11] The resulting imine bond is a dynamic covalent bond, meaning it can be reversibly cleaved under acidic conditions, a property that is exploited for pH-responsive drug delivery systems.[3][7]
Applications in Polymer Synthesis
Drug Delivery Systems
The pH-sensitive nature of the imine linkages formed by this compound makes it an excellent crosslinker for creating stimuli-responsive drug delivery vehicles.[3] Polymers like chitosan and hyaluronic acid have been crosslinked with CA to form nanoparticles or hydrogels that are stable at physiological pH but release their drug payload in the acidic microenvironments of tumors or intracellular lysosomes.[3]
-
ROS-Responsive Systems: this compound can also be used to synthesize thioacetal linkages, which are responsive to reactive oxygen species (ROS).[3][12] This allows for targeted drug release in environments with high oxidative stress, such as inflamed tissues or atherosclerotic plaques.[12]
Tissue Engineering and Wound Healing
In tissue engineering, scaffolds must possess adequate mechanical strength and biocompatibility to support cell growth. This compound has been used to crosslink collagen and gelatin hydrogels, enhancing their compressive strength and slowing their degradation rate without inducing significant cytotoxicity.[13][14] The inherent antibacterial properties of CA are particularly beneficial for wound dressing applications, helping to prevent infections while promoting tissue regeneration.[5] For instance, chitosan-gelatin films crosslinked with dialdehyde cellulose nanocrystals (a similar aldehyde-based crosslinker) showed ideal water vapor transition rates for wound dressings.[15]
Antimicrobial Films and Packaging
This compound's potent antimicrobial activity against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi is well-documented.[3][9] When used as a crosslinker in biopolymer films (e.g., gelatin or chitosan), it not only improves the film's mechanical properties and water resistance but also creates an active packaging material that can inhibit microbial growth and extend the shelf life of food products.[1][6] Chitosan nanoparticles crosslinked with this compound have demonstrated synergistic antibacterial effects, inhibiting Staphylococcus aureus and Escherichia coli by 98% and 96%, respectively.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound as a crosslinking agent.
Table 1: Properties of this compound-Crosslinked Nanoparticles
| Polymer System | Particle Size (nm) | Zeta Potential (mV) | Application | Key Finding | Reference |
|---|---|---|---|---|---|
| Chitosan-Cinnamaldehyde | 80 - 150 | Not Reported | Antibacterial Agent | Synergistic activity against S. aureus (98% inhibition) and E. coli (96% inhibition). | [9] |
| Chitosan-Shellac-CA | 130.9 - 221.6 | -9.5 to +0.4 | Food Packaging | Particle size increased with higher CA content. Improved water vapor barrier of films. | [1] |
| RGCP (CA-based polymer) | ~150 | +20.71 | Drug Delivery (AS) | Nanoparticles were stable and could release payload in response to ROS. | [12] |
| RGCP@Puerarin | ~160 | +16.62 | Drug Delivery (AS) | Drug loading decreased the zeta potential but remained stable. |[12] |
Table 2: Mechanical and Physical Properties of this compound-Crosslinked Films & Hydrogels
| Polymer System | Crosslinker Conc. | Tensile Strength | Water Solubility / Swelling | Key Finding | Reference |
|---|---|---|---|---|---|
| Gelatin-Bacterial Cellulose | Not specified | Enhanced | Reduced | Heat treatment accelerated crosslinking, improving structural stability. | [6] |
| Chitosan-Gelatin-DNCL | 5% - 15% | Increased in wet state | Gel content increased (44% to 75%) | Higher crosslinker content improved gel fraction and mechanical properties. | [15] |
| PVA-Cinnamaldehyde | 0.5% - 2.0% | Not Reported | Improved water resistance | Increased CA concentration led to a more yellow film (b* value from 0.30 to 11.21). | [16] |
| Collagen-Cinnamaldehyde | Various | Increased compressive strength | Not Reported | Shortened the hydrogel setting time and promoted dental pulp cell differentiation. |[13] |
Table 3: Antimicrobial Efficacy
| Polymer System | Target Microbe | MIC (mg/mL) | MBC (mg/mL) | Bacterial Reduction | Reference |
|---|---|---|---|---|---|
| Chitosan-CA Nanoparticles | S. aureus | 5 | 10 | 98% | [9] |
| Chitosan-CA Nanoparticles | E. coli | 5 | 10 | 96% | [9] |
| Chitosan/PCD Hydrogel with CA | S. aureus, P. aeruginosa | Not Reported | Not Reported | 99.99% |[5] |
Experimental Protocols
Protocol 1: Synthesis of Chitosan-Cinnamaldehyde (CS-CA) Nanoparticles
This protocol describes a green synthesis method for preparing antimicrobial nanoparticles via chemical crosslinking.[9]
Materials:
-
Chitosan (degree of deacetylation ≥90%)
-
This compound (CA)
-
Acetic acid
-
Ethanol
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Beakers and flasks
-
Centrifuge
-
Freeze-dryer (Lyophilizer)
-
Ultrasonicator
Procedure:
-
Prepare Chitosan Solution: Dissolve 1.0 g of chitosan in 100 mL of 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.
-
Prepare this compound Solution: Dissolve a specific amount of this compound (e.g., to achieve a 1:1 molar ratio of chitosan amine groups to CA aldehyde groups) in a minimal amount of ethanol.
-
Crosslinking Reaction: Add the this compound solution dropwise to the chitosan solution under vigorous magnetic stirring.
-
Nanoparticle Formation: Continue stirring the mixture for 4-6 hours at 50-60°C. The formation of a yellowish, opalescent suspension indicates nanoparticle formation through the Schiff base reaction.[17]
-
Purification: Centrifuge the nanoparticle suspension at 12,000 rpm for 30 minutes. Discard the supernatant to remove unreacted reagents.
-
Washing: Resuspend the nanoparticle pellet in deionized water using an ultrasonicator for 5 minutes. Repeat the centrifugation and washing steps two more times.
-
Storage: Resuspend the final purified pellet in deionized water and freeze-dry to obtain a powdered form of the CS-CA nanoparticles for long-term storage.
Protocol 2: Preparation of Gelatin-Cinnamaldehyde (G-CA) Antimicrobial Film
This protocol details the solvent casting method to create a crosslinked gelatin film with antimicrobial properties.[6]
Materials:
-
Gelatin (Type B)
-
This compound (CA)
-
Glycerol (as a plasticizer)
-
Deionized water
Equipment:
-
Magnetic stirrer with hot plate
-
Petri dishes (for casting)
-
Drying oven or desiccator
Procedure:
-
Prepare Gelatin Solution: Disperse 5.0 g of gelatin powder in 100 mL of deionized water. Heat the solution to 60°C while stirring until the gelatin is completely dissolved.
-
Add Plasticizer: Add 1.5 g (30 wt% of gelatin) of glycerol to the gelatin solution and stir for 15 minutes.
-
Add Crosslinker: Prepare an emulsion of this compound (e.g., 1.0 wt% based on gelatin) in a small amount of water using a homogenizer. Add this emulsion to the gelatin solution and stir vigorously for 30 minutes to ensure uniform distribution.
-
Casting: Pour a defined volume (e.g., 20 mL) of the film-forming solution into a level petri dish.
-
Drying: Dry the cast solution in an oven at 40°C for 24 hours or until a peelable film is formed.
-
Heat Curing (Optional but Recommended): To enhance the crosslinking degree, heat-treat the dried film at a higher temperature (e.g., 120°C) for 3 hours.[6] This step accelerates the Schiff base and potential Michael addition reactions.
-
Conditioning: Store the final films in a desiccator at controlled humidity (e.g., 50% RH) for 48 hours before characterization.
Mechanism of Stimuli-Responsive Drug Release
The utility of this compound crosslinking in advanced drug delivery lies in the pH-labile nature of the imine bond. This allows for the design of "smart" polymers that can selectively release their therapeutic cargo in acidic environments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Contained Polymers and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Injectable Chitosan-Based Hydrogels for Trans-Cinnamaldehyde Delivery in the Treatment of Diabetic Foot Ulcer Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Green synthesis of chitosan-cinnamaldehyde cross-linked nanoparticles: Characterization and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chitosan Schiff-Base Hydrogels—A Critical Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chitosan-Gelatin Films Cross-Linked with Dialdehyde Cellulose Nanocrystals as Potential Materials for Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijisrt.com [ijisrt.com]
In Vivo Administration of Cinnamaldehyde in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde, the primary bioactive compound in cinnamon, has garnered significant interest in biomedical research for its diverse pharmacological properties. Preclinical studies in rodent models have demonstrated its potential as a therapeutic agent in a range of diseases, including neurodegenerative disorders, diabetes, inflammation, and cancer. This document provides a comprehensive overview of the in vivo administration of this compound in rodent models, summarizing key quantitative data and offering detailed experimental protocols for its application in various research contexts.
Data Presentation: Summary of In Vivo Studies
The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in rodent models, categorized by its therapeutic application.
Table 1: Neuroprotective Effects of this compound
| Rodent Model | Disease Model | Route of Administration | Dosage | Duration | Key Findings | Reference(s) |
| C57BL/6 Mice | MPTP-induced Parkinson's Disease | Oral Gavage | 150, 300, 600 mg/kg/day | 14 days | Suppressed glial cell activation, reduced neuroinflammation, and alleviated apoptosis of dopaminergic neurons.[1][2] | [1][2][3] |
| Wistar Rats | Aluminum-induced Alzheimer's Disease | Oral Gavage | 200 mg/kg/day (as aqueous cinnamon extract) | - | Improved cognitive function and reduced neurodegeneration. |
Table 2: Anti-Diabetic Effects of this compound
| Rodent Model | Disease Model | Route of Administration | Dosage | Duration | Key Findings | Reference(s) |
| Wistar Rats | Streptozotocin (STZ)-induced Diabetes | Oral Gavage | 5, 10, 20 mg/kg/day | 45 days | Dose-dependent decrease in plasma glucose, decreased HbA1c, and improved lipid profile. | |
| Wistar Rats | High-Fat Diet/STZ-induced Type 2 Diabetes | Oral Gavage | 40 mg/kg/day | 4 weeks | Enhanced glucose homeostasis and lipid profile, reduced autophagy in adipocytes, and stimulated it in hepatic tissues. | |
| C57BL/6 Mice | STZ-induced Type 1 Diabetes | Oral Gavage | - | - | Improved glucose metabolism and insulin sensitivity, and modulated gut microbiota. | |
| Sprague-Dawley Rats | STZ-induced Type 2 Diabetes | Intraperitoneal Injection | 35 mg/kg (STZ) | 30 days (this compound) | Improved insulin signaling pathways (IRS1/PI3K/AKT2).[4] | [4] |
Table 3: Anti-Inflammatory Effects of this compound
| Rodent Model | Disease Model | Route of Administration | Dosage | Duration | Key Findings | Reference(s) |
| Rats | Collagen-Induced Arthritis | Oral Gavage | 75 mg/kg/day | - | Ameliorated arthritis severity, reduced joint swelling, and decreased serum IL-6 levels.[5][6] | [5][6] |
| Mice | Sepsis induced by E. coli | Oral Gavage | 60 mg/kg | Therapeutic | Increased survival rate and reduced levels of inflammatory cytokines.[7] | [7] |
| Rats | Intestinal Ischemia/Reperfusion | Intragastric Gavage | 10, 40 mg/kg/day | 3 days | Ameliorated morphological damage and reduced inflammation. | |
| Early Weaned Rats | - | Oral Gavage | 100, 200 mg/kg/day | 2 weeks | Attenuated intestinal inflammatory responses. |
Table 4: Anti-Cancer Effects of this compound
| Rodent Model | Disease Model | Route of Administration | Dosage | Duration | Key Findings | Reference(s) |
| Various Mouse/Rat Models | Various Cancer Xenografts | Oral Gavage, Intraperitoneal Injection | 2 mg/kg to 240 mg/kg/day | 2 to 26 weeks | Associated with reductions in tumor volume and weight.[8] | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound by Oral Gavage
1. Materials:
-
This compound (analytical grade)
-
Vehicle (e.g., 0.9% saline, corn oil, Mazola oil, 0.5% carboxymethylcellulose)[1][9][10]
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (size appropriate for the rodent)
-
Syringes
2. Preparation of this compound Solution/Suspension:
-
Determine the required concentration of this compound based on the desired dosage (mg/kg) and the volume to be administered (typically 5-10 mL/kg for rodents).
-
For a saline-based solution, weigh the appropriate amount of this compound and dissolve it in 0.9% saline.[1] Use a vortex mixer to ensure complete dissolution. Gentle warming or sonication may be required for higher concentrations.
-
For an oil-based suspension, weigh the this compound and suspend it in the chosen oil (e.g., corn oil, Mazola oil).[9] Vortex thoroughly to create a uniform suspension.
-
For a carboxymethylcellulose (CMC) suspension, first prepare the 0.5% CMC solution. Then, add the weighed this compound and vortex until a homogenous suspension is achieved.[10]
-
Prepare fresh solutions/suspensions daily to ensure stability and potency.
3. Oral Gavage Procedure:
-
Gently restrain the mouse or rat. For mice, scruff the animal to immobilize the head and neck. For rats, a two-person technique is often preferred for secure restraint.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and avoid stomach perforation. Mark this length on the gavage needle.
-
Attach the syringe containing the this compound preparation to the gavage needle.
-
With the animal in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly administer the solution/suspension.
-
Gently remove the needle in the same direction it was inserted.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
Protocol 2: Administration of this compound by Intraperitoneal (IP) Injection
1. Materials:
-
This compound solution (prepared as in Protocol 1, typically in a sterile vehicle like saline)
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[11]
-
70% ethanol for disinfection
2. IP Injection Procedure:
-
Restrain the mouse or rat securely, exposing the abdomen.
-
Tilt the animal's head downwards at a slight angle to allow the abdominal organs to shift cranially.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Induction of a Parkinson's Disease Model in Mice with MPTP and this compound Treatment
1. Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 0.9% saline)
-
Syringes and needles for IP injection and oral gavage
2. Experimental Design:
-
Acclimatize male C57BL/6 mice for at least one week.
-
Divide the mice into experimental groups: Control, MPTP model, MPTP + this compound (different doses), and a positive control group (e.g., Madopar) if desired.[1][2]
-
MPTP Induction: Dissolve MPTP-HCl in sterile 0.9% saline. Administer MPTP intraperitoneally at a dose of 20-30 mg/kg once daily for 5 consecutive days.[2][12] All handling of MPTP must be done in a certified chemical fume hood with appropriate personal protective equipment.
-
This compound Treatment: Prepare this compound for oral gavage as described in Protocol 1.[1][2] Begin this compound administration on the first day of MPTP induction and continue for the duration of the study (e.g., 14 or 19 days).[1][2]
-
Behavioral Testing: Conduct behavioral tests such as the open field test, rotarod test, and pole test at specified time points to assess motor function.[1][2]
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue (substantia nigra and striatum) for histological and biochemical analyses (e.g., tyrosine hydroxylase staining, Western blot for inflammatory markers).[1][2]
Protocol 4: Induction of a Type 2 Diabetes Model in Rats with a High-Fat Diet and STZ, and this compound Treatment
1. Materials:
-
High-fat diet (HFD)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle for this compound
-
Glucometer and test strips
-
Syringes and needles for IP injection and oral gavage
2. Experimental Design:
-
Acclimatize male Wistar or Sprague-Dawley rats for one week.
-
Feed the rats a high-fat diet for a period of 4-8 weeks to induce insulin resistance.[13]
-
STZ Induction: After the HFD period, fast the rats overnight. Prepare a fresh solution of STZ in cold citrate buffer. Administer a single low dose of STZ (e.g., 35 mg/kg) via intraperitoneal injection.[4][14]
-
Confirm the diabetic state by measuring blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
This compound Treatment: Divide the diabetic rats into groups: Diabetic control and Diabetic + this compound (various doses). Prepare this compound for oral gavage (Protocol 1) and administer daily for the study duration (e.g., 30-45 days).[4]
-
Monitoring: Monitor body weight, food and water intake, and blood glucose levels regularly.
-
Outcome Measures: At the end of the study, perform an oral glucose tolerance test (OGTT) and measure serum insulin, lipid profile, and markers of oxidative stress. Collect tissues (e.g., liver, pancreas, aorta) for histological and molecular analysis.[4]
Visualizations
Workflow for MPTP-induced Parkinson's model and this compound treatment.
Workflow for HFD/STZ-induced diabetes model and this compound treatment.
Key signaling pathways modulated by this compound.
References
- 1. This compound Attenuates the Expression of IBA1 and GFAP to Inhibit Glial Cell Activation and Inflammation in the MPTP-Induced Acute Parkinson's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Neuroprotective effect of this compound in MPTP-induced mouse model of subacute Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. This compound ameliorates STZ-induced rat diabetes through modulation of IRS1/PI3K/AKT2 pathway and AGEs/RAGE interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Increases the Survival of Mice Submitted to Sepsis Induced by Extraintestinal Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological effects of this compound in animal cancer models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the toxicity of this compound when administered by microencapsulation in feed or by corn oil gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates STZ-induced diabetes through modulation of autophagic process in adipocyte and hepatic tissues on rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cinnamaldehyde in Anti-Biofilm Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of cinnamaldehyde in the development of anti-biofilm coatings. This compound, a natural compound extracted from cinnamon bark, has demonstrated significant antimicrobial and anti-biofilm properties against a broad spectrum of pathogens.[1][2] Its incorporation into various materials offers a promising strategy for preventing biofilm-associated infections on medical devices and in food packaging.[3][4][5][6]
Mechanism of Action
This compound exerts its anti-biofilm effects through a multi-faceted approach, primarily by disrupting bacterial cell integrity and interfering with key virulence pathways. The primary mechanisms include:
-
Cell Membrane Damage: this compound disrupts the bacterial cell wall and increases the permeability of the cell membrane. This leads to the leakage of essential intracellular components such as potassium ions, alkaline phosphatase, and proteins, ultimately resulting in cell death.[7]
-
Inhibition of Cellular Processes: The compound has been shown to inhibit essential enzymes like ATPases, which are crucial for cellular energy production.[7] This disruption of energy metabolism hinders bacterial growth and viability.
-
Quorum Sensing Inhibition: this compound can interfere with bacterial communication systems known as quorum sensing. By acting as a competitive inhibitor of key signaling molecules, it can prevent the coordination of gene expression required for biofilm formation.[1]
-
Downregulation of Virulence Factors: this compound and its derivatives have been shown to reduce the production of various virulence factors critical for biofilm development, such as fimbriae, and inhibit motility like swimming and swarming.[8] It also downregulates the expression of genes associated with adhesion.[9]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its formulations against various microbial biofilms as reported in the literature.
| Organism | This compound Formulation | Effective Concentration | Effect | Reference |
| Staphylococcus aureus | Free this compound | MIC: 1.25 mg/mL | Inhibition of planktonic growth, cell wall rupture | [7][10] |
| Staphylococcus aureus | This compound-Chitosan Nanoparticles (CSNP-CAs) | MIC: 2.5 mg/mL (drug concentration) | Eradication of biofilm (up to 61%) | [7][10] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Free this compound | 50 and 100 µM | Significant inhibition of biofilm formation | [1] |
| Pseudomonas aeruginosa | Free this compound | 5.9 mM (0.5 MIC) | 75.6% disruption of preformed biofilms | [11] |
| Pseudomonas aeruginosa | Free this compound | 3 mM (0.25 MIC) | Reduction in intracellular c-di-GMP levels | [11] |
| Escherichia coli & Staphylococcus aureus | Polydopamine-cinnamaldehyde & Tannic acid-cinnamaldehyde coatings | Not specified | Log10 Reduction = 8 | [2] |
| Staphylococcus epidermidis | Free this compound | MIC: 300-500 µg/mL; MBC: 400-600 µg/mL | Inhibition of planktonic growth and biofilm formation | [12] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocols
This section details the methodologies for key experiments related to the development and evaluation of this compound-based anti-biofilm coatings.
Preparation of this compound-Based Coatings
3.1.1. Polydopamine-Cinnamaldehyde Single-Step Coating
This protocol is adapted from methods described for creating bio-inspired antibacterial surfaces.[2][13]
Materials:
-
Substrate (e.g., polyethylene terephthalate - PET film, medical-grade silicone)
-
Dopamine hydrochloride
-
Tris buffer (10 mM, pH 8.5)
-
This compound
-
Deionized water
-
Orbital shaker
Procedure:
-
Prepare a 10 mM Tris buffer solution and adjust the pH to 8.5.
-
Dissolve dopamine hydrochloride in the Tris buffer to a final concentration of 2 mg/mL.
-
Add this compound to the dopamine solution. The concentration of this compound can be varied to optimize the anti-biofilm activity.
-
Submerge the substrate to be coated in the this compound-dopamine solution in a suitable container.
-
Place the container on an orbital shaker at room temperature for 24 hours to allow for the polymerization of dopamine and the incorporation of this compound into the coating.
-
After 24 hours, remove the coated substrate and rinse thoroughly with deionized water to remove any unreacted reagents.
-
Dry the coated substrate in a sterile environment before use.
3.1.2. Preparation of this compound-Loaded Chitosan Nanoparticles (CSNP-CAs)
This protocol is based on the ionic gelation method.[7][14][15]
Materials:
-
Chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a chitosan solution (e.g., 1% w/v) by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring until fully dissolved.
-
Prepare a TPP solution (e.g., 1% w/v) in deionized water.
-
Prepare a this compound solution in ethanol.
-
Add the this compound solution to the chitosan solution and stir for 1 hour.
-
Add the TPP solution dropwise to the chitosan-cinnamaldehyde mixture under constant magnetic stirring. The formation of nanoparticles will be indicated by the appearance of opalescence.
-
Continue stirring for an additional 30 minutes to allow for the stabilization of the nanoparticles.
-
Collect the CSNP-CAs by centrifugation (e.g., 10,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove any unreacted reagents and resuspend in deionized water for storage or use.
Evaluation of Anti-Biofilm Activity
3.2.1. Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a coating to prevent initial bacterial attachment and biofilm formation.
Materials:
-
Coated and uncoated (control) substrate pieces (e.g., in a 96-well plate format)
-
Bacterial suspension (e.g., S. aureus, P. aeruginosa) adjusted to 0.5 McFarland standard
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.1% w/v)
-
Acetic acid (30% v/v) or ethanol (95% v/v)
-
Microplate reader
Procedure:
-
Place the coated and uncoated substrate pieces into the wells of a 96-well microtiter plate.
-
Add 200 µL of the bacterial suspension to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently remove the medium and planktonic bacteria by washing the wells three times with PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Read the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the wells with coated substrates compared to the uncoated controls indicates the inhibition of biofilm formation.
3.2.2. Biofilm Eradication Assay
This assay assesses the ability of the coating to kill bacteria within a pre-formed biofilm.
Materials:
-
Substrates with pre-formed biofilms (prepared as in 3.2.1, steps 1-4 on uncoated substrates)
-
This compound-coated substrates
-
Growth medium
-
PBS
-
Resazurin solution or other viability stain
Procedure:
-
Grow biofilms on uncoated substrates for 24 hours as described in the biofilm inhibition assay.
-
After washing to remove planktonic bacteria, transfer the substrates with pre-formed biofilms to a new plate containing the this compound-coated substrates or a medium containing released this compound.
-
Incubate for a further 24 hours.
-
Assess the viability of the remaining biofilm using a viability assay such as the resazurin reduction assay or by performing colony-forming unit (CFU) counts after sonication to detach the biofilm.
3.2.3. Microscopic Visualization of Biofilms
Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM) are used to visualize the effects of this compound coatings on biofilm structure and bacterial viability.
SEM Protocol Outline:
-
Grow biofilms on coated and uncoated substrates.
-
Fix the biofilms with a suitable fixative (e.g., 2.5% glutaraldehyde).
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Critical point dry the samples.
-
Sputter-coat the samples with a conductive material (e.g., gold-palladium).
CLSM Protocol Outline (Live/Dead Staining):
-
Grow biofilms on coated and uncoated transparent substrates.
-
Gently wash with PBS to remove planktonic cells.
-
Stain the biofilms using a live/dead bacterial viability kit (e.g., containing SYTO 9 and propidium iodide) according to the manufacturer's instructions.
-
Visualize the stained biofilms using a CLSM. Live bacteria will fluoresce green, while dead bacteria will fluoresce red.[12][14]
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound's anti-biofilm activity.
Experimental Workflow
References
- 1. This compound Inhibits MRSA Biofilm Formation and Reduces Cell Viability | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 2. Bioinspired and eco-friendly high efficacy this compound antibacterial surfaces - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D0TB02379E [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bio-based antibacterial food packaging films and coatings containing this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antibiofilm Effect of this compound-Chitosan Nanoparticles against the Biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of this compound Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibiofilm Effect of this compound-Chitosan Nanoparticles against the Biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial and anti-biofilm activities of this compound against S. epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Appraisal of this compound Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cinnamaldehyde in Combination Therapy for Cancer Treatment
Introduction
Cinnamaldehyde (CIN), the primary bioactive compound derived from cinnamon, has garnered significant attention for its potential anticancer properties.[1][2] While promising as a standalone agent, its true therapeutic potential may lie in its ability to synergize with conventional cancer treatments.[2][3][4] Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern oncology, aiming to enhance treatment efficacy, overcome drug resistance, and reduce toxic side effects. This compound has been shown to sensitize cancer cells to a variety of treatments, including chemotherapy and hyperthermia, through diverse mechanisms of action.[3][5] These notes provide an overview of the quantitative efficacy, molecular mechanisms, and key experimental protocols for investigating this compound in a combination therapy context, intended for researchers, scientists, and drug development professionals.
Quantitative Efficacy of this compound Combination Therapies
The synergistic effect of this compound with conventional chemotherapeutic agents has been quantified in numerous studies. The tables below summarize the enhanced cytotoxicity observed in various cancer cell lines.
Table 1: In Vitro Synergistic Cytotoxicity of this compound with Chemotherapeutic Agents
| Cancer Type | Cell Line | Combination Agent | IC50 of Agent Alone (µg/mL) | IC50 of Agent with CIN (µg/mL) | This compound Concentration (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Glioblastoma | U87MG | Doxorubicin | 5 | Not explicitly stated, but significant increase in cytotoxicity shown | 11.6 (IC50 of CIN alone) | [6] |
| Prostate Cancer | PC3 | Doxorubicin | 11.45 | 3.2 | 12.5 | [7] |
| Colorectal Cancer | HT-29 | 5-Fluorouracil / Oxaliplatin | Not specified | Synergistic effect demonstrated by Combination Index (CI) analysis | 9.12 (IC50 of CIN alone) | [6][8] |
| Colorectal Cancer | LoVo | 5-Fluorouracil / Oxaliplatin | Not specified | Synergistic effect demonstrated by Combination Index (CI) analysis | 9.48 (IC50 of CIN alone) |[6][8] |
Table 2: In Vivo Efficacy of this compound Combination Therapy
| Cancer Type | Animal Model | Combination Treatment | Key Outcomes | Reference |
|---|
| Colorectal Cancer | Mouse Orthotopic Xenograft | this compound (50 mg/kg) + Oxaliplatin (7.5 mg/kg) | Significant antitumor action; Increased Bax expression; Decreased Bcl-2 and β-catenin expression. |[6] |
Mechanisms of Synergistic Action
This compound enhances the efficacy of cancer therapies through multiple molecular mechanisms, often targeting apoptosis, oxidative stress, and pathways associated with drug resistance.
Induction of Apoptosis
A primary mechanism is the potentiation of apoptosis, or programmed cell death. In combination with agents like doxorubicin or oxaliplatin, this compound significantly enhances the activation of the intrinsic apoptotic pathway. This involves increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to mitochondrial dysfunction, cytochrome c release, and the activation of executioner caspases (caspase-3, -7, and -9).[3][6][7]
Generation of Reactive Oxygen Species (ROS)
In certain combinations, such as with hyperthermia or cisplatin, this compound promotes a significant increase in intracellular Reactive Oxygen Species (ROS).[5][9] While cancer cells often have higher basal ROS levels, excessive ROS generation overwhelms antioxidant defenses, leading to oxidative stress, DNA damage, and activation of stress-related signaling pathways like the MAPK family, ultimately triggering apoptosis.[5][10]
Modulation of Chemoresistance
This compound can reverse chemoresistance by modulating the expression of genes involved in drug metabolism and DNA repair.[8] In colorectal cancer cells, it has been shown to suppress the expression of genes like ERCC1, BRCA1, TS, and TOPO1, which are associated with resistance to oxaliplatin and 5-fluorouracil.[8][11] Concurrently, it upregulates OPRT, a gene that enhances the efficacy of 5-fluorouracil.[8]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the synergistic effects of this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and combination agents.
General Experimental Workflow
A typical investigation follows a logical progression from initial in vitro screening to more complex in vivo validation.
Protocol 1: Assessment of Cytotoxicity (MTT Assay)
This assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combinations. Replace the medium in the wells with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: Detection of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or their combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[8]
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Treat cells as described above, then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP, β-actin) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. The role and mechanism of this compound in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role and mechanism of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The Role and Mechanism of this compound in Cancer" by Jiahua Peng, Xin Song et al. [jfda-online.com]
- 5. Combination Therapy with this compound and Hyperthermia Induces Apoptosis of A549 Non-Small Cell Lung Carcinoma Cells via Regulation of Reactive Oxygen Species and Mitogen-Activated Protein Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | this compound-modified chitosan hybrid nanoparticles for DOX delivering to produce synergistic anti-tumor effects [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cinnamaldehyde Gene Expression Effects using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde, the primary bioactive compound in cinnamon, is a well-documented therapeutic agent with a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These effects are largely attributed to its ability to modulate the expression of key genes involved in various cellular signaling pathways. Quantitative real-time polymerase chain reaction (qPCR) is a powerful and sensitive technique to study these changes in gene expression, providing valuable insights into the molecular mechanisms of this compound's action.[1] This document provides detailed application notes and protocols for investigating the effects of this compound on gene expression using qPCR.
Data Presentation: this compound's Impact on Gene Expression
The following tables summarize the quantitative effects of this compound on the expression of key genes implicated in inflammation and cancer, as determined by qPCR in various studies.
Table 1: Effect of this compound on Inflammatory Gene Expression
| Gene | Cell Type/Model | This compound Concentration | Fold Change in mRNA Expression | Reference |
| IL-1β | Salmonella typhimurium-challenged mice liver | Not specified | Decreased | [1] |
| IL-6 | Salmonella typhimurium-challenged mice liver | Not specified | Decreased | [1] |
| TNF-α | Salmonella typhimurium-challenged mice liver | Not specified | Decreased | [1] |
| IFN-γ | Salmonella typhimurium-challenged mice liver | Not specified | Decreased | [1] |
| CCL2 | Salmonella typhimurium-challenged mice liver | Not specified | Decreased | [1] |
| CCL3 | Salmonella typhimurium-challenged mice liver | Not specified | Decreased | [1] |
| TLR2 | Salmonella typhimurium-challenged mice liver | Not specified | Decreased | [1] |
| TLR4 | Salmonella typhimurium-challenged mice liver | Not specified | Decreased | [1] |
| MyD88 | Salmonella typhimurium-challenged mice liver | Not specified | Decreased | [1] |
| iNOS | Rat model | Not specified | Inhibited | [3] |
| COX-2 | Rat model | Not specified | Inhibited | [3] |
| IL-8 | Human melanoma cells (A375) | Not specified | Suppressed | [4] |
Table 2: Effect of this compound on Cancer-Related Gene Expression
| Gene | Cell Type/Model | This compound Concentration | Fold Change in mRNA Expression | Reference |
| AKT1 | Human adipose-derived stem cells (hASCs) | 2.5 µM/ml | Decreased (compared to DMSO control) | [5] |
| DKC1 | Human adipose-derived stem cells (hASCs) | 2.5 µM/ml | Increased | [5] |
| HMOX1 | Human melanoma cells (A375) | 10-20 µM | Up-regulated | [4] |
| SRXN1 | Human melanoma cells (A375) | 10-20 µM | Up-regulated | [4] |
| TXNRD1 | Human melanoma cells (A375) | 10-20 µM | Up-regulated | [4] |
| CDKN1A | Human melanoma cells (A375) | 10-20 µM | Up-regulated | [4] |
| GCLC | Human melanoma cells (A375) | 10-20 µM | Up-regulated | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting gene expression data.
Caption: this compound inhibits the NF-κB pathway.
Caption: this compound's effect on the PI3K/AKT pathway.
Caption: this compound's impact on the MAPK pathway.
Experimental Protocols
A generalized workflow for studying the effects of this compound on gene expression is presented below.
Caption: Workflow for analyzing gene expression via qPCR.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Seed the desired cell line (e.g., human keratinocytes, colon cancer cell lines HCT 116 and HT-29) in a suitable culture plate (e.g., 6-well or 12-well plate).[6]
-
The seeding density should be optimized to achieve 70-80% confluency at the time of treatment. A typical seeding density is 2.5 x 10^5 cells per well in a 6-well plate.[6]
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 20, 40, 80 µg/mL).[7][8] It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Cell Treatment:
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).[10]
-
Isolate total RNA according to the manufacturer's protocol of the chosen method. This typically involves phase separation, precipitation, and washing steps.[11]
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for high-quality RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[10]
-
Typically, 1 µg of total RNA is used as a template.[10]
-
The reaction mixture usually contains reverse transcriptase, dNTPs, a mix of oligo(dT) and random primers, and an RNase inhibitor.[12]
-
Perform the reverse transcription reaction in a thermal cycler according to the kit's instructions. A typical program includes an initial incubation at 25°C for 10 minutes, followed by 42°C for 60 minutes, and a final inactivation step at 85°C for 5 minutes.[11]
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Primer Design and Validation:
-
Design or obtain validated primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Primers should be specific to the target gene and produce a single amplicon of the expected size.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix on ice. The master mix typically contains SYBR Green or a probe-based detection chemistry, DNA polymerase, dNTPs, and forward and reverse primers.
-
Dilute the synthesized cDNA with nuclease-free water (e.g., 1:10 or 1:20 dilution).
-
Add the diluted cDNA and the master mix to a qPCR plate. Include no-template controls (NTCs) for each primer set to check for contamination.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
qPCR Run:
-
Perform the qPCR reaction in a real-time thermal cycler. A typical cycling protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.[10]
-
Include a melt curve analysis at the end of the run (for SYBR Green-based assays) to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method.[10] This involves normalizing the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt) and then comparing the ΔCt values of the treated samples to the vehicle control (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
References
- 1. Protective Effects of this compound on the Inflammatory Response, Oxidative Stress, and Apoptosis in Liver of Salmonella typhimurium-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. cityu-dg.primo.exlibrisgroup.com.cn [cityu-dg.primo.exlibrisgroup.com.cn]
- 4. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and eugenol change the expression folds of AKT1 and DKC1 genes and decrease the telomere length of human adipose-derived stem cells (hASCs): An experimental and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Transcriptome Analysis Reveals the Inhibitory Function of this compound in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential and Molecular Mechanisms of this compound and Its Congeners Present in the Cinnamon Plant [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. RNA extraction, CDNA synthesis and quantitative PCR [bio-protocol.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cinnamaldehyde Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cinnamaldehyde precipitation in cell culture media.
FAQs: Quick Solutions to Common Problems
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
This compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media.[1][2] When a concentrated stock solution of this compound, typically dissolved in an organic solvent, is added to the aqueous environment of the media, the this compound molecules tend to aggregate and form a precipitate. This is a common issue with hydrophobic compounds in cell culture.[3][4]
Q2: What is the best solvent for dissolving this compound for cell culture experiments?
Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents used to dissolve this compound for in vitro studies.[3][5][6] Both are effective at solubilizing this compound; however, it is crucial to keep the final concentration of the solvent in the cell culture medium low to avoid cytotoxicity.
Q3: What is the maximum safe concentration of DMSO or ethanol for my cells?
The tolerance to solvents like DMSO and ethanol can vary between cell lines.[7][8] However, a general guideline is to keep the final concentration of DMSO at or below 0.5% and the final concentration of ethanol at or below 0.1% in your cell culture medium.[8][9][10][11] It is always recommended to perform a solvent tolerance study for your specific cell line to determine the optimal concentration.[8]
Q4: I've dissolved this compound in DMSO, but it still precipitates when diluted in the medium. What can I do?
This is a common issue. Here are a few things to try:
-
Reduce the stock concentration: Making a less concentrated stock solution in DMSO may help prevent precipitation upon dilution.[12]
-
Pre-warm the media: Adding the this compound stock to pre-warmed media (37°C) can sometimes improve solubility.
-
Increase the final volume: Diluting the stock solution into a larger volume of media can help keep the this compound concentration below its solubility limit.
-
Use a co-solvent: In some cases, using a co-solvent system, such as a mixture of DMSO and polyethylene glycol (PEG) 400, or using non-ionic surfactants like Tween 80, can improve the solubility of hydrophobic compounds.[3][12]
Q5: Can I use other methods to improve the solubility of this compound?
Yes, other methods are being explored to enhance the bioavailability and solubility of this compound, such as microemulsions and encapsulation with cyclodextrins.[13][14][15] These are more advanced techniques but can be effective for challenging compounds.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
This guide provides a systematic approach to troubleshooting this compound precipitation.
Step 1: Optimizing Your Stock Solution
The first step is to ensure your this compound stock solution is properly prepared.
Experimental Protocol: Preparing a this compound Stock Solution
-
Solvent Selection: Choose a high-purity, sterile-filtered solvent. DMSO is the most common choice.
-
Concentration: Prepare a stock solution at a concentration that is 1000x to 2000x the final desired concentration in your experiment. For example, to achieve a final concentration of 10 µM, prepare a 10 mM to 20 mM stock solution.
-
Dissolution:
-
Add the appropriate amount of this compound to your chosen solvent in a sterile microcentrifuge tube.
-
Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[16]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Diluting Your Stock Solution into Cell Culture Media
The dilution step is critical for preventing precipitation.
Experimental Protocol: Diluting this compound Stock into Media
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Perform a serial dilution of your stock solution in the solvent to achieve intermediate concentrations.
-
Add a small volume of the final diluted stock to your pre-warmed media while gently vortexing or swirling the tube. This rapid mixing helps to disperse the this compound molecules before they can aggregate.
-
-
Direct Dilution (Use with Caution):
-
If performing a direct dilution, add the stock solution dropwise to the pre-warmed media while vigorously vortexing.
-
Step 3: Visual Inspection and Incubation
After dilution, visually inspect the media for any signs of precipitation (cloudiness or visible particles). If the media remains clear, you can proceed with your experiment. It is also good practice to observe the media in the culture plates under a microscope after a short incubation period to ensure no precipitation has occurred over time.
Data Presentation: Solvent and this compound Properties
The following tables summarize key quantitative data for your reference.
| Compound | Solubility in Water | Solubility in DMSO | Solubility in Ethanol |
| This compound | Slightly soluble (dissolves in about 700 parts water)[1] | ≥13.2 mg/mL[17] | Soluble (dissolves in about 7 volumes of 60% alcohol)[1] |
| Solvent | Recommended Final Concentration in Cell Culture | Notes |
| DMSO | ≤ 0.5% (v/v)[9] | Can be cytotoxic at higher concentrations; some cell lines are more sensitive.[10][18] Always include a vehicle control.[7] |
| Ethanol | ≤ 0.1% (v/v)[8] | Can have cellular effects even at low concentrations.[19][20] A vehicle control is essential. |
Visualizing Experimental Workflows and Cellular Pathways
Experimental Workflow for this compound Treatment
The following diagram outlines a typical workflow for preparing and applying this compound to cell cultures.
Caption: Workflow for preparing and using this compound in cell culture.
Troubleshooting Flowchart for this compound Precipitation
Use this flowchart to diagnose and solve precipitation issues.
Caption: Troubleshooting flowchart for this compound precipitation.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival.[21][22][23][24]
Caption: this compound's effects on NF-κB and ROS signaling pathways.
References
- 1. This compound | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.chemicalbook.com [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:104-55-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound microcapsules enhance bioavailability and regulate intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo evaluation of this compound Microemulsion-Mucus interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. raybiotech.com [raybiotech.com]
- 18. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 19. researchgate.net [researchgate.net]
- 20. Ethanol in cell culture: disinfectant or contaminant? - MedCrave online [medcraveonline.com]
- 21. Advances in pharmacological effects and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cinnamaldehyde Concentration for Antibacterial Assays
Welcome to the technical support center for optimizing cinnamaldehyde concentration in antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antibacterial action for this compound?
A1: this compound exerts its antibacterial effects primarily by disrupting the bacterial cell membrane.[1][2][3][4] This leads to increased permeability, leakage of intracellular components such as ions, DNA, and proteins, and ultimately cell lysis.[1][2] It can also interfere with key metabolic pathways, including amino acid, carbohydrate, and lipid metabolism, and inhibit enzymes crucial for cell wall synthesis.[1][5][6]
Q2: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A2: Yes, this compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1][7][8]
Q3: What are typical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound?
A3: MIC and MBC values for this compound can vary depending on the bacterial species, the specific strain, and the assay conditions. However, typical ranges are often reported in scientific literature. For a summary of reported values, please refer to the Data Presentation section below.
Q4: How can I overcome the poor water solubility of this compound for my assays?
A4: this compound has low water solubility. To address this, it is commonly dissolved in a solvent such as dimethyl sulfoxide (DMSO) or ethanol before being diluted in the culture medium.[9] It is crucial to include a vehicle control (culture medium with the same concentration of the solvent) in your experiments to ensure the solvent itself does not affect bacterial growth.
Q5: Is this compound stable in culture media?
A5: this compound can be unstable, particularly at higher temperatures and over extended incubation periods, as it is prone to oxidation.[10] It is advisable to prepare fresh solutions for each experiment.
Q6: this compound is volatile. How might this affect my experimental results?
A6: The volatility of this compound can be a significant factor, especially in plate-based assays where evaporation can occur.[11] This can lead to a decrease in the effective concentration over time. To mitigate this, it is recommended to use sealed plates or employ methods that account for its volatile nature, such as vapor-phase assays.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no antibacterial activity observed. | 1. Degradation of this compound: The compound may have oxidized or degraded. 2. Inaccurate concentration: Errors in dilution or calculation. 3. Volatility: Loss of compound due to evaporation during incubation.[11] | 1. Use fresh, high-purity this compound and prepare solutions immediately before use. Store stock solutions appropriately. 2. Double-check all calculations and ensure accurate pipetting. 3. Seal microplates with adhesive film or use screw-cap tubes for broth dilution assays. Consider a vapor-phase diffusion assay.[11] |
| Precipitation of this compound in the culture medium. | Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Increase the initial solvent (e.g., DMSO) concentration, ensuring it remains at a non-inhibitory level for the test organism (include a solvent control). 2. Use a surfactant like Tween 20 to improve solubilization.[12] 3. Prepare nanoemulsions of this compound to enhance stability and solubility.[13] |
| High variability between replicate wells or plates. | 1. Uneven distribution: Inadequate mixing of the this compound solution in the culture medium. 2. Edge effects: Evaporation from the outer wells of a microplate. | 1. Ensure thorough vortexing or mixing of the this compound solution into the broth before dispensing. 2. Avoid using the outermost wells of the microplate for critical measurements. Fill them with sterile medium or water to maintain humidity. |
| Bacterial growth observed at expected bactericidal concentrations. | 1. Development of resistance: Although less common with essential oils, some bacteria may develop tolerance. 2. Biofilm formation: Bacteria within a biofilm are often more resistant to antimicrobials.[14] | 1. Perform a time-kill assay to confirm the bactericidal effect over time. 2. If working with biofilm-forming bacteria, consider specific anti-biofilm assays. This compound has shown activity against biofilms.[9][14] |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of this compound against Various Bacteria.
| Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Escherichia coli | 780 - 3120 | 1560 | [15] |
| Escherichia coli | 500 | - | [16] |
| Staphylococcus aureus | 62.5 | - | [17] |
| Staphylococcus aureus | 1000 | 2000 | [9] |
| Pseudomonas aeruginosa | 125 | - | [17] |
| Salmonella sp. | 0.125 (µL/mL) | 0.25 (µL/mL) | [11] |
| Listeria monocytogenes | 0.25 (mg/mL) | - | [18] |
| Aeromonas hydrophila | 39 | - | [19] |
| Bacillus cereus | 31.2 | - | [17] |
Note: Values can vary based on the specific strain and experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and various cited literature.[9][15][20]
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
2. Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the optimal temperature for the bacterium until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with the broth medium.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only). If a solvent was used, include a solvent control (broth with bacteria and the highest concentration of the solvent used).
-
Incubate the plate at the appropriate temperature and duration for the test organism (typically 18-24 hours).
4. Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[9] This can be assessed visually or by measuring the optical density at 600 nm.
5. Determination of MBC:
-
From the wells showing no visible growth in the MIC assay, take an aliquot (e.g., 10-100 µL) and plate it onto an appropriate agar medium.
-
Incubate the agar plates for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial count.[9]
Mandatory Visualizations
This compound Antibacterial Mechanism Signaling Pathway
Caption: Mechanism of this compound's antibacterial action.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioinspired and eco-friendly high efficacy this compound antibacterial surfaces - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D0TB02379E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-Cinnamaldehyde as a Novel Candidate to Overcome Bacterial Resistance: An Overview of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of this compound on Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics and hazards of the this compound oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of antimicrobial activity and mechanism of vapor-phase this compound for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial and Antibiofilm Activities of Cinnamomum Sp. Essential Oil and this compound: Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preparation-characterization-and-antimicrobial-activity-of-cinnamon-essential-oil-and-cinnamaldehyde-nanoemulsions - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. New Insights into the Antimicrobial Action of this compound towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Antibacterial activity of cinnamon essential oil and its main component of this compound and the underlying mechanism [frontiersin.org]
Cinnamaldehyde Stability and Storage: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting cinnamaldehyde degradation during storage. Find answers to frequently asked questions, detailed experimental protocols, and visual workflows to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color (e.g., turned more yellow or brownish). What could be the cause?
A1: A change in color is a common indicator of this compound degradation. The primary cause is oxidation, which occurs when this compound is exposed to air (oxygen).[1][2][3] This process can be accelerated by exposure to light and elevated temperatures.[4][5][6] The yellowish oily liquid is the expected appearance of pure this compound.[7]
Q2: I've noticed a change in the odor of my this compound. What does this signify?
A2: this compound has a characteristic pungent, spicy, cinnamon-like odor.[7][8] A significant change in this odor can indicate the formation of degradation products, such as benzaldehyde, which has a bitter almond-like smell. Oxidation is the likely cause, leading to the formation of various byproducts with different scent profiles.[1][2][9]
Q3: What are the main degradation products of this compound I should be aware of?
A3: The primary degradation pathway for this compound is oxidation. The main products formed during this process include:
Q4: How should I properly store pure this compound to minimize degradation?
A4: To ensure the stability of pure this compound, it is crucial to minimize its exposure to oxygen, light, and heat.[1][2][4][5]
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][2][10] | This compound is stable under a nitrogen atmosphere but highly unstable in the presence of oxygen.[1][2][9] |
| Container | Use a tightly sealed, airtight container.[4][8][10] | Prevents exposure to atmospheric oxygen. |
| Temperature | Store in a cool, refrigerated (4°C) or frozen environment.[5][10][11] | Lower temperatures significantly slow down the rate of oxidation.[5] |
| Light Exposure | Store in a light-protected (amber or opaque) container.[4] | Light can catalyze oxidative reactions.[6] |
| Location | Keep in a well-ventilated area, away from heat and sources of ignition.[8] | This compound is a combustible liquid.[4] |
Q5: What is the best way to store this compound solutions (e.g., in DMSO)?
A5: For this compound solutions, particularly in solvents like DMSO, storage at low temperatures is recommended. While practices vary, storage at -20°C or -80°C is common.[10] It is also advisable to prepare fresh solutions for experiments whenever possible and to store stock solutions in small, single-use aliquots to minimize repeated freeze-thaw cycles and exposure to air. The same principles of protection from light and oxygen apply.
Q6: Can I use antioxidants to prevent the degradation of this compound?
A6: While the addition of antioxidants can be a strategy to prevent oxidation, their effectiveness can be dependent on the specific conditions, such as temperature.[12] For instance, some antioxidants may lose their efficacy at elevated temperatures.[12] An alternative approach to enhance stability is microencapsulation, for example, with cyclodextrins, which can protect this compound from environmental factors.[2][3]
Experimental Protocols
Protocol 1: Quantification of this compound and its Degradation Products using GC-MS
This protocol outlines a general procedure for the analysis of this compound and its primary oxidation products.
1. Sample Preparation: a. Accurately weigh a known amount of the this compound sample (e.g., 10 mg). b. Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 1 mg/mL. c. If analyzing a complex matrix, a solid-phase extraction (SPE) clean-up step may be necessary.[13]
2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injection Volume: 1 µL.
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 10°C/minute.
- Final hold: Hold at 280°C for 5 minutes. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis: a. Identify this compound and its degradation products by comparing their mass spectra and retention times to those of authentic standards or reference libraries (e.g., NIST). b. Quantify the compounds by creating a calibration curve with known concentrations of standards.
Protocol 2: Determination of Peroxide Value by Iodimetry
This method is used to quantify the initial stages of oxidation by measuring the concentration of peroxides.
1. Reagents:
- Acetic acid-chloroform solution (3:2 v/v).
- Saturated potassium iodide (KI) solution.
- 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized).
- 1% Starch indicator solution.
2. Procedure: a. Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask. b. Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve. c. Add 0.5 mL of the saturated KI solution. d. Allow the solution to stand, with occasional shaking, for exactly 1 minute. e. Immediately add 30 mL of deionized water. f. Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears. g. Add 0.5 mL of the starch indicator solution. The solution will turn blue. h. Continue the titration until the blue color completely disappears. i. Perform a blank titration using the same procedure but without the sample.
3. Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
- S = Volume of Na₂S₂O₃ solution used for the sample (mL).
- B = Volume of Na₂S₂O₃ solution used for the blank (mL).
- N = Normality of the Na₂S₂O₃ solution.
- W = Weight of the sample (g).
Visual Troubleshooting Guides
Below are diagrams illustrating key processes and workflows related to this compound degradation.
Caption: Logical workflow for this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics and hazards of the this compound oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics and hazards of the this compound oxidation process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10820C [pubs.rsc.org]
- 4. flinnsci.com [flinnsci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. Characteristics and hazards of the this compound oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. tandfonline.com [tandfonline.com]
- 13. Quantitative Analysis of this compound, Cinnamylalcohol and Salicylaldehyde in Commercial Biopesticides Containing Cinnamon Extract Using Gas Chromatography - Flame Ionization Detector -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
Technical Support Center: Enhancing the Bioavailability of Oral Cinnamaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of cinnamaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: The primary challenges with oral this compound delivery stem from its inherent physicochemical properties. It has low aqueous solubility and is unstable, being prone to oxidation into cinnamic acid when exposed to air and light.[1][2] In the body, it is rapidly metabolized to cinnamic acid and cinnamyl alcohol, leading to low bioavailability.[1][3] Its pungent aroma can also affect the organoleptic properties of final products.[2][4]
Q2: What are the most common strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies are employed to overcome the challenges of oral this compound delivery. These include encapsulation and nanoparticle-based delivery systems, such as:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic compounds like this compound, protecting it from degradation and enhancing its absorption.[2][5][6]
-
Self-Microemulsifying Drug Delivery Systems (S-SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous media, improving the solubility and absorption of the drug.[7][8]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and bioavailability.[9][10]
-
Microencapsulation: This technique involves entrapping this compound within a polymer matrix, such as β-cyclodextrins or chitosan, to enhance its stability and control its release.[11][12]
Q3: How do nanoformulations like SLNs and S-SMEDDS improve this compound's bioavailability?
A3: Nanoformulations enhance the bioavailability of this compound through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations leads to a larger surface area for dissolution and absorption.
-
Protection from Degradation: The encapsulating matrix protects this compound from chemical and enzymatic degradation in the gastrointestinal tract.[2][4]
-
Enhanced Permeability and Uptake: Nanoformulations can be taken up by cells through various endocytic pathways, such as caveolae-mediated endocytosis, facilitating their transport across the intestinal epithelium.[5][6][7][8]
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Sustained Release: Many nanoformulations are designed for sustained release, which can prolong the drug's presence in the absorption window.[2]
Troubleshooting Guides
Low Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Screen different solid lipids to find one with higher solubilizing capacity for this compound. |
| Drug expulsion during lipid crystallization. | Optimize the homogenization and cooling process. A rapid cooling rate can sometimes lead to a less ordered crystal lattice, potentially accommodating more drug. |
| Inappropriate surfactant concentration. | Adjust the concentration of the surfactant. Too little may not adequately stabilize the nanoparticles, while too much can lead to drug partitioning into the aqueous phase. |
| High homogenization pressure or excessive homogenization cycles. | Optimize the high-pressure homogenization parameters. Excessive energy input can sometimes lead to drug leakage.[13] |
Physical Instability of this compound Formulations (e.g., aggregation, phase separation)
| Potential Cause | Troubleshooting Step |
| Insufficient surface charge of nanoparticles. | Measure the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally considered indicative of good physical stability.[2] If the charge is low, consider adding a charged surfactant or polymer to the formulation. |
| Incompatible excipients. | Ensure all components of your formulation are compatible. Perform compatibility studies using techniques like Differential Scanning Calorimetry (DSC) or Fourier Transform Infrared (FTIR) spectroscopy. |
| Improper storage conditions. | Store formulations at appropriate temperatures. For SLNs, storage at 4°C is often optimal to maintain stability.[2] Avoid freeze-thaw cycles unless the formulation is designed to withstand them. |
| Ostwald ripening in nanoemulsions. | Optimize the oil and surfactant system to minimize the solubility of the dispersed phase in the continuous phase. |
Inconsistent In Vitro Release Profiles
| Potential Cause | Troubleshooting Step |
| "Burst release" of the drug. | This may be due to a high concentration of this compound adsorbed on the nanoparticle surface. Optimize the washing/purification steps to remove unencapsulated drug. |
| Incomplete drug release. | The drug may be too strongly partitioned into the core of the delivery system. Consider using a lipid or polymer that allows for more efficient drug diffusion. The analytical method for quantifying released this compound may also need optimization. |
| Variability between batches. | Ensure strict control over all formulation parameters, including component concentrations, temperatures, mixing speeds, and homogenization pressures/times. |
Quantitative Data on Bioavailability Enhancement
| Formulation | Key Parameters | Bioavailability Enhancement (Relative to free this compound) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Particle Size: 44.57 ± 0.27 nmZeta Potential: -27.66 ± 1.9 mVEntrapment Efficiency: 83.63% ± 2.16% | 1.69-fold increase | [5][6] |
| Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) | Core-wall material mass ratio: 1:1Solid content: 20% (w/v) | 1.6-fold increase | [7][8] |
| Microencapsulation (β-cyclodextrins) | Not specified | Significantly increased plasma concentrations and decreased excretion | [11] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol is based on the methodology described by Fan et al. (2022).
-
Preparation of the Oil Phase:
-
Dissolve a specific amount of this compound and a solid lipid (e.g., glyceryl monostearate) in an organic solvent (e.g., ethanol) at a temperature above the melting point of the lipid.
-
Completely evaporate the organic solvent under reduced pressure to obtain a drug-lipid mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188) and a co-surfactant (e.g., soy lecithin) in ultrapure water.
-
Heat the aqueous phase to the same temperature as the melted oil phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the melted oil phase under high-speed stirring (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization at a specific pressure (e.g., 800 bar) for a set number of cycles (e.g., 10 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Rapidly cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Preparation of this compound-Loaded Self-Microemulsifying Drug Delivery System (S-SMEDDS) by Spray Drying
This protocol is based on the methodology described by Wang et al. (2024).[7][8]
-
Formulation of the Liquid SMEDDS:
-
Screen for suitable oils, surfactants, and co-surfactants based on their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution.
-
Prepare the liquid SMEDDS by mixing the optimized amounts of this compound, oil, surfactant, and co-surfactant until a clear and homogenous solution is formed.
-
-
Preparation of the Solid Carrier Solution:
-
Dissolve a solid carrier (e.g., maltodextrin) in distilled water to a specific concentration (e.g., 20% w/v).
-
-
Formation of the Emulsion for Spray Drying:
-
Add the liquid SMEDDS to the solid carrier solution under constant stirring to form a stable emulsion.
-
-
Spray Drying:
-
Spray-dry the emulsion using a laboratory-scale spray dryer with optimized parameters:
-
Inlet air temperature (e.g., 150°C)
-
Aspiration rate
-
Feed pump rate (e.g., 5.2 mL/min)
-
Atomization pressure (e.g., 0.1 MPa)
-
-
-
Collection and Characterization:
-
Collect the resulting S-SMEDDS powder.
-
Characterize the powder for its flowability, drug content, and reconstitution properties.
-
Use techniques like DSC to confirm the amorphous state of this compound within the solid carrier.
-
Visualizations
Caption: Workflow for the preparation of this compound-loaded SLNs.
Caption: Logical relationship of strategies to enhance bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Solid Lipid Nanoparticles of this compound and Determination of Sustained Release Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Improved uptake and bioavailability of this compound via solid lipid nanoparticles for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid self-microemulsifying drug delivery system (S-SMEDDS) prepared by spray drying to improve the oral bioavailability of this compound (CA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Preparation and response surface optimization of this compound liposo" by CHANG Da-wei, YAN Jin et al. [ifoodmm.cn]
- 11. This compound microcapsules enhance bioavailability and regulate intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cinnamaldehyde Formulation Stability
Welcome to the technical support center for formulating with cinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of this compound in their experimental formulations.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and storage of this compound-containing products.
Issue: My formulation has changed color (e.g., yellowing) and developed a different odor.
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Question: What is causing the sensory changes in my this compound formulation? Answer: These changes are classic indicators of this compound oxidation. This compound is highly susceptible to oxidation when exposed to air (oxygen), heat, or light.[1][2][3][4] The initial step in this process is the formation of peroxides.[2][5][6][7] These unstable peroxides then decompose into various degradation products, including cinnamic acid, benzoic acid, and benzaldehyde, which alter the color and aroma of your formulation.[2][5][6][7][8]
-
Question: How can I confirm that oxidation is the root cause? Answer: You can use analytical methods to confirm and quantify the degradation.
-
Peroxide Value (PV) Titration: An increase in the peroxide value is a direct indicator of initial oxidation.[5][9] A common method is iodimetry.[2][5]
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Chromatography (HPLC/GC-MS): These techniques can be used to quantify the remaining amount of this compound and identify its degradation products.[5][8] A decrease in the this compound peak and the appearance of new peaks corresponding to cinnamic acid or benzaldehyde would confirm oxidation.[2][5]
-
Troubleshooting Workflow: Identifying the Cause of this compound Degradation
Caption: A flowchart to diagnose the cause of this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is the chemical pathway of this compound oxidation?
A1: this compound's structure, which includes both an α,β-unsaturated aldehyde group and a double bond, makes it highly susceptible to oxidation.[2][5] The process generally occurs in three steps:
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Peroxide Formation: this compound reacts with atmospheric oxygen to form unstable organic peroxides.[2][5][6][7]
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Peroxide Decomposition: These peroxides are thermally unstable and decompose, causing complex secondary oxidation reactions.[5][6][7]
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Product Formation: The decomposition leads to a variety of oxidation products, most commonly cinnamic acid, benzaldehyde, and benzoic acid.[2][5][6][7] In some cases, rapid oxidation can lead to thermal runaway and potential explosion hazards.[5][6][7]
This compound Oxidation Pathway
Caption: The primary pathway for the oxidation of this compound.
Q2: How do environmental factors like temperature and pH affect stability?
A2: Temperature is a critical factor. The rate of oxidation and peroxide formation increases significantly with rising temperature.[5][9] this compound is easily oxidized even at temperatures as low as 308 K (35°C).[5] However, at very high temperatures (e.g., 180°C), some antioxidants like BHT may lose their effectiveness.[10] Regarding pH, studies on this compound-loaded liposomes have shown that acidic conditions (pH ≤ 6) can lead to better stability and a higher retention rate of the compound compared to alkaline conditions.[11][12] Low pH has also been shown to enhance the antimicrobial activity of this compound.[13]
Q3: Which antioxidants are effective, and at what concentrations?
A3: While this compound itself can exhibit antioxidant properties in some systems, it is often not sufficient to prevent its own degradation, especially at high temperatures.[10][14][15]
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Synthetic Antioxidants: Butylated hydroxytoluene (BHT) has been shown to be effective at preserving fats and oils at lower temperatures, significantly increasing induction times before oxidation begins.[10] A typical concentration used is 200 ppm, which is often the legal maximum limit in food applications.[10][16]
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Natural Antioxidants: While many plant extracts are studied for their antioxidant properties, this compound itself showed no significant protective effect on oils at elevated temperatures (120-180°C) in one study, possibly due to its volatility.[10] For formulation purposes, combining it with more robust natural antioxidants like tocopherols or rosemary extract could be a viable strategy.
Q4: What are the best strategies to prevent oxidation during storage?
A4: A multi-faceted approach is most effective:
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Control Atmosphere: this compound is stable under a nitrogen atmosphere but very unstable in the presence of oxygen.[5][6][7] Purging containers with an inert gas like nitrogen or argon before sealing is a critical step.
-
Temperature Control: Store formulations at low temperatures (e.g., refrigeration at 4°C) to slow the rate of oxidation.[5][12]
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Light Protection: this compound is sensitive to light.[1][3][4] Always use amber or opaque containers and store them in the dark.
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Use of Antioxidants: Incorporate a suitable antioxidant like BHT to scavenge free radicals and inhibit the chain reactions of oxidation.[10]
-
Encapsulation: Encapsulating this compound in systems like cyclodextrins, liposomes, or chitosan nanoparticles can significantly improve its stability by creating a physical barrier against oxygen, light, and heat.[2][5][17]
Data & Protocols
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Peroxide Value Data sourced from a study on this compound oxidation under high pressure.[5]
| Temperature (K) | Temperature (°C) | Maximum Peroxide Value (mmol/kg) |
| 308 | 35 | 139.44 |
| 318 | 45 | 193.61 |
| 328 | 55 | Decreased from max |
| 338 | 65 | Decreased from max |
| *At temperatures above 318 K, the rate of peroxide decomposition exceeded its rate of formation.[5] |
Table 2: Comparative Efficacy of BHT vs. This compound as an Antioxidant for Butter Data shows the induction period (time to oxidation) in seconds at different temperatures. A longer induction period indicates better stability.[10][16]
| Temperature | Control (No Antioxidant) | +200 ppm this compound | +200 ppm BHT |
| 120°C | 10,218 s | 10,392 s | 27,582 s |
| 150°C | 1,842 s | 1,818 s | 2,790 s |
| 180°C | 330 s | 342 s | 372 s |
Key Experimental Protocols
Protocol 1: Determination of Peroxide Value by Iodimetry This method is adapted from the procedure described for analyzing this compound oxidation products.[2][5]
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Objective: To quantify the concentration of peroxides in a this compound-containing formulation.
-
Materials:
-
Sample of this compound formulation (approx. 0.1 g)
-
Aqueous potassium iodide (KI) solution
-
Starch indicator solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Appropriate solvent (e.g., acetic acid-chloroform mixture)
-
Erlenmeyer flask
-
-
Procedure:
-
Accurately weigh approximately 0.1 g of the sample into an Erlenmeyer flask.
-
Add the solvent and swirl to dissolve the sample completely.
-
Add the aqueous potassium iodide solution. The peroxides in the sample will oxidize the iodide (I⁻) to iodine (I₂).
-
Stopper the flask and let it stand in the dark for a designated time (e.g., 5-10 minutes) for the reaction to complete.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution. The iodine is reduced back to iodide.
-
As the yellow-brown color of the iodine fades to a pale straw color, add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise until the blue color disappears completely. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the peroxide value (PV), typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg) or mmol/kg.
-
Protocol 2: General Workflow for an Accelerated Stability Study This protocol outlines a typical workflow for assessing the stability of a new this compound formulation.
-
Objective: To evaluate the chemical stability of a this compound formulation under accelerated conditions to predict its shelf-life.
-
Procedure:
-
Formulation Preparation: Prepare the final formulation, including the active this compound and all excipients. Prepare a control formulation without any stabilizing agents (e.g., antioxidants).
-
Batch Allocation: Divide the formulations into multiple batches for different storage conditions and time points. Ensure each sample is in its final intended packaging (e.g., amber glass vials with nitrogen headspace).
-
Initial Analysis (T=0): Immediately analyze samples from each batch to establish baseline values for:
-
Appearance, color, odor, pH.
-
This compound concentration (assay) via a validated HPLC or GC method.
-
Concentration of known potential degradation products.
-
Peroxide Value.
-
-
Storage: Place the remaining samples in stability chambers set to accelerated conditions (e.g., 40°C / 75% Relative Humidity) and real-time conditions (e.g., 25°C / 60% RH or 4°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6 months for accelerated), pull samples from the chambers and repeat the full suite of analyses performed at T=0.
-
Data Evaluation: Plot the concentration of this compound versus time for each condition. Analyze the rate of degradation and the formation of degradation products. Use this data to establish acceptance criteria and predict the formulation's shelf-life.
-
Workflow for a this compound Stability Study
Caption: A step-by-step workflow for conducting a stability study.
References
- 1. This compound-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics and hazards of the this compound oxidation process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10820C [pubs.rsc.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound-Contained Polymers and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics and hazards of the this compound oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics and hazards of the this compound oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Laboratories for the analysis of this compound (CAS: 104-55-2) - Analytice [analytice.com]
- 9. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances on the Analysis and Biological Functions of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Cinnamaldehyde for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of cinnamaldehyde in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and solubility of this compound?
This compound is a pale yellow, viscous, and oily liquid that is the primary compound responsible for the flavor and odor of cinnamon.[1] It is an organic compound that is naturally synthesized via the shikimate pathway.[1] Its poor water solubility is a significant challenge for in vitro research. Key properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₈O | [2][3] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| Appearance | Yellowish, oily liquid | [2][3] |
| Water Solubility | Slightly soluble / Low miscibility | [1][2][3] |
| Specific Solubility | Approx. 1.1 - 1.42 mg/mL at 20-25 °C | [4][5] |
| Organic Solvents | Soluble in ethanol, ether, chloroform, oils, and DMSO | [1][2][6][7] |
| Stability | Unstable; prone to oxidation and thickening on air exposure | [3][6][8] |
Q2: Why is the poor solubility of this compound a problem for in vitro studies?
The low aqueous solubility of this compound limits its pharmacological usage and bioavailability in experimental settings.[8] When directly added to aqueous cell culture media, it can lead to several issues:
-
Precipitation: The compound may fall out of solution, making accurate dosing impossible and potentially interfering with imaging-based assays.
-
Inconsistent Results: Uneven dispersion leads to variable concentrations across the cell culture, affecting the reproducibility of experiments.
-
Limited Bioavailability: Only the dissolved portion of the compound is available to interact with cells, meaning the effective concentration is much lower than the calculated concentration.[9]
Q3: What are the primary methods to enhance the solubility of this compound for in vitro use?
Several methods can be employed to overcome the solubility and stability issues of this compound. The most common approaches involve using organic solvents, encapsulation technologies, or creating nanoformulations. Each method has distinct advantages and disadvantages.
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Description | Advantages | Disadvantages |
| Organic Solvents (e.g., DMSO) | Dissolving this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution.[7][10] | Simple, quick, and widely used for many hydrophobic compounds. | Potential for solvent-induced cytotoxicity; final solvent concentration in media must be kept very low (e.g., <0.1% for DMSO).[11] |
| Cyclodextrin Inclusion Complexes | Encapsulating this compound within the hydrophobic cavity of cyclodextrins (e.g., β-CD, γ-CD).[12][13] | Increases water solubility and stability, protects from oxidation, and can provide sustained release.[9][12][14] | Requires specific protocol for complex formation; may alter the compound's release kinetics.[12] |
| Nanoemulsions / Microemulsions | Dispersing this compound as fine droplets in an aqueous phase, stabilized by surfactants.[15][16] | Significantly enhances solubility, stability, and bioavailability; can improve cellular uptake.[15][17] | Formulation can be complex; requires specific equipment (e.g., homogenizer) and optimization of components.[18] |
| Liposomes | Encapsulating this compound within lipid bilayers.[19] | Improves stability and allows for controlled release; biocompatible.[19][20] | Preparation can be multi-stepped; stability of the liposomes themselves needs to be considered.[21] |
| Solid Lipid Nanoparticles (SLNs) | Entrapping this compound in a solid lipid matrix.[22] | Provides sustained release, protects the compound, and has low toxicity.[22] | Preparation requires specialized equipment and careful control of temperature. |
Troubleshooting Guide
Q4: My this compound solution, prepared in DMSO, is precipitating after being added to the cell culture medium. What should I do?
This is a common issue with hydrophobic compounds.[11] The precipitation is likely occurring because the this compound is no longer soluble when the DMSO is diluted in the aqueous medium.
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Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%.[11] Higher concentrations can be toxic to cells and increase the likelihood of your compound precipitating.
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Reduce this compound Concentration: You may be exceeding the solubility limit of this compound in the final medium. Try working with lower final concentrations. The IC50 values for this compound in some cancer cell lines are around 30-36 µg/mL, which can serve as a starting point.[10]
-
Improve Mixing: When adding the DMSO stock to the medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Avoid adding the stock directly onto the cells.
-
Pre-warm the Medium: Gently warming the medium to 37°C before adding the this compound stock can sometimes help keep the compound in solution.[11] However, avoid repeated temperature shifts, which can cause other media components to precipitate.
-
Consider an Alternative Method: If precipitation persists, using a cyclodextrin inclusion complex or a nanoemulsion may be a more suitable method for your required concentration range.[11]
Q5: I'm observing cell death in my experiment. How can I determine if it's due to the this compound or the solubilization method?
It is crucial to run proper controls to distinguish between the effect of the compound and the delivery vehicle.
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Vehicle Control: Always include a "vehicle control" group in your experiment. This group should be treated with the same concentration of the solubilizing agent (e.g., 0.1% DMSO, empty liposomes, or cyclodextrin alone) without the this compound. If you observe toxicity in this group, the vehicle is the likely cause.
-
Solvent Titration: If you suspect the solvent, perform a dose-response experiment with the solvent alone to determine its non-toxic concentration range for your specific cell line.
-
Positive Control: Use a known cytotoxic agent as a positive control to ensure your cell death assay is working correctly.
Q6: How can I prevent the degradation of this compound during my experiments?
This compound is susceptible to oxidation and volatilization.[3][6][19]
-
Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment whenever possible.
-
Storage: Store concentrated stock solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]
-
Use Encapsulation: Formulations like cyclodextrin inclusion complexes, liposomes, or nanoemulsions are highly effective at protecting this compound from degradation and evaporation, thereby enhancing its stability.[9][19][22]
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
This protocol is suitable for achieving lower final concentrations of this compound in cell culture.
-
Materials: Pure this compound, sterile dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
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In a sterile environment (e.g., a laminar flow hood), add a known weight or volume of this compound to a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). This compound is soluble in DMSO at concentrations of ≥13.2 mg/mL.[7][10]
-
Vortex the tube until the this compound is completely dissolved.
-
Store this stock solution in small aliquots at -20°C.[7]
-
-
Application:
-
Thaw one aliquot of the stock solution.
-
Perform a serial dilution of the stock solution into sterile cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the medium applied to cells is less than 0.1% to avoid solvent toxicity. [11] For example, to achieve a 1:1000 dilution, add 1 µL of the stock solution to 1 mL of medium.
-
Protocol 2: Preparation of a this compound-β-Cyclodextrin (β-CD) Inclusion Complex
This method enhances water solubility and stability, making it ideal for higher concentration studies.[12]
-
Materials: this compound, β-Cyclodextrin, distilled water, magnetic stirrer, dialysis tubing (if purification is needed).
-
Procedure (Saturated Solution Method): [12]
-
Prepare a saturated aqueous solution of β-CD by dissolving it in distilled water at room temperature with constant stirring.
-
Slowly add this compound to the saturated β-CD solution. A 1:1 molar ratio of this compound to β-CD is often a good starting point.[23]
-
Stir the mixture vigorously for several hours (e.g., 4-24 hours) at a constant temperature to allow for the formation of the inclusion complex. The solution may become cloudy as the complex forms.
-
The resulting suspension can be filtered or centrifuged to collect the complex. It can then be washed and dried (e.g., by freeze-drying) to obtain a powder.
-
The powder can be dissolved in cell culture medium for in vitro experiments.
-
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like DSC, FT-IR, or NMR spectroscopy.[23]
Protocol 3: Preparation of this compound Liposomes via Ethanol Injection
This protocol creates a nano-delivery system for improved stability and sustained release.[21]
-
Materials: this compound, soy lecithin or other suitable phospholipid, cholesterol, absolute ethanol, sterile phosphate-buffered saline (PBS) or water, magnetic stirrer.
-
Procedure:
-
Dissolve the phospholipid (e.g., lecithin) and cholesterol in absolute ethanol. This is the "organic phase". A common ratio is a phospholipid-to-cholesterol ratio of around 5.8:1.[21]
-
Dissolve the this compound in this organic phase. The amount can be optimized, for example, a phospholipid-to-cinnamaldehyde ratio of 6.7:1 has been reported.[21]
-
Heat the organic phase and a separate aqueous phase (e.g., PBS) to a temperature slightly above the lipid phase transition temperature (e.g., 40-45°C).[24]
-
While vigorously stirring the aqueous phase, rapidly inject the organic phase into it using a fine-gauge needle.
-
Liposomes will spontaneously form as the ethanol is diluted.
-
Continue stirring for 30-60 minutes to allow for the evaporation of the ethanol and stabilization of the liposomes.
-
The resulting liposome suspension can be used directly or further processed (e.g., sonication or extrusion) to reduce particle size and create a more uniform population.
-
Signaling Pathways and Visualizations
This compound has been shown to modulate several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways is key to interpreting experimental results.
-
PI3K/AKT Pathway: this compound frequently inhibits the PI3K/AKT signaling pathway.[25][26][27] This inhibition prevents the phosphorylation of AKT, a key protein kinase that promotes cell survival. The downstream effects include decreased proliferation and invasion and the induction of apoptosis.[27][28]
-
NF-κB Pathway: By inhibiting the NF-κB pathway, this compound can reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[25]
-
MAPK Pathway: this compound has also been shown to activate the MAPK pathway, which can promote angiogenesis.[26]
-
Apoptosis Pathways: this compound influences the intrinsic apoptosis pathway by modulating the expression of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic BAX) and activating caspases.[25][29]
Caption: General experimental workflow for using this compound in vitro.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound CAS#: 104-55-2 [m.chemicalbook.com]
- 4. This compound | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advances on the Analysis and Biological Functions of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound–cucurbituril complex: investigation of loading efficiency and its role in enhancing this compound in vitro anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound microcapsules enhance bioavailability and regulate intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. γ-Cyclodextrin-Encapsulated this compound for Citrus Preservation and Its Potential Mechanisms against Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zbweyes.com [zbweyes.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo evaluation of this compound Microemulsion-Mucus interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ukm.my [ukm.my]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Preparation of this compound loaded liposomes bilayer-modified by bovine serum albumin/chitosan | China Pharmacy;(12): 848-852, 2022. | WPRIM [pesquisa.bvsalud.org]
- 21. "Preparation and response surface optimization of this compound liposo" by CHANG Da-wei, YAN Jin et al. [ifoodmm.cn]
- 22. Preparation of Solid Lipid Nanoparticles of this compound and Determination of Sustained Release Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 24. Anti-inflammatory and tissue repair effect of this compound and nano this compound on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Advances in pharmacological effects and mechanism of action of this compound [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. This compound Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. This compound impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamaldehyde Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamaldehyde. Here, you will find resources to optimize your dose-response experiments, including detailed protocols, data tables for concentration selection, and diagrams of experimental workflows and cellular signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: The effective concentration of this compound can vary significantly depending on the cell type and the assay being performed. Based on published data, a broad starting range to consider is 0.1 µM to 200 µM. For many cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) are often found within the 10 µM to 100 µg/mL range.[1][2][3] It is crucial to perform a preliminary dose-finding experiment with a wide range of concentrations to determine the optimal range for your specific cell line and experimental conditions.
Q2: I am observing high variability in my dose-response results. What are the potential causes?
A2: High variability can stem from several factors. This compound is an aldehyde, which can be prone to oxidation.[4][5] Ensure you are using a fresh stock solution for each experiment. Inconsistent cell seeding density can also lead to variability. Another factor could be the stability of this compound in your cell culture medium over the incubation period. Consider minimizing the time between adding this compound to the media and treating the cells.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is an oily liquid that is not readily soluble in aqueous solutions. A common method is to dissolve it in a small amount of a solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. This stock can then be diluted in cell culture medium to the final desired concentrations. Always ensure the final concentration of the solvent in your experimental wells is consistent across all treatments (including the vehicle control) and is at a level that does not affect cell viability.
Q4: For how long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the biological question you are asking. For cytotoxicity assays, common time points are 24, 48, and 72 hours.[1][2] Shorter incubation times may be sufficient for studying acute cellular responses and signaling events. It is recommended to perform a time-course experiment to determine the ideal endpoint for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at high concentrations | 1. this compound degradation. 2. Cell line is resistant. 3. Inaccurate stock solution concentration. | 1. Prepare fresh stock solutions for each experiment. Store stock solution in small aliquots at -20°C or lower, protected from light. 2. Test a wider and higher range of concentrations. Consider using a positive control known to induce a response in your cell line. 3. Verify the concentration of your stock solution using a spectrophotometer or other analytical method. |
| High cell death even at the lowest concentrations | 1. Cell line is highly sensitive. 2. Error in dilution calculations. 3. Solvent (e.g., DMSO) toxicity. | 1. Use a lower range of this compound concentrations. 2. Double-check all dilution calculations. 3. Ensure the final solvent concentration is non-toxic to your cells by running a solvent-only control curve. |
| Precipitate formation in the culture medium | 1. this compound concentration exceeds its solubility in the medium. 2. Interaction with media components. | 1. Visually inspect the medium after adding the this compound dilutions. If a precipitate is visible, consider using a lower concentration range or a different solvent system. 2. Test the solubility of this compound in your specific cell culture medium. |
Quantitative Data: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, providing a reference for dose selection.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 |
| MDA-MB-231 | Breast Cancer | 24 | 16.9 µg/mL |
| MDA-MB-231 | Breast Cancer | 48 | 12.23 µg/mL[1][2] |
| MCF-7 | Breast Cancer | 24 | 58 µg/mL |
| MCF-7 | Breast Cancer | 48 | 140 µg/mL[1] |
| HCT116 | Colorectal Cancer | 24 | 30.7 µg/mL[3] |
| LoVo | Colorectal Cancer | 24 | 30.6 µg/mL[3] |
| HT-29 | Colorectal Cancer | Not Specified | 9.12 µg/mL[1] |
| SW480 | Colorectal Cancer | 24 | 35.69 µg/mL[3] |
| U87MG | Glioblastoma | Not Specified | 11.6 µg/mL[1] |
| PC3 | Prostate Cancer | 24 | ~73 µg/mL[6] |
| Jurkat | Leukemia | Not Specified | 0.057 µM[1] |
| U937 | Leukemia | Not Specified | 0.076 µM[1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol outlines a standard procedure for determining the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8]
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Experimental Workflow and Decision Making
Caption: Workflow for a this compound dose-response experiment using an MTT assay.
Key Signaling Pathways Modulated by this compound
Caption: this compound affects multiple key signaling pathways involved in cell survival and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Targets and Mechanism Used by this compound, the Main Active Ingredient in Cinnamon, in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Characteristics and hazards of the this compound oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pharmacological effects and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into the Antimicrobial Action of this compound towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cinnamaldehyde Extraction from Cinnamon Bark
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of cinnamaldehyde from cinnamon bark.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from cinnamon bark?
A1: The primary methods for this compound extraction include steam distillation, solvent extraction (such as Soxhlet and maceration), supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE).[1][2] Steam distillation is a traditional and widely used method due to its efficiency in isolating volatile compounds.[3] Modern techniques like MAE and SFE are recognized for their reduced extraction times, lower solvent consumption, and often higher yields.[4]
Q2: Which extraction method provides the highest yield and purity of this compound?
A2: Microwave-assisted extraction (MAE) has been shown to produce a higher this compound content (89.3%) compared to hydrodistillation (68%). Supercritical fluid extraction (SFE) can achieve a high yield of essential oil (up to 7.8%) under optimized conditions.[5] The choice of method often involves a trade-off between yield, purity, cost, and environmental impact. For instance, while MAE offers high yields and is more environmentally friendly, SFE is effective for obtaining solvent-free extracts.
Q3: How do temperature and time affect the extraction of this compound?
A3: Temperature and time are critical parameters that significantly influence extraction efficiency. For solvent extraction, an optimal temperature of 37°C and a time of 5 hours have been identified for maximizing this compound yield.[6] However, since this compound is volatile and can degrade at high temperatures, prolonged extraction at elevated temperatures can lead to a decrease in yield.[6] This is also a consideration in methods like Soxhlet extraction, where shorter extraction times can yield higher this compound content.[7]
Q4: What is the role of the solvent in the extraction process?
A4: The choice of solvent is crucial, especially in solvent and steam distillation post-processing. For maceration and Soxhlet extraction, ethanol is a common solvent, with 96% ethanol showing a significant effect on the this compound content.[8] In steam distillation, an organic solvent like dichloromethane or ether is used to extract this compound from the aqueous distillate.[3] The ideal solvent should be immiscible with water to allow for effective phase separation.[9]
Q5: Can this compound degrade during extraction?
A5: Yes, this compound is susceptible to degradation. It is thermolabile, meaning it can break down at high temperatures.[6] It is also prone to oxidation, especially when exposed to air and elevated temperatures, which can lead to the formation of products like benzoic acid and cinnamic acid.[10][11] This instability underscores the need for carefully optimized extraction conditions, particularly temperature and time, to preserve the integrity of the compound.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Extraction Parameters: Incorrect temperature, time, or pressure.[6][12] 2. Degraded Starting Material: Old or improperly stored cinnamon bark may have lower volatile oil content.[9][13] 3. Inefficient Extraction Method: The chosen method may not be suitable for the desired scale or efficiency. | 1. Optimize Parameters: Refer to the data tables below for optimal conditions for different methods. For MAE, optimal conditions have been found at 700 W for 25 minutes. For SFE, maximum yield was achieved at 70°C and 240 bar.[5] 2. Use Fresh Material: Ensure the use of fresh, high-quality cinnamon bark.[13] 3. Consider Alternative Methods: Evaluate methods like MAE or SFE, which have shown higher yields compared to traditional hydrodistillation. |
| Foaming During Steam Distillation | Air Trapped in Pores: The porous structure of ground cinnamon bark can trap air, leading to excessive foaming when heated with water.[14][15] | Pre-treatment: Before distillation, place the cinnamon and water mixture in the boiling flask and apply a vacuum from an aspirator. Agitate the flask lightly. As the mixture foams, release the vacuum. Repeat this process until foaming subsides. This procedure removes trapped air and allows for smooth distillation.[15] |
| Difficulty Separating this compound from Water | 1. Formation of an Emulsion: this compound and water can form a milky emulsion in the distillate.[16] 2. Miscible Solvent Choice: Using a solvent that is miscible with water (e.g., isopropanol, acetone) will prevent phase separation.[9] | 1. Salting Out: Add a salt like sodium chloride to the distillate to decrease the solubility of this compound in water and help break the emulsion.[13] 2. Use an Immiscible Solvent: Use a water-immiscible solvent such as dichloromethane, ether, or ethyl acetate for the liquid-liquid extraction.[3][17] |
| Product Instability/Degradation | Oxidation: this compound is unstable in the presence of oxygen, especially at elevated temperatures.[11] | Inert Atmosphere: If possible, conduct the final stages of purification (e.g., solvent evaporation) under an inert atmosphere like nitrogen to prevent oxidation.[11] Store the final product at a low temperature and protected from light. |
Data Presentation: Comparison of Extraction Methods
Table 1: Yield and this compound Content by Extraction Method
| Extraction Method | Solvent/Conditions | Essential Oil Yield (% w/w) | This compound Content (%) | Source(s) |
| Microwave-Assisted Extraction (MAE) | Water, 700 W, 25 min | 4.17 | 89.3 | |
| Hydrodistillation (HD) | Water | ~2.38 | 68.0 | |
| Steam Distillation | Water | - | ~90.0 | [7] |
| Supercritical Fluid Extraction (SFE) | CO₂, 70°C, 240 bar | ~7.8 | - | [5] |
| Soxhlet Extraction | Ethanol, 5 hours | - | 73.2 | [7] |
| Soxhlet Extraction | Ethanol, 10 hours | - | 62.7 | [7] |
| Maceration | 96% Ethanol | 20.86 (dry extract) | 124.14 mg/g (dry extract) | [8] |
Table 2: Optimization of Supercritical Fluid Extraction (SFE) Parameters
| Pressure (bar) | Temperature (°C) | Dynamic Extraction Time (min) | Global Yield (%) | This compound in Extract (%) | Source(s) |
| 160 | 70 | - | - | Max Concentration | [5] |
| 240 | 70 | 40 | ~8.0 | - | [18] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
-
Preparation: Crush and grind dried cinnamon bark to a fine powder (<100 µm).
-
Mixing: Place a 30 g sample of the cinnamon powder into the extraction vessel. Add 250 mL of distilled water.
-
Extraction: Secure the vessel in the microwave extractor. Set the microwave power to 700 W and the extraction time to 25 minutes.
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 41 filter paper.
-
Separation: Transfer the filtrate to a separatory funnel. The essential oil, being denser than water, will settle at the bottom. Allow the layers to separate completely and then collect the oil phase.
-
Analysis: Analyze the extracted oil for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Steam Distillation
-
Preparation: Grind cinnamon bark to increase the surface area for extraction.[3]
-
Apparatus Setup: Place approximately 10 g of the ground cinnamon bark into a round-bottom flask. Add a sufficient amount of distilled water.[3][15]
-
Foam Prevention (Crucial Step): To prevent foaming, repeatedly evacuate the flask with an aspirator and release the vacuum until no more foam is produced upon agitation.[15]
-
Distillation: Heat the flask to generate steam. The steam will carry the volatile this compound through the condenser.[3] Collect the milky distillate, which is an emulsion of this compound and water.[16]
-
Solvent Extraction: Transfer the collected distillate to a separatory funnel. Add an organic solvent immiscible with water (e.g., dichloromethane). Shake the funnel to extract the this compound into the organic layer.[3]
-
Purification: Separate and collect the organic layer. Dry it over an anhydrous drying agent like sodium sulfate.[3]
-
Isolation: Evaporate the solvent under reduced pressure to obtain pure this compound.[3]
Visualizations
Caption: General experimental workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sources, extraction and biological activities of this compound [tips.sums.ac.ir]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Optimization of green extraction methods for cinnamic acid and this compound from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ukm.my [ukm.my]
- 7. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) : Oriental Journal of Chemistry [orientjchem.org]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. solvents - Troubles with cinnemaldehyde extraction - A few general questions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Characteristics and hazards of the this compound oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. flinnsci.com [flinnsci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound by steam distillation of cinnamon - ProQuest [proquest.com]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. Sciencemadness Discussion Board - Extraction of this compound from cinnamon - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Cinnamaldehyde Synthesis and Purification
Welcome to the technical support center for cinnamaldehyde synthesis and purification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and economical method for synthesizing this compound?
A1: The most common and economically viable method for laboratory and industrial synthesis of this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of benzaldehyde and acetaldehyde.[1][2][3][4][5][6][7]
Q2: What are the main challenges encountered during the Claisen-Schmidt condensation for this compound synthesis?
A2: The primary challenges include side reactions that can lower the yield and purity of the final product. These include the self-condensation of acetaldehyde and the Cannizzaro reaction of benzaldehyde, where two molecules of the aldehyde react to produce a carboxylic acid and an alcohol.[5][6][8]
Q3: How can I minimize side reactions and improve the yield of this compound?
A3: To improve the yield, it is recommended to use an excess of benzaldehyde and add acetaldehyde slowly to the reaction mixture.[6][9] Controlling the concentration of the base (e.g., sodium hydroxide) and maintaining a low reaction temperature can also help to minimize unwanted side reactions.[6]
Q4: My this compound synthesis resulted in a low yield and the product smells strongly of benzaldehyde. What went wrong?
A4: This is a common issue that often points to an incomplete reaction or the predominance of side reactions.[6][10] The strong smell of benzaldehyde suggests that a significant portion of it did not react. This could be due to issues with the acetaldehyde (e.g., it may have evaporated if the temperature was not controlled, as it has a very low boiling point) or the catalyst.[10] Adding the base catalyst midway through the acetaldehyde addition can also lead to failure.[10]
Q5: What are the recommended methods for purifying crude this compound?
A5: Several methods can be used for purification, including vacuum distillation, fractional distillation, steam distillation, and column chromatography.[11][12][13][14][15][16][17] For purification from natural sources like cinnamon oil, steam distillation is a common first step.[2][11][13][18][19][20][21] A chemical method involving the formation of a sodium bisulfite adduct can also be used to separate this compound from other components.[19][22][23]
Q6: Why is vacuum distillation preferred for purifying this compound?
A6: this compound is susceptible to decomposition at its atmospheric boiling point (around 248 °C).[1][24] Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature and minimizing thermal degradation.[15][24]
Q7: How should I store purified this compound?
A7: this compound is prone to oxidation, especially when exposed to air, light, and heat, which can lead to the formation of cinnamic acid.[25][26][27] It should be stored in a tightly sealed, amber-colored glass container, under an inert atmosphere if possible, and kept in a cool, dark place.[28][29]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incorrect stoichiometry (e.g., insufficient benzaldehyde).[6] 2. Loss of acetaldehyde due to its low boiling point (21°C).[10] 3. Inactive or incorrect amount of base catalyst.[6] 4. Reaction temperature too high, favoring side reactions. | 1. Use a molar excess of benzaldehyde. 2. Cool the reaction mixture in an ice bath, especially during the addition of acetaldehyde.[9] 3. Ensure the base (e.g., NaOH) is fresh and used in the correct concentration. 4. Maintain a low and controlled temperature throughout the reaction. |
| Product is a gel or solidifies | Formation of polymeric side products from acetaldehyde self-condensation.[6] | 1. Add acetaldehyde slowly to the benzaldehyde and base mixture. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Strong smell of benzaldehyde in the final product | Incomplete reaction of benzaldehyde.[6][10] | 1. Increase the reaction time. 2. Ensure proper mixing and temperature control. 3. Check the purity and reactivity of the acetaldehyde. |
| Product is dark in color | Formation of colored impurities or degradation products. | 1. Purify the product using an appropriate method (e.g., vacuum distillation, column chromatography).[15] 2. Ensure starting materials are of good quality. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product decomposes during distillation | Distillation at atmospheric pressure leads to thermal degradation.[24] | Use vacuum distillation to lower the boiling point and prevent decomposition.[15][24] |
| Poor separation of this compound from benzaldehyde | Benzaldehyde and this compound have relatively close boiling points, making simple distillation ineffective. | 1. Use fractional vacuum distillation for better separation. 2. Consider column chromatography for high-purity applications.[15][16] |
| Product purity is low after purification | 1. Inefficient purification method. 2. Contamination during work-up. | 1. Optimize the purification protocol (e.g., for distillation, adjust the vacuum and temperature; for chromatography, optimize the solvent system). 2. Ensure all glassware is clean and dry, and use high-purity solvents. |
| Formation of a white solid (cinnamic acid) in the purified product over time | Oxidation of this compound upon exposure to air.[25][26][27] | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and away from light and heat.[28][29] |
Quantitative Data Summary
| Purification Method | Purity Achieved | Yield | Reference |
| Vacuum Distillation | 98.66% | 84.68% | [11][13] |
| Vacuum Distillation followed by Molecular Distillation | 99.5% | 85.63% | [11][13] |
| Salting Method (from Cinnamon Bark Oil) | up to 100% | ~36% | [19][22] |
| Column Chromatography (from Cinnamon Extract) | Concentration increased from 44.6 mg/L to 52.0 mg/L | - | [12][16] |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on common laboratory practices for Claisen-Schmidt condensation.
Materials:
-
Benzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in a mixture of water and ethanol.
-
Cool the flask in an ice bath to a temperature below 10°C.
-
Add benzaldehyde to the flask.
-
Slowly add acetaldehyde dropwise from the dropping funnel while maintaining the temperature below 10°C and ensuring vigorous stirring.
-
After the addition is complete, continue stirring in the ice bath for a specified time (e.g., 1-2 hours), and then allow the mixture to warm to room temperature and stir for another few hours.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Purification of this compound by Vacuum Distillation
This protocol outlines the general steps for purifying crude this compound.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source)
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Set up the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Begin heating the flask gently with a heating mantle.
-
Gradually apply vacuum to the system.
-
Collect and discard any low-boiling fractions (e.g., residual solvents or unreacted starting materials).
-
Increase the temperature to distill the this compound. Collect the fraction that distills at the expected boiling point under the applied vacuum.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool before releasing the vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Uses of Cinnamaldehyde_Chemicalbook [chemicalbook.com]
- 3. foreverest.net [foreverest.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. CN105152891A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - this compound failed to condense? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. isca.me [isca.me]
- 13. journals.caf.ac.cn [journals.caf.ac.cn]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. reddit.com [reddit.com]
- 16. International Research Journal of Biological Sciences : Purification of this compound from Cinnamon Species by Column Chromatography - ISCA [isca.me]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. encyclopedia.com [encyclopedia.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Sciencemadness Discussion Board - cinnamon oil to benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 24. quora.com [quora.com]
- 25. Characteristics and hazards of the this compound oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. carlroth.com:443 [carlroth.com:443]
- 29. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Addressing Cinnamaldehyde Volatility in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the volatility of cinnamaldehyde in experimental setups.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in in vitro assays.
Question: I am treating my cells with this compound, but I'm observing high variability between experiments or seeing a weaker effect than reported in the literature. What could be the cause?
Answer: The high volatility of this compound is a primary reason for inconsistent results in in vitro experiments. The effective concentration of this compound in your cell culture media may be decreasing over the course of the experiment due to evaporation. This is particularly problematic in open or semi-open systems like standard multi-well plates.
Solutions:
-
Minimize Headspace and Seal Plates: Whenever possible, use plates with minimal headspace above the media. Seal the plates with paraffin film or specialized plate sealers to reduce evaporation.
-
Replenish this compound: For longer incubation periods, consider replenishing the this compound-containing media at regular intervals. The frequency will depend on your specific experimental conditions (e.g., temperature, plate type).
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Use a Closed System: If your experimental design allows, utilize a closed incubation system to maintain a saturated atmosphere of this compound, thus reducing net evaporation from the media.
-
Encapsulation: To significantly improve stability, consider encapsulating the this compound. This is a highly effective method to control its release and reduce volatility.
Issue 2: Difficulty in preparing stable aqueous solutions of this compound.
Question: this compound is poorly soluble in water, and my stock solutions appear cloudy or separate over time. How can I prepare a stable solution for my experiments?
Answer: this compound has limited water solubility, which can lead to the formation of unstable emulsions and inaccurate dosing.
Solutions:
-
Co-solvents: Use a small amount of a biocompatible co-solvent such as DMSO or ethanol to first dissolve the this compound before diluting it in your aqueous buffer or cell culture medium. Ensure the final concentration of the co-solvent is not toxic to your cells.
-
Encapsulation Techniques:
-
β-Cyclodextrin Inclusion Complexes: This method involves encapsulating this compound molecules within β-cyclodextrin, a cyclic oligosaccharide. This increases its aqueous solubility and stability.
-
Nanoemulsions: Creating an oil-in-water nanoemulsion is another effective way to disperse this compound in an aqueous phase. This involves using a surfactant and high-energy mixing to create stable, small droplets of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the vapor pressure of this compound and how does it affect my experiments?
A1: this compound has a relatively high vapor pressure, meaning it readily evaporates at room temperature and even more so at typical cell culture incubation temperatures (37°C). This evaporation leads to a decrease in the actual concentration of this compound your cells are exposed to over time, which can lead to underestimation of its effects or inconsistent data.
Q2: How can I quantify the concentration of this compound in my experimental samples to check for evaporation?
A2: High-Performance Liquid Chromatography (HPLC) is a reliable method to quantify this compound concentrations in your stock solutions and experimental media over time.[1][2][3][4][5] This will allow you to determine the rate of loss in your specific setup and optimize your protocol accordingly.
Q3: Are there any commercially available stabilized formulations of this compound?
A3: While some suppliers may offer this compound in various formulations, researchers often need to prepare stabilized forms, such as inclusion complexes or nanoemulsions, tailored to their specific experimental needs. It is recommended to check with chemical suppliers for any new product offerings.
Q4: How does the volatility of this compound impact its observed effects on signaling pathways?
A4: The volatility can lead to a fluctuating concentration of this compound, causing inconsistent activation or inhibition of signaling pathways. For example, a transient high concentration might trigger a stress response, while a sustained, lower concentration is needed to observe specific modulatory effects on pathways like NF-κB, MAPK, or Nrf2. This can result in conflicting data regarding the phosphorylation status of key proteins like p65 (NF-κB), p38, JNK, ERK (MAPK), and the nuclear translocation of Nrf2.[6][7][8][9][10][11][12][13][14]
Data Presentation
Table 1: Stability of this compound in Different Formulations
| Formulation | Storage Condition | Duration | Stability | Reference |
| Unformulated this compound | Room Temperature, exposed to air | 24 hours | Significant degradation and oxidation observed | [15] |
| This compound in Ethanol | 4°C, sealed vial | 1 week | Moderately stable, some degradation possible | |
| This compound-β-Cyclodextrin Inclusion Complex | 4°C, aqueous solution | 3 weeks | High stability, minimal loss of this compound | [16] |
| This compound Nanoemulsion | 4°C and 25°C | 10 days | Stable with no significant change in droplet size | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol is adapted from established methods to enhance the stability and solubility of this compound for in vitro studies.[16][18][19][20]
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., 0.45 µm filter)
-
Lyophilizer (optional, for powder form)
Procedure:
-
Prepare β-Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water with heating (e.g., 50-60°C) and stirring to create a saturated or near-saturated solution. A common starting point is an 8:1 water to β-cyclodextrin ratio (w/w).
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol.
-
Mixing: Slowly add the this compound solution dropwise to the warm β-cyclodextrin solution while continuously stirring.
-
Complexation: Continue stirring the mixture for several hours (e.g., 2-4 hours) as it cools to room temperature. The solution may become cloudy as the inclusion complex forms.
-
Maturation: For improved complex formation, the mixture can be stored at a low temperature (e.g., 4°C) overnight.
-
Filtration: Filter the solution to remove any un-complexed this compound or impurities.
-
Storage/Drying: The resulting aqueous solution of the this compound-β-cyclodextrin complex can be used directly or lyophilized to obtain a stable powder that can be reconstituted in water or media.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex and determine the encapsulation efficiency using techniques such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Preparation of this compound Nanoemulsion
This protocol provides a general guideline for preparing this compound nanoemulsions for improved bioavailability in experimental setups.[17][21][22][23][24]
Materials:
-
This compound (oil phase)
-
A food-grade surfactant (e.g., Tween 80, Polysorbate 80)
-
Deionized water (aqueous phase)
-
High-shear homogenizer or sonicator
Procedure:
-
Mix Oil and Surfactant: In a suitable vessel, mix the this compound and the surfactant at a predetermined ratio (e.g., 1:1 or 1:2 w/w).
-
Initial Emulsification: Slowly add the deionized water to the oil-surfactant mixture while stirring at a moderate speed to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy emulsification using a high-shear homogenizer or a sonicator. The processing time and intensity will need to be optimized to achieve the desired droplet size (typically < 200 nm for a nanoemulsion).
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS) to ensure a small and uniform droplet size.
-
Zeta Potential: Measure to assess the stability of the nanoemulsion. A higher absolute value (e.g., > |30| mV) generally indicates better stability.
-
-
Storage: Store the nanoemulsion in a sealed container, protected from light, at a suitable temperature (e.g., 4°C).
Mandatory Visualization
Below are diagrams of key signaling pathways affected by this compound, generated using the DOT language.
Caption: NF-κB Signaling Pathway and this compound Intervention.
Caption: MAPK Signaling Pathway and this compound Modulation.
Caption: Nrf2 Signaling Pathway and this compound Activation.
References
- 1. jmpas.com [jmpas.com]
- 2. researchgate.net [researchgate.net]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of this compound in Cinnamo… [ouci.dntb.gov.ua]
- 5. Development and validation of a bioanalytical HPLC method for simultaneous estimation of this compound and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits the NLRP3 inflammasome by preserving mitochondrial integrity and augmenting autophagy in Shigella sonnei-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Leptin-Induced MMP-1 by Modulating Leptin Receptor/STAT3 and Blocking RhoA/NF-κB Pathways in Human Intervertebral Disc Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of age-related inflammatory NF-kappaB activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NRF2 activation by 2-methoxythis compound attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the Anti-Oxidative Function of trans-Cinnamaldehyde-Included β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ukm.my [ukm.my]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. preparation-characterization-and-antimicrobial-activity-of-cinnamon-essential-oil-and-cinnamaldehyde-nanoemulsions - Ask this paper | Bohrium [bohrium.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. This compound-Based Self-Nanoemulsion (CA-SNEDDS) Accelerates Wound Healing and Exerts Antimicrobial, Antioxidant, and Anti-Inflammatory Effects in Rats’ Skin Burn Model - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in cinnamaldehyde experiments
Welcome to the technical support center for cinnamaldehyde-related research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Q1: Why am I observing significant batch-to-batch variability or a gradual loss of potency in my this compound experiments?
Answer:
Inconsistent results with this compound are often linked to its chemical instability. The compound is highly susceptible to oxidation and degradation, which can alter its effective concentration and biological activity.
Troubleshooting Steps:
-
Verify Compound Quality and Storage:
-
Purity: Use high-purity (>98%) trans-cinnamaldehyde. Be aware that the source of cinnamon (C. cassia vs. C. verum) can lead to different compositions if using extracts.[1]
-
Storage: this compound is sensitive to light and air.[2] It should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[3][4] For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidation.[5][6]
-
Age: Use fresh this compound whenever possible. Older batches may have undergone significant degradation.
-
-
Solution Preparation and Handling:
-
Fresh Solutions: Prepare stock solutions fresh for each experiment or, if stored, use them within a short period. This compound is unstable under an oxygen atmosphere.[5][6]
-
Avoid Heat: The compound can decompose at elevated temperatures (e.g., around 60°C).[7] Avoid heating solutions to dissolve the compound.
-
-
Monitor for Oxidation:
Caption: Troubleshooting logic for inconsistent this compound potency.
Q2: My this compound solution becomes cloudy or forms a precipitate when added to aqueous cell culture media. How can I fix this?
Answer:
This is a common issue due to this compound's low water solubility (approx. 1.1 g/L).[2] The organic solvent used for the stock solution may be miscible with the media, but the compound itself crashes out.
Troubleshooting Steps:
-
Select an Appropriate Solvent:
-
Control Final Solvent Concentration:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity and to keep the this compound solubilized.
-
Always run a "vehicle control" (media with the same final concentration of solvent but without this compound) to ensure the observed effects are not due to the solvent.
-
-
Optimize Dilution Strategy:
-
Perform serial dilutions of your high-concentration stock solution in the solvent before the final dilution into the aqueous medium.
-
When adding the compound to the medium, vortex or mix gently but thoroughly to aid dispersion. A temporary cloudy appearance upon mixing can be a normal solvent effect.[10]
-
| Solvent | Solubility | Notes for Biological Assays |
| Water | Slightly soluble (~1.1 g/L)[2][11] | Not suitable for preparing high-concentration stock solutions. |
| Ethanol | Miscible[12] | Good for stock solutions; ensure final concentration in media is non-toxic to cells. |
| DMSO | Soluble | Widely used for in vitro studies; keep final concentration low (<0.5%) to avoid cytotoxicity.[8] |
| Ether, Chloroform | Soluble[12] | Generally not used for cell-based assays due to high volatility and cytotoxicity. |
| Oils | Miscible[12] | Can be used for specific formulations but not for standard aqueous cell culture. |
| Table 1: Solubility and usage notes for this compound in common solvents. |
Q3: I am observing high levels of cytotoxicity or non-specific effects that don't seem to be pathway-specific. What could be the cause?
Answer:
This compound is classified as a Pan-Assay Interference Compound (PAINS).[13] Its α,β-unsaturated aldehyde structure is chemically reactive and can non-specifically modify proteins, particularly by forming covalent adducts with cysteine residues. This can lead to artifacts in in vitro assays that may not be reproducible in vivo.
Troubleshooting Steps:
-
Perform Rigorous Controls:
-
Vehicle Control: This is essential to rule out solvent toxicity.
-
Cell-Free Assays: If you suspect interference with a specific protein (e.g., an enzyme), test this compound's effect in a cell-free system containing just the purified protein. This can help distinguish direct chemical reactivity from a biological signaling event.
-
-
Lower the Concentration:
-
High concentrations of this compound are more likely to cause non-specific effects. Use the lowest concentration that produces a consistent, measurable biological effect.
-
-
Confirm with Orthogonal Assays:
-
Validate your findings using a different experimental method. For example, if you observe apoptosis via a caspase activity assay, confirm it with Annexin V staining and flow cytometry.[14]
-
| Assay Type | Recommended Starting Concentration Range | Reference |
| Anti-inflammatory (macrophages) | 2.5 µM - 15 µM | [15] |
| Anticancer (MCF-7 cells) | ~200 µg/mL (~1.5 mM) for moderate inhibition | [16] |
| Antifungal (C. albicans) | MIC: ~0.312 µl/mL (~2.5 mM) | [9][17] |
| Apoptosis Induction (PLC/PRF/5 cells) | 1 µM | [14] |
| Table 2: Recommended starting concentrations for various in vitro experiments. Note that optimal concentrations should be determined empirically for each cell line and assay. |
Key Experimental Protocols & Workflows
General Experimental Workflow for Cell-Based Assays
The following diagram outlines a standardized workflow to improve the reproducibility of in vitro experiments involving this compound.
Caption: Standardized workflow for in vitro this compound experiments.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol assesses the ability of this compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in ethanol. The solution should have a deep violet color.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in ethanol. Create serial dilutions from this stock (e.g., 2.5, 5, 10, 20, 40 µg/mL).[8]
-
-
Assay Procedure:
-
Measurement:
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.
-
Protocol 2: Measurement of Inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol measures the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture and Stimulation:
-
Culture macrophage cells (e.g., THP-1 monocytes differentiated into macrophages) in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 2.5 µM, 15 µM) for 1-2 hours.[15]
-
Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.[15] Include a positive control (LPS only) and a vehicle control.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for a specified period (e.g., 24 hours).
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
ELISA Procedure:
-
Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample. Compare the cytokine levels in this compound-treated groups to the LPS-only positive control to determine the percentage of inhibition.
-
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., PLC/PRF/5 cancer cells) and treat them with the desired concentration of this compound (e.g., 1 µM) for a set time (e.g., 24-48 hours).[14] Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the media) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the kit's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately.
-
Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Inconsistent experimental results can sometimes be clarified by examining endpoints in these pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. flinnsci.com [flinnsci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics and hazards of the this compound oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiating True and False Cinnamon: Exploring Multiple Approaches for Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial Antioxidative and Antiperoxidative Effect of this compound Protect Streptozotocin-Induced Pancreatic β-Cells Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cjmb.org [cjmb.org]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Biological effects of this compound in animal cancer models: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and tissue repair effect of this compound and nano this compound on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ukm.my [ukm.my]
- 19. This compound Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamaldehyde In Vivo Studies: A Technical Guide to Vehicle Selection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate vehicles for in vivo studies involving cinnamaldehyde. This compound, a key component of cinnamon, is a promising therapeutic agent, but its poor water solubility and potential for irritation necessitate careful vehicle selection to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound preparation is not homogenous. What should I do?
A1: this compound is poorly soluble in water.[1][2][3][4][5] An aqueous vehicle will likely result in a suspension or emulsion. To improve homogeneity:
-
Use a surfactant: Tween-80 is commonly used to create a stable suspension or emulsion.[6]
-
Consider an oil-based vehicle: this compound is miscible with oils like corn oil, which can be a suitable vehicle for oral gavage.[7][8]
-
Employ microencapsulation: This technique can enhance stability and bioavailability.[6][7]
-
Sonication: For suspensions, sonication can help to disperse the this compound particles more evenly.
Q2: I'm observing signs of toxicity in my animal models (e.g., weight loss, lethargy). Could the vehicle be the cause?
A2: Yes, the vehicle itself can cause toxicity.
-
High concentrations of surfactants: While useful for solubilization, high concentrations of surfactants like Tween 80 can have toxic effects.[9] It is crucial to use the lowest effective concentration.
-
DMSO: While not commonly reported as a primary vehicle for this compound in the reviewed literature, if used, high concentrations of Dimethyl sulfoxide (DMSO) can be toxic. It is important to keep the final concentration of DMSO as low as possible.
-
Vehicle control group: Always include a vehicle-only control group in your experimental design to differentiate between the effects of the vehicle and the this compound.
Q3: My results are not consistent across different experiments. What could be the issue?
A3: Inconsistent results can stem from several factors related to vehicle preparation and administration:
-
Inconsistent preparation: Ensure your vehicle preparation protocol is standardized and followed precisely for each experiment. This includes factors like mixing time, temperature, and sonication parameters.
-
Instability of the formulation: this compound can be unstable and oxidize when exposed to air.[4][5] Prepare fresh formulations for each experiment and store them appropriately. Microencapsulation can improve stability.[6]
-
Route of administration: The bioavailability of this compound can vary significantly depending on the administration route (e.g., oral gavage vs. intraperitoneal injection).[10][11] Ensure the route is consistent and appropriate for your research question.
Q4: Can I administer this compound in the diet?
A4: Yes, administering this compound in the diet is a valid approach and can mimic human exposure more closely.[7] Microencapsulation is often used in this method to improve stability and palatability, as well as to deliver higher doses without the acute toxicity associated with bolus gavage.[7][12]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in vehicle selection and dose determination.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble (dissolves in ~700 parts water) | [1][4] |
| Ethanol | Miscible | [2][8] |
| Ether | Soluble | [2][8] |
| Chloroform | Soluble | [2][8] |
| Oils | Miscible | [8] |
| Petroleum Ether | Insoluble | [8] |
Table 2: Reported In Vivo Dosing and Observations
| Animal Model | Dose | Vehicle | Administration Route | Key Observations | Reference(s) |
| Mice | 150 mg/kg | 0.5% (w/v) Tween-80 | Oral gavage | Part of a microcapsule formulation study | [6] |
| Rats and Mice | 940 - 2620 mg/kg/day | Corn oil | Oral gavage | High mortality at these doses | [7] |
| Mice | 2 - 240 mg/kg/day | Not specified | Not specified | Used in cancer models | [13] |
| Mice | 20 mg/kg | Not specified | Not specified | No toxicity observed | [9][14] |
| Mice | 4 mg/kg | 12% Tween 80 | Gavage | No genotoxicity observed | [9] |
| Mice | 60 mg/kg | Not specified | Not specified | Increased survival in sepsis model | [15] |
| Rats | 25, 50, 100 mg/kg | Not specified | Intraperitoneal | Anti-hyperglycemic effects | [16] |
| Rats | 2 and 250 mg/kg | Not specified | IP injection and oral gavage | Pharmacokinetic study | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound in Corn Oil for Oral Gavage
-
Objective: To prepare a solution of this compound in corn oil for oral administration to rodents.
-
Materials:
-
This compound
-
Corn oil
-
Glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and corn oil based on the desired concentration and final volume.
-
Add the corn oil to a sterile glass vial.
-
While stirring or vortexing, slowly add the this compound to the corn oil.
-
Continue mixing until the this compound is completely dissolved and the solution is homogenous.
-
Visually inspect the solution for any undissolved particles.
-
Store the preparation in a tightly sealed container, protected from light, and use it fresh.
-
Protocol 2: Preparation of this compound Suspension with Tween-80 for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound in an aqueous vehicle using a surfactant.
-
Materials:
-
This compound
-
Tween-80
-
Distilled water or saline
-
Glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Prepare a stock solution of the surfactant (e.g., 0.5% w/v Tween-80 in distilled water).
-
Add the required volume of the surfactant solution to a sterile glass vial.
-
While vigorously mixing, slowly add the pre-weighed this compound to the surfactant solution.
-
Continue mixing until a uniform suspension is formed.
-
For a finer suspension, sonicate the mixture in a water bath until the desired particle size is achieved.
-
Always mix the suspension well before each administration to ensure homogeneity.
-
Visualizations
Caption: Workflow for selecting a this compound vehicle.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. This compound | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound CAS#: 104-55-2 [m.chemicalbook.com]
- 5. The Therapeutic Roles of this compound against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound microcapsules enhance bioavailability and regulate intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the toxicity of this compound when administered by microencapsulation in feed or by corn oil gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Toxicological Parameters of a Formulation Containing this compound for Use in Treatment of Oral Fungal Infections: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on trans-cinnamaldehyde. 1. The influence of dose size and sex on its disposition in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ingestion of this compound, a TRPA1 agonist, reduces visceral fats in mice fed a high-fat and high-sucrose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological effects of this compound in animal cancer models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicological Parameters of a Formulation Containing this compound for Use in Treatment of Oral Fungal Infections: An In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effects of intraperitoneal and intracerebroventricular injection of this compound and yohimbine on blood glucose and serum insulin concentrations in ketamine-xylazine induced acute hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activities of Cinnamaldehyde and Cinnamic Acid
Introduction
In the ongoing search for effective antimicrobial agents, natural compounds have emerged as a promising resource for drug development. Among these, cinnamaldehyde, the primary constituent of cinnamon oil, and its oxidized form, cinnamic acid, have garnered significant attention for their broad-spectrum antimicrobial properties.[1][2] Both compounds, derived from the phenylpropanoid pathway in plants, exhibit inhibitory effects against a range of pathogenic bacteria and fungi. However, a detailed comparison reveals significant differences in their potency and mechanisms of action, which is critical for their targeted application in research and clinical settings. This guide provides an objective comparison of their antimicrobial performance, supported by experimental data, detailed methodologies, and mechanistic pathway visualizations.
Mechanism of Action: A Tale of Two Molecules
While both this compound and cinnamic acid exert antimicrobial effects, their primary modes of action differ significantly. This compound is predominantly recognized for its potent and direct disruptive effects on microbial cells, whereas cinnamic acid's mechanisms are generally considered less direct and potent.
This compound: The antimicrobial activity of this compound is multi-targeted, with the cell membrane being a primary site of action.[3] It is known to:
-
Disrupt Cell Membrane Integrity: this compound directly damages the structure of the bacterial membrane, leading to increased permeability, leakage of intracellular components like ions and proteins, and a decrease in membrane potential.[4]
-
Inhibit Key Cellular Processes: It interferes with critical metabolic pathways. For instance, in fungi, it has been shown to inhibit ATPases and cell wall biosynthesis.[1]
-
Induce Oxidative Stress: The compound can induce an overload of reactive oxygen species (ROS) and oxidative stress, which disrupts mitochondrial function.[1]
-
Modulate Lipid Biosynthesis: Recent studies have shown that this compound specifically regulates the glycerophospholipid biosynthesis pathway, targeting phosphatidylglycerol and phosphatidylethanolamine, which further compromises cell membrane integrity.[5][6]
Cinnamic Acid: The antimicrobial mechanism of cinnamic acid is less definitively characterized. Its activity is generally weaker and may be attributed to:
-
General Acidic Stress: As a carboxylic acid, it can contribute to the acidification of the cytoplasm, although this is a general property of organic acids and not a specific targeted mechanism.
-
Enzyme Inhibition: It has been proposed that cinnamic acid may inhibit fungal growth by interacting with enzymes like benzoate 4-hydroxylase. However, since this enzyme is not present in bacteria, other targets must be responsible for its antibacterial effects.[7]
-
Membrane Interaction: While less disruptive than this compound, derivatives of cinnamic acid have been shown to interact with ergosterol in the fungal plasma membrane and interfere with the cell wall.[8]
At a neutral pH of 7, aldehydes like this compound demonstrate stronger bactericidal activity than their corresponding carboxylic acids, suggesting a different and more potent mode of action for the aldehyde functional group.[9][10]
Figure 1: Proposed antimicrobial mechanisms of this compound vs. cinnamic acid.
Data Presentation: Quantitative Antimicrobial Activity
The difference in potency between this compound and cinnamic acid is clearly demonstrated by their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Consistently, studies show that this compound has significantly lower MIC values, indicating greater efficacy.
| Compound | Microorganism | Type | MIC (µg/mL) | MIC (mM) | Reference |
| This compound | Escherichia coli | Gram-negative | 500 | 3.78 | [11] |
| Escherichia coli | Gram-negative | 2500 (0.25%) | 18.9 | [12] | |
| Staphylococcus aureus | Gram-positive | 1000 | 7.57 | [11] | |
| Listeria monocytogenes | Gram-positive | 2500 (0.25%) | 18.9 | [12] | |
| Salmonella enterica | Gram-negative | 2500 (0.25%) | 18.9 | [12] | |
| Cinnamic Acid | Escherichia coli | Gram-negative | 20000 (2.0%) | 135 | [12] |
| Staphylococcus aureus | Gram-positive | >3700 (>25 mM) | >25 | [13] | |
| Listeria monocytogenes | Gram-positive | 20000 (2.0%) | 135 | [12] | |
| Mycobacterium tuberculosis | Acid-fast | 40-100 | 0.27-0.675 | [14] |
Note: MIC values can vary significantly between studies due to different methodologies, strains, and media used.[7] The data presented here is for comparative purposes. Percentages from reference[12] were converted to µg/mL assuming a density of 1 g/mL.
As the table illustrates, this compound is a more potent antibacterial agent against common foodborne pathogens compared to cinnamic acid.[12][13] Cinnamic acid, while showing weak activity against many common bacteria, demonstrates notable potency against Mycobacterium tuberculosis.[14]
Experimental Protocols
The evaluation of antimicrobial activity is conducted through standardized laboratory procedures. The following outlines a typical workflow for determining MIC values and investigating the mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique used to determine the MIC of an antimicrobial agent.[8][12]
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and cinnamic acid are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a specific cell density (typically ~5 x 10^5 CFU/mL).
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 32-37°C for 24 hours).
-
Data Analysis: After incubation, the growth in each well is assessed. This can be done visually or by measuring the optical density (OD) at a specific wavelength (e.g., 630 nm) using a microplate reader. The MIC is defined as the lowest concentration of the compound that results in no visible growth or an absorbance value below a defined threshold (e.g., <0.05).[12]
Figure 2: Standard workflow for MIC determination via broth microdilution.
Investigation of Mechanism of Action: Membrane Integrity
To confirm that an antimicrobial agent acts by disrupting the cell membrane, various assays can be employed.
Methodology using Scanning Electron Microscopy (SEM):
-
Treatment: Bacterial cells in the logarithmic growth phase are treated with the MIC or sub-MIC concentration of the antimicrobial agent (e.g., this compound) for a defined period. A control group with no treatment is also prepared.
-
Fixation: The cells are harvested by centrifugation, washed, and then fixed, typically with a solution like glutaraldehyde.
-
Dehydration and Drying: The fixed cells are dehydrated through a series of graded ethanol solutions and then dried using a critical point dryer.
-
Coating: The dried samples are mounted on stubs and coated with a thin layer of a conductive metal, such as gold or palladium.
-
Imaging: The samples are then observed under a scanning electron microscope to visualize any morphological changes, such as cell shrinkage, surface roughening, or lysis, compared to the untreated control cells.[4][5]
Conclusion
The comparative analysis of this compound and cinnamic acid reveals clear distinctions in their antimicrobial profiles. This compound consistently demonstrates superior potency against a broad range of bacteria and fungi, primarily through the direct disruption of cell membrane integrity and other vital cellular processes.[1][4][13] In contrast, cinnamic acid exhibits weaker and less specific antimicrobial activity against many common pathogens but shows notable efficacy against specific microorganisms like Mycobacterium tuberculosis.[14] This disparity in potency and mechanism underscores the importance of the aldehyde functional group in this compound's potent bioactivity. For researchers and drug development professionals, this compound represents a more promising lead compound for the development of broad-spectrum antimicrobial agents, while cinnamic acid and its derivatives may hold potential for more targeted therapeutic applications.
References
- 1. This compound in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Mechanism of this compound: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of this compound, thymol and eugenol in essential oils by LC–MS/MS and antibacterial activity of them against bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
Validating Cinnamaldehyde's Anticancer Efficacy in Xenograft Models: A Comparative Guide
Cinnamaldehyde (CA), the primary bioactive compound in cinnamon, has garnered significant interest in oncological research for its potential anticancer properties.[1][2] Preclinical evidence, particularly from xenograft models, suggests that this compound can impede tumor growth across various cancer types by modulating key cellular processes. These include inducing apoptosis, arresting the cell cycle, and inhibiting metastasis and angiogenesis.[1][3] This guide provides a comparative overview of this compound's anticancer effects demonstrated in various animal xenograft studies, presenting quantitative data, detailed experimental protocols, and the underlying molecular pathways.
Comparative Efficacy of this compound in Xenograft Models
The following table summarizes the quantitative outcomes of this compound administration in different cancer xenograft models. The data highlights its efficacy in reducing tumor volume and weight, providing a basis for comparing its effects across various cancer histologies.
| Cancer Type | Cell Line | Animal Model | This compound Dosage & Route | Key Findings (Tumor Growth Inhibition) | Reference |
| Melanoma | A375 | SCID Mice | 120 mg/kg/day, oral gavage | ~40% reduction in average tumor weight compared to control. | [4] |
| Colon Cancer | HCT116 / SW480 | BALB/c nude mice | 50 mg/kg (with Oxaliplatin 7.5 mg/kg) | Enhanced the curative effect of oxaliplatin, leading to significant antitumor action. | [5] |
| Ovarian Cancer | A2780 | Nude Mice | Not specified | Significantly reduced tumor volume and weight compared to the control group. | [6] |
| Non-Small Cell Lung Cancer | A549 | Nude Mice | Not specified | Significantly inhibited tumor volume and weight. | [7] |
| Breast Cancer | MDA-MB-231 | Xenograft Animal Model | Not specified | Significantly reduced visfatin-induced tumor proliferation. | [8] |
| Glioblastoma | TS15-88 | Orthotopic Xenograft Mice | 50 mg/kg (2'-hydroxythis compound with Temozolomide 30 mg/kg) | Prevented tumor growth in combination therapy. | [5] |
Molecular Marker Modulation by this compound
This compound's antitumor activity is associated with the modulation of various molecular markers involved in apoptosis, proliferation, and angiogenesis.
| Cancer Type | Cell Line | Key Molecular Changes | Mechanism | Reference |
| Melanoma | A375 | Upregulation of HMOX1, SRXN1, TXNRD1, CDKN1A; Inhibition of NF-κB | Induction of oxidative stress and G1 cell cycle arrest. | [4] |
| Colon Cancer | HCT116 / SW480 | Upregulation of Bax, cleaved caspase-3, PARP; Downregulation of Bcl-2 | Promotion of apoptosis. | [5] |
| Breast Cancer | MDA-MB-231, MCF-7 | Inhibition of STAT3/cMyc pathway | Inhibition of cell growth and migration. | [5] |
| Ovarian Cancer | A2780 / SKOV3 | Inhibition of p-AKT, p-PI3K, p-mTOR | Inhibition of the PI3K/AKT signaling pathway to suppress Epithelial-Mesenchymal Transition (EMT). | [6] |
| General | Various | Reduced expression of PCNA, HIF, VEGF | Inhibition of proliferation and angiogenesis. | [9] |
Detailed Experimental Protocols
The methodologies outlined below are representative of the experimental designs used in the cited xenograft studies to validate the anticancer effects of this compound.
Melanoma Xenograft Model Protocol
-
Cell Line and Culture: Human A375 melanoma cells were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice were utilized for the study.
-
Xenograft Implantation: 10 x 10⁶ A375 cells were suspended in media and implanted subcutaneously (s.c.) into the right flank of the mice.
-
Treatment Regimen: 14 days post-injection, once tumors reached an average size of 65 mm³, mice were randomly assigned to treatment or control groups. This compound was administered daily by oral gavage at a dose of 120 mg/kg, suspended in a 0.5% methylcellulose/PBS carrier. The control group received only the carrier solution.
-
Tumor Measurement: Tumor volumes were measured regularly (e.g., every 2-3 days) using calipers and calculated with the formula: (length × width²)/2. At the end of the study (e.g., day 30), mice were euthanized, and tumors were excised and weighed.[4]
Ovarian Cancer Xenograft Model Protocol
-
Cell Line and Culture: Human A2780 ovarian cancer cells were maintained in a suitable culture medium.
-
Animal Model: Six-week-old female nude mice were used for the in vivo experiments.
-
Xenograft Implantation: A subcutaneous xenograft model was established by injecting A2780 cells into the mice.
-
Treatment Regimen: After tumor establishment, mice were divided into a control group and a this compound treatment group. The specific dosage and administration route were determined for the study.
-
Data Collection and Analysis: Mouse body weight was monitored every three days to assess toxicity. At the end of the third week, the mice were sacrificed, and the tumors were harvested. Tumor volume and weight were measured and compared between the control and treatment groups.[6]
Signaling Pathways and Experimental Workflow
This compound exerts its anticancer effects by targeting multiple signaling pathways crucial for tumor progression and survival. Diagrams generated using Graphviz illustrate these complex interactions and the typical workflow of a xenograft study.
Caption: General experimental workflow for a xenograft study.
Caption: this compound's inhibition of key oncogenic pathways.
This compound has been shown to inhibit several critical signaling pathways that are often dysregulated in cancer.[9] Notably, it suppresses the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3][6] By inhibiting this pathway, this compound can effectively halt tumor progression. Furthermore, this compound has been observed to inhibit the NF-κB signaling pathway, a key player in inflammation and cell survival, and the MAPK pathway, which is involved in cell proliferation and differentiation.[3][4] This multi-targeted inhibition contributes to its broad-spectrum anticancer activity observed in xenograft models.
References
- 1. This compound: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "The Role and Mechanism of this compound in Cancer" by Jiahua Peng, Xin Song et al. [jfda-online.com]
- 3. jfda-online.com [jfda-online.com]
- 4. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biological effects of this compound in animal cancer models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamaldehyde: A Natural Antimicrobial Compound Challenging Standard Antibiotics
A comparative analysis of the efficacy, mechanisms, and synergistic potential of cinnamaldehyde in the face of growing antibiotic resistance.
For Immediate Publication
The escalating crisis of antibiotic resistance has spurred a critical search for alternative and supplementary antimicrobial agents. Among the promising natural compounds, this compound, the primary constituent of cinnamon bark oil, has garnered significant scientific attention. This guide provides a comprehensive comparison of the efficacy of this compound versus standard antibiotics, supported by experimental data, detailed protocols, and mechanistic insights, tailored for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and various standard antibiotics against a range of pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | This compound MIC (µg/mL) |
| Escherichia coli | 780 - 3120[1] |
| Pseudomonas aeruginosa | 500 - >1000[2][3] |
| Staphylococcus aureus | 250 - 500[2][4] |
| Listeria monocytogenes | 500[2] |
| Salmonella enterica | 500[2] |
| Enterococcus faecalis | 1000[2][3] |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL) of this compound and Standard Antibiotics.
| Bacterial Strain | This compound | Amoxicillin | Ciprofloxacin | Gentamicin | Erythromycin |
| Serratia marcescens | 500[2] | >2000[2] | 0.25[2] | 2[2] | >2000[2] |
| Staphylococcus aureus | 500[2] | >2000[2] | 0.5[2] | 0.5[2] | 1[2] |
| Salmonella enterica | 500[2] | 4[2] | 0.06[2] | 2[2] | 128[2] |
Synergistic Effects with Conventional Antibiotics
A significant area of research focuses on the synergistic potential of this compound with standard antibiotics, which could lead to reduced antibiotic dosages and combat resistance. The Fractional Inhibitory Concentration Index (FICI) is a key parameter used to assess these interactions, where a FICI of ≤ 0.5 indicates synergy.
Table 3: Synergistic Activity of this compound in Combination with Standard Antibiotics (FICI values).
| Bacterial Strain | Antibiotic | FICI | MIC Reduction of Antibiotic | Reference |
| Listeria monocytogenes | Nisin | 0.50 | 4-fold | [5] |
| Staphylococcus aureus (MRSA) | Ampicillin | 0.24 - 0.37 | ~8-fold | [5] |
| Staphylococcus aureus (MRSA) | Piperacillin | 0.24 - 0.37 | ~8-fold | [5] |
| Staphylococcus aureus (MRSA) | Bacitracin | 0.24 - 0.37 | ~8-fold | [5] |
| Staphylococcus aureus (MRSA) | Amikacin | 0.19 - 0.50 | - | [5] |
| Staphylococcus aureus (MRSA) | Amoxicillin | 0.19 - 0.50 | - | [5] |
| Staphylococcus aureus (MRSA) | Gentamicin | 0.19 - 0.50 | - | [5] |
| Escherichia coli | Cefotaxime | 0.15 - 0.50 | - | [6] |
| Enterobacter cloacae | Gentamicin | 0.15 - 0.50 | - | [6] |
Anti-Biofilm Activity
Bacterial biofilms present a major challenge in treating infections due to their inherent resistance to antibiotics. This compound has demonstrated significant activity in both inhibiting biofilm formation and eradicating established biofilms.
Table 4: Anti-biofilm activity of this compound.
| Bacterial Strain | Activity | Concentration (µg/mL) | % Inhibition/Eradication | Reference |
| Uropathogenic E. coli (UPEC) | Biofilm Inhibition | 50 | 46% | [7] |
| Uropathogenic E. coli (UPEC) | Biofilm Inhibition | 100 | 70% | [7] |
| Staphylococcus aureus | Biofilm Eradication | 2500 (as CSNP-CAs) | 61% | [8] |
| Pseudomonas aeruginosa | Biofilm Dispersal (with Colistin) | Sub-MIC | ~90% | [9] |
| Pseudomonas aeruginosa | Biofilm Dispersal (with Tobramycin) | Sub-MIC | ~90% | [9] |
Mechanisms of Action
This compound exerts its antimicrobial effects through a multi-targeted approach, primarily focusing on the disruption of bacterial cell integrity and key cellular processes.
The primary mechanism involves damaging the bacterial cell wall and membrane. This leads to increased permeability, leakage of intracellular components such as ions and proteins, and ultimately, cell death.[10][11] Furthermore, this compound has been shown to inhibit essential enzymes and interfere with metabolic pathways.[10]
Caption: Mechanism of this compound's Antibacterial Action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Reagents and Inoculum:
-
Prepare a stock solution of the test compound (this compound or antibiotic) in a suitable solvent.
-
Culture the bacterial strain overnight in an appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
b. Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without the test compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
c. Interpretation of Results:
-
The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed.
Caption: Broth Microdilution Workflow for MIC Determination.
Checkerboard Assay for Synergistic Effect
This assay is used to evaluate the interaction between two antimicrobial agents.
a. Preparation:
-
Determine the MIC of each agent individually.
-
Prepare stock solutions of both agents.
b. Assay Procedure:
-
In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute Agent A horizontally and Agent B vertically.
-
The resulting matrix will contain various combinations of the two agents.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
c. Calculation and Interpretation:
-
Determine the MIC of each agent in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent: FIC = MIC of agent in combination / MIC of agent alone.
-
Calculate the FIC Index (FICI): FICI = FIC of Agent A + FIC of Agent B.
-
Interpret the results: FICI ≤ 0.5 (Synergy), 0.5 < FICI ≤ 4 (Additive or Indifference), FICI > 4 (Antagonism).[12]
Caption: Checkerboard Assay Workflow for Synergy Testing.
Crystal Violet Biofilm Assay
This is a common method for quantifying biofilm formation.
a. Biofilm Formation:
-
Inoculate a 96-well plate with a bacterial suspension and incubate for 24-48 hours to allow biofilm formation.
b. Staining and Quantification:
-
Gently wash the wells to remove planktonic cells.
-
Stain the adherent biofilms with a 0.1% crystal violet solution.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet with a solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a plate reader. The absorbance is proportional to the amount of biofilm.
Conclusion
This compound demonstrates significant antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains. While its standalone efficacy may vary compared to some standard antibiotics, its potent synergistic effects when combined with these drugs present a promising avenue for future therapeutic strategies. Furthermore, its ability to combat biofilms addresses a critical challenge in infection control. The multi-targeted mechanism of action of this compound suggests a lower propensity for the development of bacterial resistance. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound as a valuable tool in the fight against infectious diseases.
References
- 1. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 2. Crystal violet assay [bio-protocol.org]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of antimicrobial activity and mechanism of vapor-phase this compound for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. static.igem.org [static.igem.org]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Cinnamaldehyde and Metformin on Glucose Uptake: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Metformin is a cornerstone in the management of type 2 diabetes, renowned for its efficacy in improving insulin sensitivity and lowering blood glucose levels. In parallel, natural compounds have garnered significant interest for their potential therapeutic properties. Among these, cinnamaldehyde, a primary active component of cinnamon, has emerged as a promising agent for its effects on glucose metabolism. This guide provides a detailed, objective comparison of the performance of this compound and metformin on glucose uptake, supported by experimental data, detailed methodologies, and mechanistic insights.
At a Glance: Comparative Efficacy
| Parameter | This compound | Metformin | Reference |
| Effect on GLUT4 Protein Expression | Increased expression in insulin-resistant 3T3-L1 adipocytes. | Increased expression in insulin-resistant 3T3-L1 adipocytes. | [1] |
| Fasting Blood Glucose (in vivo) | Significantly lower than untreated diabetic rats. | Significantly lower than untreated diabetic rats. Combination with metformin showed a more significant reduction. | [2] |
| Serum Insulin (in vivo) | Significantly higher than untreated diabetic rats. | Significantly higher than untreated diabetic rats. Combination with metformin showed a more significant increase. | [2] |
| HOMA-IR (in vivo) | Significantly lower than untreated diabetic rats. | Significantly lower than untreated diabetic rats. | [2] |
Mechanism of Action: Signaling Pathways
Both this compound and metformin enhance glucose uptake primarily by influencing two key signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways culminate in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle and fat cells, facilitating the entry of glucose from the bloodstream into the cells.
This compound's Impact on Glucose Uptake Signaling
This compound has been shown to activate both the AMPK and PI3K/Akt signaling pathways.[3] Activation of these pathways leads to the translocation of GLUT4 to the cell surface, thereby promoting glucose uptake.[4] Some studies suggest that this compound's effects on the PI3K/Akt pathway may be independent of the insulin receptor.
Caption: this compound-mediated glucose uptake pathways.
Metformin's Impact on Glucose Uptake Signaling
Metformin's primary mechanism of action is widely attributed to the activation of AMPK.[5] This activation is a consequence of the inhibition of mitochondrial respiratory chain complex I. Activated AMPK then promotes GLUT4 translocation to the plasma membrane.[6] Metformin's effect on the PI3K/Akt pathway is less direct and can be context-dependent, with some studies indicating it can enhance insulin-stimulated PI3K/Akt signaling.[7]
Caption: Metformin-mediated glucose uptake pathway.
Experimental Data: A Closer Look
Direct comparative studies provide the most valuable insights into the relative efficacy of this compound and metformin.
In Vitro Study: GLUT4 Protein Expression in Adipocytes
A study comparing the effects of this compound and metformin in insulin-resistant 3T3-L1 adipocytes provides direct evidence of their impact on a key protein for glucose uptake.
Table 1: Effect of this compound and Metformin on GLUT4 Protein Expression
| Treatment | Cell Line | Key Finding | Statistical Significance |
| This compound (100µg/ml) | Insulin-resistant 3T3-L1 adipocytes | Increased GLUT4 protein expression | P-value < 0.05 |
| Metformin (10mM) | Insulin-resistant 3T3-L1 adipocytes | Increased GLUT4 protein expression | P-value < 0.05 |
| This compound + Metformin | Insulin-resistant 3T3-L1 adipocytes | Increased GLUT4 protein expression | P-value < 0.05 |
Data sourced from a study comparing the effects of this compound and metformin on miR320 and miR26-b expression in insulin-resistant 3T3L1 adipocytes.[1]
In Vivo Study: Glucose Homeostasis in Diabetic Rats
A study in a high-fat diet/streptozotocin-induced diabetic rat model offers a comparative view of the systemic effects of this compound and metformin.
Table 2: Effects of this compound and Metformin on Glucose Homeostasis in Diabetic Rats
| Parameter | Control | Diabetic (Untreated) | Diabetic + Metformin | Diabetic + this compound | Diabetic + Metformin + this compound |
| Fasting Blood Glucose (mg/dL) | 95.5 ± 4.5 | 280.3 ± 15.2 | 155.8 ± 10.1 | 165.4 ± 12.3 | 120.7 ± 8.9# |
| Serum Insulin (µU/mL) | 15.2 ± 1.3 | 7.8 ± 0.9 | 12.1 ± 1.1 | 11.8 ± 1.0 | 14.5 ± 1.2# |
| HOMA-IR | 3.6 ± 0.3 | 19.5 ± 1.8 | 8.8 ± 0.9 | 9.2 ± 1.1 | 6.8 ± 0.7*# |
* P < 0.05 compared to the diabetic untreated group. # P < 0.05 compared to metformin or this compound alone. Data adapted from a study on the effects of this compound on autophagy in diabetic rats.[2]
Experimental Protocols
Reproducibility and standardization are critical in scientific research. Below are summaries of the methodologies employed in the cited comparative studies.
In Vitro Adipocyte Culture and Treatment
Caption: In vitro experimental workflow.
-
Cell Line: 3T3-L1 pre-adipocytes were cultured and differentiated into mature adipocytes.
-
Induction of Insulin Resistance: Insulin resistance was induced by exposing the adipocytes to a high-glucose and high-insulin medium.
-
Treatment: Insulin-resistant adipocytes were treated with 100µg/ml this compound, 10mM metformin, or a combination of both for 2 hours.
-
Analysis: GLUT4 protein expression was determined by Western blotting.[1]
In Vivo Diabetic Animal Model
Caption: In vivo experimental workflow.
-
Animal Model: Type 2 diabetes was induced in male albino rats using a combination of a high-fat diet and a single low dose of streptozotocin.
-
Treatment Groups: Rats were divided into a control group, an untreated diabetic group, and diabetic groups treated with metformin, this compound, or a combination of both.
-
Administration: Treatments were administered daily via oral gavage for 4 weeks.
-
Analysis: Fasting blood glucose, serum insulin, and Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) were measured.[2]
Conclusion
Both this compound and metformin demonstrate a clear capacity to enhance glucose uptake, a critical factor in managing hyperglycemia. The available head-to-head comparative data, though limited, suggests that this compound's efficacy is comparable to that of metformin in certain in vitro and in vivo models.[1][2] Notably, the combination of this compound and metformin appears to have a synergistic effect, leading to more significant improvements in glucose homeostasis than either compound alone in an animal model of diabetes.[2]
Mechanistically, both compounds converge on the crucial outcome of increasing GLUT4 translocation, albeit through potentially different primary activation points within the AMPK and PI3K/Akt signaling cascades. Metformin's action is strongly linked to the upstream activation of AMPK via mitochondrial effects, while this compound appears to influence both AMPK and PI3K/Akt pathways.
For researchers and drug development professionals, these findings highlight this compound as a compelling natural compound worthy of further investigation. Future studies should focus on more extensive head-to-head comparisons across a range of concentrations and in various cell types and animal models to fully elucidate its therapeutic potential, both as a standalone agent and as an adjunct to established therapies like metformin. The synergistic effects observed warrant particular attention, as they may open new avenues for combination therapies in the management of insulin resistance and type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates STZ-induced diabetes through modulation of autophagic process in adipocyte and hepatic tissues on rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in diabetes: A review of pharmacology, pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of metformin on the expression of AMPK and STAT3 in the spinal dorsal horn of rats with neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metformin and the PI3K/AKT signaling pathway: implications for cancer, cardiovascular, and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamaldehyde's Antioxidant Power Validated by DPPH Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cinnamaldehyde's antioxidant capacity, supported by experimental data from the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This analysis delves into the quantitative performance of this compound against other known antioxidants and provides detailed experimental protocols for reproducible in-vitro validation.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of this compound has been quantified using the DPPH radical scavenging assay, with its efficacy often compared to standard antioxidants such as ascorbic acid (Vitamin C), Vitamin E, and Trolox. The half-maximal inhibitory concentration (IC50), the concentration of an antioxidant required to scavenge 50% of DPPH free radicals, is a key metric for comparison.
A lower IC50 value indicates a higher antioxidant potency. As demonstrated in various studies, this compound exhibits significant free radical scavenging activity. For instance, one study reported an IC50 value of 8.2 μg/ml for this compound in quenching DPPH radicals, indicating its potent antioxidant properties, which were comparable to the positive control, ascorbic acid.[1] Other research has also confirmed this compound's ability to act as a radical scavenger, attributing this to its proton-donating ability.[2]
The following table summarizes the comparative antioxidant activity of this compound against common standards based on reported IC50 values from various in-vitro studies.
| Antioxidant | DPPH IC50 (μg/mL) | Reference |
| This compound | 8.2 | [1] |
| This compound | 377 | |
| This compound | 95.38 | [3] |
| Ascorbic Acid (Vitamin C) | - (Used as a standard for comparison) | [1][2] |
| Vitamin E | - (Used as a standard for comparison) | [4] |
| Trolox | - (Used as a standard for comparison) | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a generalized protocol for determining the antioxidant capacity of this compound using the DPPH assay, based on methodologies reported in the literature.[1][3][5]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Standard antioxidant (e.g., Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM or 0.2 mM solution of DPPH in methanol or ethanol.[1][3] The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. Create a series of dilutions of this compound and the standard antioxidant at various concentrations (e.g., 2.5, 5, 10, 20, 40 μg/mL).[1]
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution.[3] A typical ratio is 100 μL of the sample/standard and 100 μL of the DPPH solution.[3] A control well should be prepared with the solvent and the DPPH solution.
-
Incubation: Incubate the microplate at room temperature in the dark for a specified period, typically 30 minutes.[1][3]
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 517 nm using a microplate reader or a UV-Vis spectrophotometer.[1][3]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.
Visualizing the Experimental Workflow and Antioxidant Mechanism
To further clarify the experimental process and the underlying antioxidant mechanism of this compound, the following diagrams are provided.
Caption: Workflow of the DPPH radical scavenging assay.
References
- 1. Beneficial Antioxidative and Antiperoxidative Effect of this compound Protect Streptozotocin-Induced Pancreatic β-Cells Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antibacterial Activity of this compound Derivative [ijraset.com]
- 3. ukm.my [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Cinnamaldehyde and Other Natural Compounds for Alzheimer's Disease Treatment
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of Alzheimer's disease (AD) has spurred intensive research into novel therapeutic strategies, with natural compounds emerging as a promising frontier. Among these, cinnamaldehyde, the primary bioactive component of cinnamon, has garnered significant attention for its neuroprotective properties. This guide provides an objective comparison of this compound with other leading natural compounds—curcumin, resveratrol, and epigallocatechin-3-gallate (EGCG)—in the context of Alzheimer's disease treatment. The information presented is supported by experimental data to aid in research and development decisions.
Quantitative Comparison of Bioactivity
The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a comparative look at the efficacy of these natural compounds in targeting hallmarks of Alzheimer's disease. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Assay | Target | Result | Source |
| This compound | Cell Viability Assay | Aβ-induced neurotoxicity in SH-SY5Y cells | Significant reversal of toxicity at 15-25 µM | [1] |
| Curcumin | Thioflavin T Assay | Aβ40 Aggregation | IC50 = 0.8 µM | [2] |
| Thioflavin T Assay | Aβ40 Fibril Disaggregation | IC50 = 1.0 µM | [2] | |
| EGCG | Thioflavin T Assay | Aβ Fibrillization | IC50 = 7.5 mg/L | [3] |
| Resveratrol | Not specified | Aβ Fibrils Formation | Inhibition observed | [4] |
Table 1: In Vitro Inhibition of Amyloid-Beta Aggregation. This table compares the half-maximal inhibitory concentration (IC50) of the selected natural compounds against amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. Lower IC50 values indicate higher potency.
| Compound | Animal Model | Dosage | Key Findings | Source |
| This compound | Sporadic AD rat model | 100 mg/kg (i.p.) for 2 weeks | Improved recognition and spatial memory; reduced Aβ aggregation and caspase-3 cleavage. | [5] |
| Curcumin | APP/PS1 mice | Not specified | Reduced copper-induced Aβ cross-linking. | [6] |
| EGCG | TgCRND8 transgenic AD mice | 50 mg/kg/day for 4 months | Improved cognition; significantly reduced soluble Aβ1-42 levels in the cortex and hippocampus. | [3] |
| Resveratrol | Rat model of combined diabetes and AD | Not specified | Increased Sirt1 expression; inhibited memory impairment and reduced neuroinflammation. | [7] |
Table 2: In Vivo Efficacy in Animal Models of Alzheimer's Disease. This table summarizes the effects of the natural compounds on cognitive function and AD-related pathology in various animal models.
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these compounds are attributed to their ability to modulate various signaling pathways implicated in Alzheimer's disease pathogenesis.
This compound: Targeting Tau Pathology and Neuroinflammation
This compound has been shown to inhibit the aggregation of tau protein, another key hallmark of AD, by protecting it from oxidative stress.[8] It is believed to interact with cysteine residues on the tau protein, preventing the formation of neurofibrillary tangles.[8] Furthermore, this compound has been found to modulate the IRS-1/Akt/GSK-3β signaling pathway, which is involved in insulin signaling and is often dysregulated in AD.[5][9]
Caption: this compound's inhibition of GSK-3β and Tau aggregation.
Curcumin: Promoting Amyloid-β Clearance
Curcumin has demonstrated the ability to interfere with the amyloid cascade at multiple levels. It can directly bind to Aβ peptides, inhibiting their aggregation and promoting the disaggregation of existing fibrils.[2] Additionally, curcumin is suggested to modulate signaling pathways involved in the clearance of Aβ.[10]
Caption: Curcumin's multi-faceted role in Aβ aggregation and clearance.
Resveratrol: Activating the SIRT1 Pathway
Resveratrol, a polyphenol found in red wine and grapes, exerts its neuroprotective effects primarily through the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[7] Activation of SIRT1 has been shown to reduce Aβ production and neuroinflammation, contributing to improved cognitive function.[11]
Caption: Resveratrol's activation of the SIRT1 neuroprotective pathway.
EGCG: Modulating APP Processing
Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has been found to modulate the processing of the amyloid precursor protein (APP). It promotes the non-amyloidogenic α-secretase pathway, leading to the production of the neuroprotective soluble APPα fragment and reducing the generation of Aβ peptides.[12]
Caption: EGCG's modulation of APP processing via the α-secretase pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Thioflavin T (ThT) Assay for Amyloid-β Aggregation
Objective: To quantify the formation of amyloid fibrils in vitro.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Protocol:
-
Preparation of Aβ solution: Lyophilized Aβ peptide is reconstituted in a suitable solvent (e.g., 100% 1,1,1,3,3,3-hexafluoro-2-propanol), evaporated, and then resuspended in a buffer such as phosphate-buffered saline (PBS) to the desired concentration.
-
Incubation: The Aβ solution is incubated at 37°C with continuous agitation to promote fibril formation. Test compounds (this compound, curcumin, resveratrol, or EGCG) at various concentrations are added to the Aβ solution at the beginning of the incubation.
-
ThT Fluorescence Measurement: At specified time points, aliquots of the incubation mixture are transferred to a 96-well black plate. ThT solution (e.g., 5 µM in PBS) is added to each well.
-
Data Acquisition: Fluorescence is measured using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[13][14]
-
Analysis: The increase in fluorescence intensity over time is indicative of fibril formation. The percentage of inhibition by the test compound is calculated relative to the control (Aβ alone). IC50 values are determined from dose-response curves.
Caption: Workflow for the Thioflavin T (ThT) assay.
Western Blot for Phospho-Tau Quantification
Objective: To determine the levels of phosphorylated tau in cell lysates or brain tissue homogenates.
Principle: This technique uses specific antibodies to detect and quantify the phosphorylation of tau at specific sites.
Protocol:
-
Protein Extraction: Brain tissue or cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205). A separate blot is often run with an antibody for total tau as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate.
-
Imaging and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified using densitometry software. The levels of phospho-tau are normalized to total tau or a loading control protein (e.g., GAPDH or β-actin).[15][16]
Caption: Western blot workflow for phospho-tau analysis.
Morris Water Maze Test for Cognitive Assessment
Objective: To assess spatial learning and memory in rodent models of Alzheimer's disease.
Principle: This test relies on the animal's motivation to escape from water by finding a hidden platform, using distal visual cues for navigation.
Protocol:
-
Apparatus: A large circular pool is filled with opaque water (e.g., using non-toxic white paint) to hide a submerged escape platform. The room should contain various visual cues for the animal to use for spatial orientation.
-
Acquisition Phase (Training): For several consecutive days, mice are placed in the pool from different starting positions and allowed to swim until they find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded. If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Probe Trial (Memory Test): After the acquisition phase, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Data Collection and Analysis: An overhead camera connected to a tracking software records the animal's swimming path. Key parameters measured during the probe trial include the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swimming speed.[17][18][19]
-
Interpretation: Improved performance in AD model mice treated with a test compound (e.g., shorter escape latencies during training and a preference for the target quadrant in the probe trial) indicates enhanced spatial learning and memory.
Caption: Logical flow of the Morris Water Maze experiment.
Conclusion
This compound, curcumin, resveratrol, and EGCG all demonstrate promising therapeutic potential for Alzheimer's disease through various mechanisms of action. This compound shows particular promise in targeting tau pathology, while curcumin and EGCG are potent inhibitors of amyloid-beta aggregation. Resveratrol's activation of the SIRT1 pathway offers a distinct neuroprotective strategy. The provided quantitative data and experimental protocols serve as a valuable resource for researchers to compare these compounds and design further investigations. Future studies focusing on direct comparative efficacy, bioavailability, and synergistic effects of these natural compounds will be crucial in advancing their development as potential treatments for Alzheimer's disease.
References
- 1. The neuroprotective mechanism of this compound against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Curcuminoids and resveratrol as anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Regulates Insulin and Caspase-3 Signaling Pathways in the Sporadic Alzheimer's Disease Model: Involvement of Hippocampal Function via IRS-1, Akt, and GSK-3β Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin Scaffold as a Multifunctional Tool for Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Anti–Alzheimer’s Potential Evaluation of Curcumin and Curcumin Analogues obtained from ZINC Database: An in-Silico Validation | Texila Journal [texilajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green Tea Epigallocatechin-3-Gallate (EGCG) Modulates Amyloid Precursor Protein Cleavage and Reduces Cerebral Amyloidosis in Alzheimer Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Thioflavin T (ThT) fluorescence kinetics [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cyagen.com [cyagen.com]
- 19. mmpc.org [mmpc.org]
A Comparative Guide to Cinnamaldehyde Quantification: HPLC vs. GC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of cinnamaldehyde, a key bioactive compound in cinnamon, is crucial for quality control, formulation development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
At a Glance: HPLC vs. GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity and interaction with stationary and mobile phases. | Separation based on volatility and interaction with a stationary phase. |
| Sample Volatility | Not required. Suitable for non-volatile and thermolabile compounds. | Requires volatile or semi-volatile samples, or derivatization for non-volatile compounds. |
| Typical Detector | UV/Vis or Photodiode Array (PDA) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Sensitivity | Generally high, with LOD and LOQ in the sub-ppm range.[1][2] | High sensitivity, particularly with MS detectors. |
| Selectivity | Good selectivity based on chromatographic separation and UV absorption.[1] | Excellent selectivity, especially with MS for mass-based identification. |
| Common Use | Routine quality control of raw materials and finished products.[1] | Analysis of volatile compounds in essential oils and food matrices.[3] |
Quantitative Performance Data
The following tables summarize the validation parameters for this compound quantification using HPLC and GC-FID, compiled from various studies.
Table 1: HPLC Method Validation Data for this compound Quantification
| Parameter | Reported Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [1] |
| Accuracy (% Recovery) | 98.2% - 101.5% | [1] |
| Precision (%RSD) | < 2% | [1] |
| Limit of Detection (LOD) | 0.069 ppm | [1][2] |
| Limit of Quantification (LOQ) | 0.23 ppm | [1][2] |
Table 2: GC-FID Method Validation Data for this compound Quantification
| Parameter | Reported Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99 | [4] |
| Accuracy (% Recovery) | 75.1 - 111.4% | [4] |
| Precision (%RSD) | < 15% (Intra- and Inter-day) | [4] |
| Limit of Detection (LOD) | 0.44 - 4.77 mg/kg | [4] |
| Limit of Quantification (LOQ) | 1.32 - 14.31 mg/kg | [4] |
Experimental Protocols
Detailed methodologies for both HPLC and GC-based quantification of this compound are outlined below. These protocols are based on established and validated methods.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid like 0.1% phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm, the maximum absorption wavelength for this compound.
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For solid samples like cinnamon bark, an extraction step (e.g., sonication or Soxhlet extraction) with a suitable solvent is required. The resulting extract may need to be filtered and diluted before injection.
3. Analysis:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography (GC) Protocol
This protocol is suitable for the analysis of volatile this compound, particularly in essential oils and food products.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) to ensure separation of all components.
-
Detector Temperature (FID): 280 °C.
-
Injection Mode: Split injection is common for essential oils to avoid column overload.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent like hexane or ethyl acetate.
-
Calibration Standards: Prepare a series of dilutions from the stock solution.
-
Sample Preparation: For liquid samples like essential oils, a simple dilution in a suitable solvent is often sufficient. For solid food matrices, a headspace or solid-phase microextraction (SPME) technique may be employed to extract the volatile this compound.
3. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify this compound based on its retention time and quantify using the calibration curve. If using a mass spectrometer, confirmation can be done by comparing the mass spectrum with a reference library.
Workflow Visualization
The following diagrams illustrate the general workflows for this compound quantification using HPLC and GC.
Caption: Workflow for this compound Quantification by HPLC.
Caption: Workflow for this compound Quantification by GC.
Conclusion
Both HPLC and GC are robust and reliable methods for the quantification of this compound. The choice between the two often depends on the sample matrix, the volatility of the analyte, and the available instrumentation.
-
HPLC is generally preferred for routine quality control of non-volatile samples and offers excellent precision and accuracy. Its straightforward sample preparation for many matrices makes it a workhorse in many analytical laboratories.
-
GC , particularly when coupled with a mass spectrometer, provides exceptional selectivity and is ideal for analyzing volatile this compound in complex matrices like essential oils and food products. Techniques like headspace and SPME can simplify sample preparation for GC analysis of volatile compounds in solid or liquid samples.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific application, considering factors such as required sensitivity, sample throughput, and the nature of the sample matrix. Method validation is a critical step to ensure the reliability and accuracy of the obtained results, regardless of the technique chosen.
References
comparative study of cinnamaldehyde's effect on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Cinnamaldehyde, a primary active component of cinnamon, has garnered significant attention for its potential anticancer properties. This guide provides a comparative overview of this compound's effects on various cancer cell lines, supported by experimental data. We delve into its cytotoxic and pro-apoptotic activities and elucidate the underlying molecular mechanisms, offering a valuable resource for oncology research and drug discovery.
Quantitative Analysis of this compound's Efficacy
The effectiveness of this compound in inhibiting cancer cell growth and inducing apoptosis varies across different cancer cell lines and experimental conditions. The following tables summarize key quantitative data from multiple studies.
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound on Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Treatment Duration (hours) |
| Breast Cancer | MDA-MB-231 | 16.9[1] | 24 |
| MDA-MB-231 | 12.23[1] | 48 | |
| MCF-7 | 58[1] | 24 | |
| MCF-7 | 140[1] | 48 | |
| Colorectal Cancer | LoVo | 9.48[1] | Not Specified |
| HT-29 | 9.12[1] | Not Specified | |
| HCT-116 | 30.7 | 24 | |
| SW480 | 35.69 | 24 | |
| Leukemia | Jurkat | ~7.5 (0.057 µM)[1] | Not Specified |
| U937 | ~10 (0.076 µM)[1] | Not Specified | |
| Prostate Cancer | PC3 | 73[2] | Not Specified |
Note: IC50 values can be influenced by the specific assay used, cell density, and passage number. Direct comparison between studies should be made with caution.
Table 2: Apoptosis Induction by this compound in Different Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells.
| Cancer Type | Cell Line | This compound Concentration (µg/mL) | Apoptosis Rate (%) |
| Breast Cancer | MDA-MB-231 | 10[1] | 9.5[1] |
| MDA-MB-231 | 15[1] | 10.5[1] | |
| MDA-MB-231 | 20[1] | 22.5[1] | |
| Leukemia | K562 | ~23.8 (180 µmol/L) | 8.9 (after 9 hours)[1] |
| K562 | ~15.9 (120 µmol/L) | 18.63 (after 24 hours)[1] | |
| K562 | ~23.8 (180 µmol/L) | 38.98 (after 24 hours)[1] | |
| Non-Small Cell Lung Cancer | A549 | ~26.4 (200 µM) | 25.24[3] |
| A549 (with hyperthermia) | ~26.4 (200 µM) | 46.93[3] | |
| Bladder Cancer | 5637 | 20, 40, 80 | Dose-dependent increase[1] |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][5][6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the indicated times.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, β-catenin) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
Signaling Pathways and Molecular Mechanisms
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway in various cancer cells.[12][13][14] It downregulates the phosphorylation of Akt, thereby inhibiting its activity. This leads to the downstream modulation of apoptosis-related proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][15][16]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. This compound has been demonstrated to suppress this pathway by promoting the degradation of β-catenin and downregulating its downstream target genes, such as cyclin D1, which is involved in cell cycle progression.[1][17][18][19]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy with this compound and Hyperthermia Induces Apoptosis of A549 Non-Small Cell Lung Carcinoma Cells via Regulation of Reactive Oxygen Species and Mitogen-Activated Protein Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. This compound affects the biological behavior of human colorectal cancer cells and induces apoptosis via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role and mechanism of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis and reverses epithelial-mesenchymal transition through inhibition of Wnt/β-catenin pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound Inhibits the Function of Osteosarcoma by Suppressing the Wnt/β-Catenin and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamaldehyde: A Natural Preservative Challenging Commercial Standards
A comprehensive guide comparing the efficacy of cinnamaldehyde against widely used commercial food preservatives, supported by experimental data.
For researchers, scientists, and drug development professionals, the quest for effective and safe food preservatives is ongoing. While commercial preservatives like sodium benzoate, potassium sorbate, and sulfites have been the industry standard, there is a growing interest in natural alternatives. This compound, the primary active compound in cinnamon, has emerged as a promising candidate due to its potent antimicrobial and antioxidant properties. This guide provides an objective comparison of this compound with these commercial preservatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Performance Data: Antimicrobial and Antioxidant Efficacy
The following tables summarize the performance of this compound and commercial food preservatives based on their antimicrobial and antioxidant activities.
Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. The data below, gathered from various studies, illustrates the comparative antimicrobial efficacy. It is important to note that direct comparisons can be challenging due to variations in experimental conditions such as pH and temperature across different studies.
| Preservative | Microorganism | MIC (µg/mL) | Reference(s) |
| This compound | Escherichia coli | 62.5 - 780 | [1][2] |
| Staphylococcus aureus | 62.5 | [1] | |
| Salmonella Typhimurium | 128 | [3] | |
| Aspergillus flavus | 65 | [4][5] | |
| Shigella flexneri | 100 | [6] | |
| Listeria monocytogenes | 30 mM (approx. 3965 µg/mL) | [7] | |
| Sodium Benzoate | Escherichia coli | 400 | [8] |
| Staphylococcus aureus | 400 | [8] | |
| Bacillus subtilis | 400 | [8] | |
| Listeria monocytogenes | 2500 - 3000 (at pH 5.6) | [9][10] | |
| Potassium Sorbate | Escherichia coli | 400 - 1500 | [1][8] |
| Staphylococcus aureus | 400 | [8] | |
| Bacillus subtilis | 800 | [8] | |
| Molds and Yeasts | 100 - 1000 | [1] | |
| Sulfites (as SO₂) * | Various bacteria, yeasts, and molds | Varies widely with pH | [11][12] |
*The antimicrobial efficacy of sulfites is highly dependent on pH, with the undissociated sulfur dioxide (SO₂) being the most effective form.[11][12]
Table 2: Antioxidant Activity
The antioxidant activity of preservatives is crucial in preventing food deterioration caused by oxidation. This is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity.
| Preservative | Antioxidant Activity | Remarks | Reference(s) |
| This compound | Strong antioxidant activity | Acts as a radical scavenger, preventing lipid oxidation. | |
| Sodium Benzoate | Can induce oxidative stress | Studies have shown that it can increase lipid peroxidation and decrease levels of antioxidant enzymes in cells. | |
| Potassium Sorbate | Can induce oxidative stress | Has been reported to induce oxidative stress and genotoxicity in human lymphocytes in some studies. | |
| Sulfites | Both antioxidant and pro-oxidant | Can prevent enzymatic and non-enzymatic browning but can also have pro-oxidant effects under certain conditions.[11] | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of food preservatives.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9]
-
Preparation of Antimicrobial Stock Solution: A stock solution of the preservative (this compound, sodium benzoate, or potassium sorbate) is prepared in a suitable solvent and sterilized by filtration.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (microorganism with no preservative) and a negative control (medium with no microorganism) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the preservative that completely inhibits visible microbial growth.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH assay is a common method to evaluate the radical scavenging ability of a compound.[8]
-
Preparation of DPPH Solution: A stable stock solution of DPPH in methanol is prepared.
-
Sample Preparation: The preservative is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Visualizing the Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the key mechanisms and pathways affected by this compound and commercial preservatives.
Conclusion
The available data suggests that this compound presents a compelling natural alternative to conventional commercial food preservatives. Its broad-spectrum antimicrobial activity is comparable, and in some cases superior, to that of sodium benzoate and potassium sorbate. A significant advantage of this compound is its potent antioxidant capacity, a property that is notably lacking and even potentially reversed in the commercial preservatives discussed.
The mechanism of action for this compound is multifaceted, involving the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular energy production. This contrasts with the primary mechanism of commercial preservatives like sodium benzoate and potassium sorbate, which is largely dependent on the pH of the food matrix to inhibit microbial growth.
While further research is warranted to establish optimal concentrations and applications for this compound in various food systems, the existing experimental evidence strongly supports its potential as an effective and beneficial natural food preservative. For researchers and professionals in food science and drug development, this compound represents a significant area of exploration in the ongoing effort to enhance food safety and quality through natural means.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Potassium sorbate - Wikipedia [en.wikipedia.org]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. This compound, a Promising Natural Preservative Against Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances on the Analysis and Biological Functions of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cinnamaldehyde's Anti-Diabetic Efficacy: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-diabetic effects of cinnamaldehyde against commonly used therapeutic agents. The following sections detail the experimental evidence, methodologies, and underlying molecular mechanisms, offering a comprehensive overview for research and development purposes.
Comparative Efficacy of this compound: In Vivo Data
This compound (CIN) has demonstrated significant hypoglycemic and hypolipidemic effects in various preclinical diabetic animal models. Its performance has been evaluated against standard anti-diabetic drugs such as Metformin and Glibenclamide.
Table 1: Effects on Glycemic Control
| Compound | Dosage | Animal Model | Duration | Fasting Blood Glucose Reduction (%) | HbA1c Reduction | Source |
| This compound | 20 mg/kg/day | STZ-induced diabetic rats | 45 days | 63.29% | Significant decrease | [1] |
| This compound | 20 mg/kg/day | Dexamethasone-induced insulin-resistant rats | 5 days | - | Not Reported | [2] |
| This compound | 300 mg/kg | Diet-induced hyperglycemic mice | 6 hours | 14.6% | Not Reported | [3] |
| This compound | 500 mg/kg | Diet-induced hyperglycemic mice | 6 hours | 18.9% | Not Reported | [3] |
| Glibenclamide | 0.6 mg/kg/day | STZ-induced diabetic rats | 45 days | Significant reduction | - | [1] |
| Metformin | 300 mg/kg | Diet-induced hyperglycemic mice | 6 hours | Significant reduction | Not Reported | [3] |
Table 2: Effects on Lipid Profile and Insulin Sensitivity
| Compound | Dosage | Animal Model | Duration | Effects on Lipids | Effects on Insulin | Source |
| This compound | 20 mg/kg/day | STZ-induced diabetic rats | 45 days | ↓ Total Cholesterol, ↓ Triglycerides, ↑ HDL | ↑ Plasma Insulin | [1] |
| This compound | 20 mg/kg/day | Dexamethasone-induced insulin-resistant rats | 5 days | ↓ Triglycerides, ↓ Total Cholesterol, ↓ LDL, ↑ HDL | Improved insulin tolerance | [2] |
| This compound | - | STZ-induced T2DM rats | 4 weeks | ↓ LDL-C | Improved insulin sensitivity (HOMA-IR) | [4][5] |
| Berberine | - | STZ-induced T2DM rats | 4 weeks | ↓ LDL-C | Improved insulin sensitivity (HOMA-IR) | [4][5] |
| Metformin | - | STZ-induced T2DM rats | 4 weeks | Less effective than CIN and Berberine on LDL-C | Improved insulin sensitivity (HOMA-IR) | [4][5] |
Key Signaling Pathways in this compound's Anti-Diabetic Action
This compound exerts its effects through multiple signaling pathways that enhance glucose uptake and improve insulin sensitivity.[6] Key pathways include the PI3K/IRS-1 and AMPK pathways, which are crucial for glucose and lipid metabolism.
Caption: this compound-mediated glucose uptake pathways.
Experimental Protocols
The following outlines a generalized experimental workflow for evaluating the in vivo anti-diabetic effects of compounds like this compound.
Animal Model Induction
-
Type 1 Diabetes Model: Typically induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg body weight dissolved in a citrate buffer.[1][7]
-
Type 2 Diabetes Model: Can be induced by a combination of a high-fat diet for several weeks followed by a low-dose STZ injection.[4][5] Another model is the genetically diabetic db/db mouse.[8]
-
Insulin Resistance Model: Induced by subcutaneous injections of dexamethasone (e.g., 0.1 mg/kg) for several days.[2]
Experimental Groups and Treatment
Animals are typically divided into several groups:
-
Normal Control: Healthy animals receiving the vehicle.
-
Diabetic Control: Diabetic animals receiving the vehicle.
-
This compound-Treated: Diabetic animals receiving this compound at various doses (e.g., 5, 10, 20 mg/kg body weight) via oral gavage.[1]
-
Positive Control: Diabetic animals receiving a standard anti-diabetic drug like Metformin or Glibenclamide.[1][4]
Treatment is administered daily for a specified period, ranging from a few days to several weeks.[1][2]
Data Collection and Analysis
-
Blood Glucose: Fasting blood glucose is measured periodically from tail vein blood using a glucometer.[8][9]
-
Biochemical Parameters: At the end of the study, blood is collected for analysis of insulin, HbA1c, total cholesterol, triglycerides, HDL, and LDL.[1][2]
-
Tissue Analysis: Tissues such as the liver, skeletal muscle, and adipose tissue may be collected to study protein expression (e.g., GLUT4) via Western blotting or to assess glycogen content.[2][4]
Caption: Typical experimental workflow for in vivo studies.
Conclusion
The in vivo evidence strongly supports the anti-diabetic potential of this compound. It demonstrates comparable, and in some aspects, superior effects to conventional drugs like metformin in improving glycemic control and lipid profiles in animal models of diabetes.[4][5] Its mechanism of action involves the modulation of key signaling pathways like AMPK and PI3K/IRS-1, leading to enhanced glucose uptake and utilization.[6] These findings underscore the value of this compound as a promising candidate for further investigation and development in the management of diabetes.
References
- 1. This compound--a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo and in vitro antidiabetic effects of aqueous cinnamon extract and cinnamon polyphenol-enhanced food matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. greenmedinfo.com [greenmedinfo.com]
- 6. This compound in diabetes: A review of pharmacology, pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Effect of this compound on Glucose Metabolism and Vessel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
Cinnamaldehyde's Cellular Impact: A Comparative Transcriptomic Analysis
A deep dive into the transcriptomic landscape of cells treated with cinnamaldehyde reveals a compound with significant influence over key cellular signaling pathways, particularly those implicated in cancer progression and inflammation. This guide provides a comparative overview of the transcriptomic changes induced by this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, the primary bioactive compound in cinnamon, has garnered considerable interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[1] Transcriptomic analyses of cells treated with this natural compound have elucidated the underlying molecular mechanisms, revealing widespread changes in gene expression that affect critical cellular functions.
Comparative Analysis of Gene Expression Changes
Transcriptomic studies, primarily utilizing RNA sequencing (RNA-seq), have consistently demonstrated that this compound treatment leads to significant alterations in the expression of a multitude of genes. These changes are often dose-dependent and vary across different cell types. A key area of investigation has been its effect on cancer cells, particularly non-small cell lung cancer (NSCLC).
In NSCLC cell lines such as A549 and SK-MES-1, this compound has been shown to significantly inhibit proliferation, invasion, and migration while inducing apoptosis.[2][3] Whole-transcriptome sequencing of these cells after this compound treatment revealed a complex network of differentially expressed messenger RNAs (mRNAs), microRNAs (miRNAs), and long non-coding RNAs (lncRNAs).[2]
Table 1: Summary of Differentially Expressed Genes in NSCLC Cells Treated with this compound
| Gene Category | Regulation | Key Genes Identified | Implicated Function | Reference |
| mRNAs | Down-regulated | Genes involved in JAK/STAT3 and NF-κB pathways | Proliferation, Inflammation, Survival | [2][4] |
| mRNAs | Up-regulated | SOCS1, BTG2, BTK | Tumor Suppression | [2] |
| miRNAs | Altered | has-miR-155-5p, has-miR-7-5p, has-miR-425-5p | Post-transcriptional Regulation | [2] |
| lncRNAs | Altered | LINC01504, LINC01783, THUMPD3-AS1 | ceRNA network regulation | [2] |
While comprehensive comparative data with other compounds is sparse in single studies, the transcriptomic signature of this compound can be contrasted with known effects of standard chemotherapeutic agents. For instance, its mechanism of inducing apoptosis through the modulation of specific signaling pathways offers a distinct profile compared to DNA-damaging agents.
Key Signaling Pathways Modulated by this compound
The anti-cancer and anti-inflammatory effects of this compound are largely attributed to its ability to modulate several critical signaling pathways.
One of the most consistently reported targets is the NF-κB signaling pathway . This compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[1][4] This inhibition is crucial for its anti-inflammatory and pro-apoptotic effects.
Another critical pathway affected is the JAK/STAT3 signaling pathway . This compound treatment leads to the inhibition of this pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.[3][4][5]
Furthermore, transcriptomic and proteomic analyses have pointed towards the modulation of the PI3K/Akt signaling pathway . Inhibition of this pathway by this compound can suppress tumor cell proliferation and induce apoptosis.[6]
The following diagram illustrates the key signaling pathways targeted by this compound.
Caption: this compound inhibits key pro-survival and inflammatory signaling pathways.
Experimental Protocols
The following sections detail the typical methodologies employed in the transcriptomic analysis of this compound-treated cells.
Cell Culture and Treatment
Human non-small cell lung cancer (NSCLC) cell lines, such as A549 and SK-MES-1, are commonly used. Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at various concentrations (e.g., 10, 20, 40, 80 µg/ml) for a specified duration (e.g., 24 or 48 hours).[3] Control cells are treated with the vehicle (DMSO) alone.
RNA Extraction and Sequencing
Total RNA is extracted from both this compound-treated and control cells using commercially available kits (e.g., TRIzol reagent or RNeasy Kit). The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. For RNA sequencing, libraries are typically prepared using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina) and sequenced on a high-throughput sequencing platform like the Illumina HiSeq.[7]
Bioinformatic Analysis of RNA-Seq Data
The raw sequencing reads are first processed to remove low-quality reads and adapter sequences. The clean reads are then aligned to a reference genome. The number of reads mapping to each gene is counted to determine the gene expression levels. Differential gene expression analysis between the this compound-treated and control groups is performed using software packages like DESeq2 or edgeR.[7] Genes with a significant change in expression (e.g., |log2(fold change)| > 1 and a false discovery rate (FDR) < 0.05) are identified as differentially expressed genes (DEGs).
The following diagram outlines the typical workflow for RNA-seq analysis.
Caption: A streamlined workflow for transcriptomic analysis via RNA sequencing.
Functional Enrichment Analysis
To understand the biological implications of the observed gene expression changes, functional enrichment analysis is performed on the list of DEGs. This is often done using databases such as the Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG).[2] This analysis helps to identify the biological processes, molecular functions, and signaling pathways that are significantly affected by this compound treatment.
References
- 1. Advances in pharmacological effects and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Transcriptome Analysis Reveals the Inhibitory Function of this compound in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Transcriptome Analysis Reveals the Inhibitory Function of this compound in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and mechanism of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Systematic Transcriptome Analysis Reveals the Inhibitory Function of this compound in Non-Small Cell Lung Cancer [frontiersin.org]
- 6. This compound: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cinnamaldehyde vs. Fluconazole: A Comparative Guide to Antifungal Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal properties of cinnamaldehyde, a natural aromatic aldehyde, and fluconazole, a widely used synthetic triazole antifungal agent. This analysis is supported by experimental data to benchmark their efficacy and elucidate their mechanisms of action.
Quantitative Comparison of Antifungal Potency
The in vitro antifungal activity of this compound and fluconazole has been evaluated against various fungal pathogens, primarily of the Candida species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data from comparative studies.
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida species | 2 - 4 | 0.063 - 1 |
| Nano-cinnamaldehyde | 0.125 - 2 | 0.063 - 1 |
| Table 1: Comparative Minimum Inhibitory Concentration (MIC) values of this compound, nano-cinnamaldehyde, and fluconazole against various Candida strains.[1] |
| Antifungal Agent | Concentration | Zone of Inhibition (mm, mean ± SD) |
| This compound | 80 µl/ml | 60.4 ± 2.2 (disc diffusion) |
| This compound | 80 µl/ml | 70 ± 3.5 (well diffusion) |
| Fluconazole | 1% | Significantly smaller than this compound |
| Table 2: Comparison of the Zone of Inhibition for this compound and fluconazole against Candida albicans.[2][3] |
Mechanisms of Antifungal Action
This compound and fluconazole exhibit distinct mechanisms by which they inhibit fungal growth.
Fluconazole primarily targets the fungal cell membrane by inhibiting the cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth.[4][5]
This compound demonstrates a broader mechanism of action. It is known to disrupt the fungal cell wall and membrane integrity, leading to the leakage of intracellular components. Additionally, some studies suggest that this compound may also interfere with the ergosterol biosynthesis pathway, albeit through a different mechanism than fluconazole.[6]
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by fluconazole and the proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Solutions: Stock solutions of this compound and fluconazole are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in 96-well microtiter plates using RPMI 1640 medium.[7][8]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[7]
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.[8]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control well.[9]
Agar Well/Disk Diffusion Method for Zone of Inhibition
This method provides a qualitative or semi-quantitative measure of antifungal activity.
-
Inoculum Preparation: A standardized fungal inoculum (0.5 McFarland) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar or Sabouraud Dextrose agar).[10]
-
Application of Antifungal Agents:
-
Well Diffusion: Wells of a specific diameter (e.g., 6-8 mm) are cut into the agar using a sterile cork borer. A defined volume of the antifungal agent (this compound or fluconazole solution) is added to each well.[10][11]
-
Disk Diffusion: Sterile paper disks are impregnated with a specific concentration of the antifungal agent and placed on the agar surface.
-
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Measurement: The diameter of the clear zone of growth inhibition around the well or disk is measured in millimeters.[12]
Experimental Workflow Diagram
The following diagram outlines the typical workflow for comparing the antifungal activities of this compound and fluconazole.
References
- 1. Antifungal efficacy of this compound and nano-cinnamaldehyde particles against candidiasis: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjmb.org [cjmb.org]
- 3. researchgate.net [researchgate.net]
- 4. Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. botanyjournals.com [botanyjournals.com]
- 11. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Cinnamaldehyde: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of cinnamaldehyde, a widely used compound in various laboratory settings. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that can cause skin and serious eye irritation, and may cause an allergic skin reaction.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are required.[1]
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Lab Coat: A lab coat or other protective clothing should be worn.[4][5]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[6][7] If ventilation is inadequate, a respirator may be necessary.[4][5]
This compound Properties and Hazards
Understanding the physical and chemical properties of this compound is crucial for its safe handling and disposal.
| Property | Value | Source |
| Appearance | Pale-yellow to yellow, oily liquid | [5][6] |
| Odor | Cinnamon-like | [6] |
| Flash Point | 71 °C (159.8 °F) (Closed Cup) | [5][6][8] |
| Boiling Point | 252 °C (485.6 °F) | [5] |
| Melting Point | -7.5 °C (18.5 °F) | [5] |
| Specific Gravity | 1.05 g/cm³ | [5] |
| Solubility | Very slightly soluble in water; soluble in alcohol, methanol, and diethyl ether. | [5][6] |
| Oral LD50 (Rat) | 2220 mg/kg | [3][8] |
Standard Disposal Procedure for this compound Waste
Pure this compound and materials heavily contaminated with it should be treated as hazardous waste. Disposal must always be in accordance with applicable local, regional, national, and international regulations.[1][4][9]
Step-by-Step Disposal Protocol:
-
Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with aldehydes.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and acids.[2][6][8]
-
Waste Pickup: Arrange for a licensed hazardous waste disposal company to collect the waste. Contact your institution's EHS department for specific procedures and approved vendors.
-
Incineration: Incineration is a suggested method of disposal for this compound.[10] This should be carried out in a licensed facility with appropriate environmental controls.
Experimental Workflow: Accidental Spill Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks. The following protocol outlines the steps for cleaning up a small-scale laboratory spill. For large spills, evacuate the area and contact your institution's emergency response team.
Protocol for Small Spill Cleanup:
-
Ensure Safety: Alert others in the vicinity and ensure the area is well-ventilated.[7] Eliminate all ignition sources.[1][7]
-
Wear Appropriate PPE: Don the recommended personal protective equipment (gloves, eye protection, lab coat).[1]
-
Containment: For liquid spills, contain the material using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[5][7][8][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Disposal: The container with the absorbed this compound should be disposed of as hazardous waste, following the standard disposal procedure outlined above.[1][5]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and materials contaminated with it.
References
- 1. kochcolor.com [kochcolor.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 4. lobachemie.com [lobachemie.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. flinnsci.com [flinnsci.com]
- 7. sdfine.com [sdfine.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound Cinnamic Aldehyde Manufacturers, SDS MSDS, USA [mubychem.com]
Safeguarding Your Research: A Guide to Handling Cinnamaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling cinnamaldehyde, a common compound in your field. By adhering to these procedural steps, you can minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE) at a Glance
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to prevent exposure.
| Protection Type | Specific Recommendations | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes of liquids which can cause serious eye irritation.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (tested according to EN 374), fire/flame resistant and impervious clothing, lab coat, apron, and shoe covers or boots.[1][2] | This compound can be harmful in contact with skin, causing irritation and potential allergic reactions.[2][3][4][5] Contaminated clothing should be removed and washed before reuse.[1][2][5] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[5] If ventilation is insufficient or there is a risk of inhaling vapors, mists, or aerosols, wear a suitable respirator.[2][4][6][7] A recommended filter type is Filter A for organic compound vapors.[6] | Vapors or mists can cause irritation to the upper respiratory tract.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
To ensure a safe and efficient workflow, from preparation to disposal, follow this detailed operational plan.
Emergency Protocols: Spills and Exposure
Accidental Spills:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1] Remove all sources of ignition.[1][8]
-
Containment: For minor spills, contain the spill with sand or another inert absorbent material.[5][8] Prevent the spill from entering drains or waterways.[1][8]
-
Cleanup: Wearing appropriate PPE, absorb the spilled material and place it into a sealed, labeled container for disposal.[5][8]
-
Decontaminate: Wash the spill area thoroughly.[8]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[2][4][5] Seek medical attention.[2][4][5]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[2][5] Remove contaminated clothing and wash it before reuse.[2][4][5] If skin irritation or a rash occurs, seek medical advice.[1][2][5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4][5] If the person feels unwell, call a poison center or doctor.[4][5]
-
Ingestion: Rinse the mouth with water.[4][5] Do NOT induce vomiting.[4] Seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and its waste is critical to environmental safety and regulatory compliance.
-
Waste Containers: All this compound waste should be collected in suitable, labeled, and tightly closed containers.[10]
-
Regulations: Dispose of all waste in accordance with local, regional, national, and international regulations.[4] Do not dispose of it down the drain or into the environment.[1][6]
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated PPE, should be treated as hazardous waste and disposed of accordingly.
References
- 1. echemi.com [echemi.com]
- 2. kochcolor.com [kochcolor.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. lobachemie.com [lobachemie.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lanxess.com [lanxess.com]
- 8. sdfine.com [sdfine.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
